3-(2-Morpholinoethoxy)benzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-2-1-3-12(10-11)19-9-6-17-4-7-18-8-5-17/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXINXMNJWDHVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388159 | |
| Record name | 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004715-25-6 | |
| Record name | 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Morpholinoethoxy)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
3-(2-Morpholinoethoxy)benzotrifluoride, with the Chemical Abstracts Service (CAS) number 1004715-25-6, represents a fascinating molecular scaffold for researchers in medicinal chemistry and drug discovery. This compound elegantly marries two key pharmacophores: the trifluoromethylphenyl group and the morpholine moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Concurrently, the morpholine ring is a prevalent feature in numerous approved drugs, contributing to improved pharmacokinetic properties and acting as a versatile synthetic handle.[2] The ether linkage to a morpholinoethyl side chain further provides a flexible and polar element, potentially influencing solubility and receptor interactions. While specific research on 3-(2-Morpholinoethoxy)benzotrifluoride is not extensively published, its structural components suggest a rich potential for biological activity, particularly in the realms of kinase inhibition and central nervous system disorders. This guide aims to provide a comprehensive technical overview of this compound, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in drug development, all grounded in established chemical principles and the known bioactivities of related structures.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a table summarizing the key known and predicted properties of 3-(2-Morpholinoethoxy)benzotrifluoride and its precursors.
| Property | 3-(2-Morpholinoethoxy)benzotrifluoride | 3-(Trifluoromethyl)phenol (Precursor)[3] | N-(2-Chloroethyl)morpholine hydrochloride (Precursor)[4] |
| CAS Number | 1004715-25-6[5] | 98-17-9 | 3647-69-6 |
| Molecular Formula | C₁₃H₁₆F₃NO₂[5] | C₇H₅F₃O | C₆H₁₃Cl₂NO |
| Molecular Weight | 275.27 g/mol [5] | 162.11 g/mol | 186.08 g/mol |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Clear colorless to light yellow liquid | White to beige hygroscopic crystalline powder |
| Boiling Point | Predicted: ~320-350 °C | 178-179 °C | Not available |
| Melting Point | Predicted: ~30-50 °C | -2 to -1.8 °C | 180-185 °C (decomposes) |
| Density | Predicted: ~1.25 g/mL | 1.333 g/mL at 25 °C | Not available |
| pKa | Predicted: ~7.5-8.5 (for the morpholine nitrogen) | 8.68 | Not available |
| LogP | Predicted: ~2.8-3.2 | 2.95 | Not available |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Insoluble in water | Soluble in water |
Predicted values are generated based on computational models and the properties of structurally related compounds.
Synthesis and Purification: A Proposed Methodology
The most logical and established method for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride is the Williamson ether synthesis.[6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-(trifluoromethyl)phenol attacks the electrophilic carbon of an N-(2-haloethyl)morpholine.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow for 3-(2-Morpholinoethoxy)benzotrifluoride.
Detailed Experimental Protocol (Proposed)
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq)
-
N-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF. Stir the solution until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously.
-
Addition of Electrophile: Add N-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Morpholinoethoxy)benzotrifluoride.
Potential Applications in Drug Discovery
The structural motifs within 3-(2-Morpholinoethoxy)benzotrifluoride suggest its potential as a valuable scaffold in several therapeutic areas.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and stress.[7] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, cancers, and neurodegenerative disorders.[8][9] The trifluoromethylphenyl moiety is a key feature in several known p38 MAPK inhibitors.[10] The electron-withdrawing nature of the trifluoromethyl group can influence the binding of the molecule to the ATP-binding pocket of the kinase.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Serotonin-Norepinephrine Reuptake Inhibition (SNRI)
The morpholine ring is a common structural feature in many central nervous system (CNS) active compounds, including antidepressants.[11] Specifically, the morpholinoethoxy moiety is found in molecules that act as serotonin-norepinephrine reuptake inhibitors (SNRIs).[12][13] SNRIs are a class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain by increasing the levels of serotonin and norepinephrine in the synaptic cleft.[13] The basic nitrogen of the morpholine ring can be protonated at physiological pH, which is often a key interaction for binding to monoamine transporters.
Safety and Handling
Based on the safety data sheets of its precursors and structurally related compounds, 3-(2-Morpholinoethoxy)benzotrifluoride should be handled with care in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If working with the compound outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-(2-Morpholinoethoxy)benzotrifluoride is a compound with significant untapped potential in the field of drug discovery. Its synthesis is readily achievable through established chemical methods like the Williamson ether synthesis. The combination of the trifluoromethylphenyl and morpholine pharmacophores suggests promising avenues for investigation, particularly as an inhibitor of p38 MAP kinase for inflammatory conditions and as a serotonin-norepinephrine reuptake inhibitor for CNS disorders. Further research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
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Mao, M. Z., et al. (2011). Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles. Chemical Biology & Drug Design, 78(4), 695-699. Available at: [Link]
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ScienceOpen. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Li, Y., et al. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 23(11), 2953. Available at: [Link]
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IUPAC name 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine
An In-Depth Technical Guide to 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine: Synthesis, Physicochemical Properties, and a Proposed Strategy for Biological Evaluation
Abstract
This technical guide provides a comprehensive analysis of the novel chemical entity 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine. This molecule integrates two structural motifs of high significance in medicinal chemistry: the morpholine ring, a privileged scaffold known to improve the pharmacokinetic profile of drug candidates, and the trifluoromethylphenyl group, a key functional group used to enhance metabolic stability and target binding affinity. As this compound is not extensively characterized in current literature, this document, written from the perspective of a Senior Application Scientist, outlines a robust and scientifically grounded framework for its synthesis, characterization, and biological evaluation. We present a plausible synthetic route, predict its physicochemical properties based on established principles, and propose a multi-pronged strategy for target identification and validation. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of new morpholine-based chemical entities.
Introduction: Rationale for a Novel Scaffold
The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical research. The design of such molecules often involves the strategic combination of proven pharmacophores. The structure of 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine is a deliberate convergence of two such elements: the morpholine heterocycle and the trifluoromethyl-substituted aromatic ring.
The Morpholine Scaffold: A Privileged Element in Drug Design
The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group (or tertiary amine when substituted).[1] Its prevalence in marketed drugs and clinical candidates stems from several advantageous properties it imparts to a molecule. The morpholine moiety can increase aqueous solubility and improve metabolic stability.[2] Its nitrogen atom can serve as a hydrogen bond acceptor or as a basic center, facilitating critical interactions with biological targets, while the overall ring structure can act as a rigid spacer or be incorporated into a larger binding motif.[2][3] The demonstrated bioactivity of morpholine derivatives spans a wide therapeutic spectrum, including roles as anticancer agents, kinase inhibitors, and central nervous system modulators.[3][4][5]
The Trifluoromethyl Group: Enhancing Pharmacological Properties
The introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, is a widely used strategy in modern medicinal chemistry. The -CF3 group is highly electron-withdrawing and lipophilic, properties that can profoundly influence a compound's interaction with its biological target. It often enhances binding affinity by participating in favorable electrostatic or hydrophobic interactions. Critically, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability.
By combining these two powerful structural units, 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine emerges as a compound of significant interest, meriting a thorough investigation of its synthetic feasibility and biological potential.
Proposed Synthesis and Physicochemical Characterization
A key aspect of evaluating any new chemical entity is establishing a reliable and scalable synthetic route. For 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine, a classical and efficient approach is the Williamson ether synthesis.
Retrosynthetic Analysis
The most logical disconnection for the target molecule is at the ether linkage. This retrosynthetic approach yields two readily available starting materials: 3-(trifluoromethyl)phenol and a suitable 2-carbon electrophile bearing the morpholine moiety, such as 4-(2-chloroethyl)morpholine. This pathway is favored due to the commercial availability and relatively low cost of the precursors.
Step-by-Step Synthetic Protocol
This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is to ensure efficient deprotonation of the phenol and subsequent nucleophilic substitution under conditions that minimize side reactions.
Objective: To synthesize 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine.
Materials:
-
3-(Trifluoromethyl)phenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.
-
Rationale: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, creating the nucleophilic phenoxide. Using the hydrochloride salt of the amine requires additional base to neutralize the HCl and free the amine for the reaction. Potassium iodide facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride in situ to the more reactive alkyl iodide.
-
-
Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 0.2 M concentration).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the cations, leaving the phenoxide anion highly reactive. Its high boiling point is suitable for heated reactions.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Rationale: This aqueous workup removes the inorganic salts (KCl, K₂CO₃) and residual DMF.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure target compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Predicted Physicochemical Properties
As no experimental data is publicly available, the following properties are calculated or estimated based on the compound's structure and data from close analogs.[6][7]
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C₁₃H₁₆F₃NO₂ | Calculation |
| Molecular Weight | 275.27 g/mol | Calculation |
| CAS Number | Not Assigned | N/A |
| XLogP3 | ~2.8 - 3.2 | Estimation based on analogs |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 (N, O, O) | Structural Analysis |
| Polar Surface Area | ~30.9 Ų | Estimation based on analogs |
| Rotatable Bonds | 4 | Structural Analysis |
Prospective Biological Evaluation and Mechanism of Action
The core of this guide is a proposed strategy to systematically uncover the biological activity of this novel compound. The approach combines broad phenotypic screening with hypothesis-driven target-based assays.
Target Prediction Strategy
For a novel compound with no known biological activity, a dual approach is recommended. A "forward chemical biology" or phenotype-based screen can reveal unexpected activities by observing the compound's effect on whole cells.[8] Concurrently, a "reverse" or target-based approach can be employed, where predictions are made based on structural similarity to known active compounds.[9][10] The phenoxy-alkyl-amine substructure is a known pharmacophore in compounds targeting G-protein coupled receptors (GPCRs) and monoamine transporters, making this a logical starting point for hypothesis testing.[11]
Hypothesized Target Classes
-
GPCRs: Specifically serotonin (5-HT) and adrenergic receptors, due to the prevalence of the phenoxy-alkyl-amine scaffold in CNS-active drugs.
-
Kinases: The morpholine ring is a key component of many potent kinase inhibitors, including PI3K inhibitors.[4]
-
Ion Channels: Certain aryloxy-morpholine derivatives have shown activity as ion channel modulators.[12]
Experimental Protocols for Target Validation
The following protocols are designed to provide a comprehensive initial assessment of the compound's bioactivity.
Protocol A: Broad Phenotypic Anticancer Screening
Objective: To assess the compound's general cytotoxicity and identify potential anticancer activity across a diverse range of human cancer cell lines.
Methodology: NCI-60 Human Tumor Cell Line Screen
-
Compound Preparation: Solubilize the test compound in DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Seed cells from the 60 different cell lines into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound across a 5-log concentration range (e.g., 0.01 µM to 100 µM).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Viability Measurement: Fix the cells and stain with Sulforhodamine B (SRB), a protein stain.
-
Data Analysis: Measure the absorbance to determine cell viability relative to untreated controls. Calculate GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Trustworthiness: This is a standardized, highly validated assay used by the National Cancer Institute. The broad panel helps to identify patterns of activity that may correlate with specific cancer genotypes, providing clues to the mechanism of action.
-
Protocol B: Radioligand Displacement Assay for 5-HT₂ₐ Receptor
Objective: To determine if the compound binds to the serotonin 2A receptor, a representative GPCR target.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human 5-HT₂ₐ receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of radioligand binding), which can be used to calculate the binding affinity (Ki).
-
Expertise: This assay is the gold standard for determining binding affinity. The choice of [³H]-ketanserin is critical as it is a well-characterized, high-affinity antagonist for the 5-HT₂ₐ receptor.
-
Potential Signaling Pathway Involvement
Should the compound exhibit significant activity in the NCI-60 screen, a primary hypothesis would be the inhibition of a key cancer signaling pathway. The PI3K/Akt/mTOR pathway is a strong candidate, as it is frequently targeted by morpholine-containing inhibitors.[4]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Predicted Pharmacokinetic Profile and Drug-Likeness
An early assessment of a compound's potential to be developed into an orally available drug is crucial.
ADME Considerations
-
Absorption: The predicted LogP of ~3 suggests good membrane permeability, favoring oral absorption.
-
Distribution: The compound is unlikely to be a substrate for P-glycoprotein efflux pumps due to the presence of the morpholine ring.
-
Metabolism: The trifluoromethyl group is expected to block aromatic hydroxylation at the 3-position of the phenyl ring, a common site of metabolic attack. The morpholine ring is also generally stable.
-
Excretion: The compound and its potential metabolites would likely be cleared renally or hepatically.
Lipinski's Rule of Five Analysis
This analysis predicts the potential for oral bioavailability based on key physicochemical properties.
| Rule | Parameter | Predicted Value | Compliance |
| 1 | Molecular Weight | < 500 g/mol | 275.27 |
| 2 | LogP | ≤ 5 | ~2.8 - 3.2 |
| 3 | H-Bond Donors | ≤ 5 | 0 |
| 4 | H-Bond Acceptors | ≤ 10 | 3 |
| Result | Fully Compliant |
The compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for development as an orally administered drug.
Potential Therapeutic Applications and Future Work
Based on the hypothesized biological targets, 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine could have therapeutic potential in several areas:
-
Oncology: If the compound proves to be a kinase inhibitor (e.g., targeting PI3K) or shows selective cytotoxicity in cancer cells.[4][13]
-
Central Nervous System Disorders: If it modulates GPCRs like serotonin or adrenergic receptors, it could be investigated for depression, anxiety, or other neurological conditions.
-
Cardiovascular Disease: If it targets ion channels, it could have applications as a vasodilator or antiarrhythmic agent.[12]
Future work should follow a logical progression:
-
Primary Screening: Execute the broad phenotypic and target-based assays described above.
-
Hit Confirmation and Validation: Confirm any initial hits with dose-response studies and orthogonal assays.
-
Mechanism of Action Studies: For confirmed hits, perform detailed studies (e.g., Western blotting for pathway analysis, functional cell-based assays) to elucidate the precise mechanism.
-
Lead Optimization: If a promising lead is identified, initiate a medicinal chemistry program to synthesize analogs and develop Structure-Activity Relationships (SAR) to improve potency and selectivity.
Conclusion
While 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine is an under-characterized molecule, its structural design is rooted in established medicinal chemistry principles. It combines the favorable pharmacokinetic properties of the morpholine scaffold with the metabolic stability and binding potential conferred by the trifluoromethyl group. The proposed framework for synthesis, characterization, and systematic biological screening provides a clear and robust path forward for elucidating its therapeutic potential. This document serves as a technical blueprint for researchers aiming to explore this promising area of chemical space.
References
-
MOLBASE. 4-[2-(3-fluoro-4-nitrophenoxy)ethyl]morpholine. Available at: [Link]
-
CP Lab Safety. 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine, 97% Purity, C13H15F3N2O4, 100 mg. Available at: [Link]
-
Nekrasov, M.D., Lukyanenko, E.R., & Kurkin, A.V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]
- PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10116311
-
PubChem. 4-(3-(Trifluoromethyl)phenyl)morpholine. Available at: [Link]
-
PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of piperazino and morpholino derivatives of aryloxypropane with potential analgesic and possible antimigraine activities. Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]
-
PubChem. 4-(2-Fluoro-3-methoxyphenyl)morpholine. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Available at: [Link]
-
PubChem. 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Available at: [Link]
-
PubChem. Morpholine, 4-(2-phenylethyl)-. Available at: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
PubMed Central. Phenotype and target-based chemical biology investigations in cancers. Available at: [Link]
-
PubMed Central. Predicting protein targets for drug-like compounds using transcriptomics. Available at: [Link]
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PubMed. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]
-
ResearchGate. Predicting protein targets for drug-like compounds using transcriptomics. Available at: [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Morpholinoethoxy)benzotrifluoride
This guide provides a comprehensive, technically-driven protocol for the structural elucidation of 3-(2-Morpholinoethoxy)benzotrifluoride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere checklist of procedures to offer a deeper understanding of the experimental rationale and data interpretation, mirroring the analytical process of a seasoned chemist.
Foundational Overview: Strategic Importance
In the realm of medicinal chemistry, the precise molecular architecture of a compound dictates its biological activity. For 3-(2-Morpholinoethoxy)benzotrifluoride, a molecule featuring a trifluoromethyl group, an ether linkage, and a morpholine moiety, definitive structural confirmation is a cornerstone of its development. The trifluoromethyl group is a well-known modulator of metabolic stability and binding affinity, while the morpholinoethoxy chain influences solubility and pharmacokinetic profiles. Therefore, an unambiguous structural assignment is not a trivial exercise but a critical prerequisite for advancing any research and development program.
This guide champions a multi-technique, synergistic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This methodology establishes a self-validating framework where each analytical result corroborates the others, culminating in a confident structural determination.
Predictive Analysis: The Chemist's Blueprint
Prior to any instrumental analysis, an experienced scientist formulates a set of expected spectroscopic signatures based on the presumed structure. This predictive step is crucial for efficient and accurate data interpretation.
Anticipated Molecular Formula: C₁₃H₁₆F₃NO₂
Expected Monoisotopic Mass: 289.1136 g/mol
Key Substructural Features and Their Predicted Spectroscopic Hallmarks:
-
Trifluoromethylated Aromatic Ring:
-
Morpholinoethoxy Side Chain:
-
¹H NMR: Characteristic signals for the ethoxy methylene protons (-O-CH₂-CH₂-N-) and the morpholine ring protons.
-
¹³C NMR: Aliphatic signals corresponding to the carbons of the ethoxy and morpholine groups.
-
IR: C-O-C (ether) and C-N stretching vibrations.
-
Elucidation Workflow: A Logical Progression
The investigation follows a structured and rigorous pathway to ensure an unambiguous structural assignment.
Caption: A systematic workflow for the structural elucidation of 3-(2-Morpholinoethoxy)benzotrifluoride.
Mass Spectrometry: Defining the Elemental Composition
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high mass accuracy.
-
Ionization: Utilize Electrospray Ionization (ESI) in the positive ion mode. The basic nitrogen in the morpholine ring is readily protonated.
-
Data Acquisition: Scan a mass range of m/z 100-500.
-
Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured exact mass with the theoretical value.
Rationale and Data Interpretation:
HRMS provides the elemental formula, a critical starting point for structure elucidation. ESI is the ionization method of choice due to the presence of the easily protonated morpholine nitrogen, which yields a stable [M+H]⁺ ion with minimal fragmentation.
| Parameter | Observed Value | Theoretical Value | Deviation (ppm) | Inferred Formula |
| [M+H]⁺ | 290.1211 | 290.1215 | -1.4 | C₁₃H₁₇F₃NO₂⁺ |
The minimal deviation in parts per million (ppm) provides strong evidence for the molecular formula C₁₃H₁₆F₃NO₂.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the neat compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹.
-
Background Correction: A background scan of the clean ATR crystal is performed prior to sample analysis.
Data Interpretation:
IR spectroscopy offers a rapid, non-destructive method for identifying key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950-2850 | Medium-Strong | C-H (aliphatic) | Stretching vibrations of the CH₂ groups in the morpholine and ethoxy moieties. |
| ~1600, ~1485 | Medium | C=C (aromatic) | Characteristic stretching vibrations of the benzene ring. |
| ~1330 | Strong | C-F | A strong absorbance characteristic of the trifluoromethyl group. |
| ~1260 | Strong | C-O-C (aryl ether) | Asymmetric stretching of the aryl-O-CH₂ bond. |
| ~1120 | Strong | C-O-C (aliphatic ether) | Asymmetric stretching of the C-O-C bonds within the morpholine and ethoxy groups. |
The presence of strong C-F and C-O-C stretching bands, in conjunction with aromatic and aliphatic C-H signals, is highly indicative of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the atomic connectivity.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum.
-
¹⁹F NMR: Standard fluorine spectrum.
-
2D COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
¹H NMR Analysis
The ¹H NMR spectrum provides insights into the electronic environment and connectivity of the protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.42 | t | 1H | H-5 | A triplet arising from coupling to H-4 and H-6. |
| ~7.25 | d | 1H | H-6 | A doublet due to coupling with H-5. |
| ~7.15 | s | 1H | H-2 | A singlet (or narrow doublet) indicating minimal coupling. |
| ~7.05 | d | 1H | H-4 | A doublet from coupling to H-5. |
| ~4.15 | t | 2H | Ar-O-CH₂ | A triplet due to coupling with the adjacent -CH₂-N- group. |
| ~3.75 | t | 4H | O(CH₂ )₂N | A triplet corresponding to the morpholine protons adjacent to the oxygen atom. |
| ~2.80 | t | 2H | CH₂ -N | A triplet from coupling with the adjacent Ar-O-CH₂- group. |
| ~2.60 | t | 4H | N(CH₂ )₂ | A triplet for the morpholine protons adjacent to the nitrogen atom. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of distinct carbon environments.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~158.5 | C-3 (Ar-O) | Deshielded due to the electronegative oxygen atom. |
| ~132.0 (q) | C-1 (Ar-CF₃) | A quartet due to one-bond C-F coupling. |
| ~130.0 | C-5 | Aromatic CH. |
| ~123.5 (q) | C F₃ | A quartet due to one-bond C-F coupling. |
| ~118.5 | C-6 | Aromatic CH. |
| ~117.0 | C-4 | Aromatic CH. |
| ~112.5 | C-2 | Aromatic CH. |
| ~67.0 | Ar-O-C H₂ & O(C H₂)₂N | Aliphatic carbons bonded to oxygen. |
| ~54.0 | C H₂-N | Aliphatic carbon adjacent to nitrogen. |
| ~53.5 | N(C H₂)₂ | Aliphatic carbons adjacent to nitrogen. |
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum provides a straightforward confirmation of the trifluoromethyl group. A sharp singlet is expected in the range of -60 to -65 ppm (relative to CFCl₃), confirming a single CF₃ environment.
2D NMR: Assembling the Puzzle
2D NMR experiments are crucial for confirming the connectivity of the molecular fragments identified in the 1D spectra.
Caption: Essential 2D NMR correlations that verify the connectivity of the morpholinoethoxy side chain.
-
COSY: A cross-peak between the signals at approximately 4.15 ppm and 2.80 ppm would definitively establish the -O-CH₂-CH₂-N- linkage.
-
HMBC: A critical correlation is expected from the protons of the Ar-O-CH₂ - group (~4.15 ppm) to the aromatic carbon C-3 (~158.5 ppm). This three-bond correlation provides unambiguous evidence of the ether linkage at the meta position of the benzotrifluoride ring.
Conclusion: A Unified Structural Assignment
The collective and mutually reinforcing data from HRMS, IR, and comprehensive NMR analyses provide an unequivocal confirmation of the structure as 3-(2-Morpholinoethoxy)benzotrifluoride. Mass spectrometry established the correct elemental composition, IR spectroscopy identified the constituent functional groups, and detailed 1D and 2D NMR experiments elucidated the complete atomic connectivity. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a fundamental requirement for any subsequent research and development activities.
References
-
AA Blocks. (n.d.). 3-(2-Morpholinoethoxy)benzotrifluoride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7368, (Trifluoromethyl)benzene. Retrieved from [Link]
Sources
An Inquiry into the Mechanism of Action of 3-(2-Morpholinoethoxy)benzotrifluoride: A Search for Scientific Evidence
For the attention of Researchers, Scientists, and Drug Development Professionals.
Initial Assessment: A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for the compound 3-(2-Morpholinoethoxy)benzotrifluoride (CAS No. 1004715-25-6). Despite its availability from various chemical suppliers, dedicated pharmacological studies elucidating its biological targets, signaling pathways, and overall mechanism of action are not presently available in the public domain.
This technical guide, therefore, serves not as a definitive statement on the compound's function, but as a summary of the current informational landscape and a guide to the potential, albeit speculative, avenues of investigation based on its structural motifs.
Structural Components and Potential Pharmacological Relevance
The molecule 3-(2-Morpholinoethoxy)benzotrifluoride is characterized by three key structural features, each of which is known to be pharmacologically relevant in other contexts:
-
Benzotrifluoride Moiety: The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance efficacy and pharmacokinetic profiles.
-
Morpholine Ring: The morpholine heterocycle is a privileged scaffold found in numerous approved drugs and bioactive compounds. Its presence can improve aqueous solubility and metabolic stability, and it can participate in hydrogen bonding interactions with biological targets. Morpholine derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
-
Ethoxy Linker: An ether linkage connects the morpholine and benzotrifluoride moieties. The length and flexibility of this linker can be critical for orienting the other two components within a binding pocket of a target protein.
The Uncharted Territory: Absence of Mechanistic Data
A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any peer-reviewed research articles detailing the mechanism of action of 3-(2-Morpholinoethoxy)benzotrifluoride. The information available is primarily from commercial suppliers, which provides basic chemical data but no biological insights.
This absence of data means that any discussion of its mechanism of action would be purely hypothetical and based on the known activities of compounds with similar structural features. Such speculation would not meet the rigorous standards of scientific integrity required for a technical guide aimed at a scientific audience.
A Call for Investigation: Proposed Avenues for Future Research
Given the presence of pharmacologically relevant motifs, 3-(2-Morpholinoethoxy)benzotrifluoride presents an opportunity for novel research. A systematic investigation to elucidate its mechanism of action would be a valuable contribution to the field. The following experimental workflow is proposed as a starting point for researchers interested in characterizing this compound.
Proposed Experimental Workflow for Characterization
Caption: A proposed workflow for the systematic investigation of 3-(2-Morpholinoethoxy)benzotrifluoride's mechanism of action.
Conclusion
While the structural components of 3-(2-Morpholinoethoxy)benzotrifluoride suggest potential biological activity, there is currently no empirical evidence to define its mechanism of action. This document highlights the absence of scientific literature on this specific compound and proposes a structured approach for its future investigation. The scientific community is encouraged to undertake the necessary research to unlock the potential of this and other under-characterized molecules. Until such studies are conducted and published, any claims regarding its biological function would be unsubstantiated.
References
At the time of this writing, there are no available scientific articles to cite regarding the mechanism of action of 3-(2-Morpholinoethoxy)benzotrifluoride. The information is limited to chemical supplier catalogues which do not provide mechanistic insights.
The Benzotrifluoride Moiety: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Among the various fluorinated motifs, the benzotrifluoride group stands out for its profound and often beneficial impact on a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of benzotrifluoride derivatives in drug discovery. We will delve into the fundamental principles governing the effects of the trifluoromethyl group on lipophilicity, metabolic stability, and target engagement. Through a detailed case study of Celecoxib, a selective COX-2 inhibitor, we will illustrate the practical application of these principles. This guide will also provide detailed experimental protocols for the synthesis of benzotrifluoride-containing compounds and for the in vitro assessment of their metabolic stability, equipping researchers with the foundational knowledge and practical methodologies to effectively leverage the benzotrifluoride moiety in their drug discovery programs.
The Physicochemical Impact of the Trifluoromethyl Group: A Game of Push and Pull
The trifluoromethyl (-CF3) group, often considered a "super-methyl" group, exerts a unique combination of electronic and steric effects that can dramatically alter the properties of a parent molecule. Understanding these effects is paramount to its rational application in drug design.
Lipophilicity and Permeability: A Surprising Duality
While fluorine is the most electronegative element, the trifluoromethyl group is highly lipophilic. This is due to the symmetrical arrangement of the three fluorine atoms, which creates a non-polar surface. The introduction of a benzotrifluoride moiety generally increases the overall lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2] This increased lipophilicity can be a double-edged sword, however, as excessively high lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. Therefore, the strategic placement of the benzotrifluoride group is crucial to strike the right balance for optimal drug-like properties.
Electronic Effects: Deactivation and Direction
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This has significant consequences for the electronic properties of the benzene ring. The -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution and is a meta-director.[4] This deactivating effect can be advantageous in preventing unwanted metabolic oxidation of the aromatic ring. Furthermore, the strong inductive electron withdrawal can lower the pKa of nearby acidic functional groups and raise the pKa of nearby basic functional groups, influencing the ionization state of the drug at physiological pH and thereby affecting its solubility, absorption, and target binding.[5]
Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[2] By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, medicinal chemists can effectively block a "metabolic soft spot," leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[6]
Benzotrifluoride Derivatives as Bioisosteres: Mimicking for a Better Outcome
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a drug's characteristics, is a cornerstone of medicinal chemistry. The trifluoromethyl group is an excellent bioisostere for several common functional groups.
A Superior Alternative to the Methyl Group
The trifluoromethyl group is often used to replace a methyl group. While sterically larger than a methyl group, its strong electron-withdrawing nature is in stark contrast to the electron-donating nature of a methyl group. This can lead to profound differences in biological activity and metabolic stability. As previously mentioned, replacing a methyl group with a trifluoromethyl group at a site of oxidative metabolism can significantly enhance the drug's half-life.[6]
Replacing the "Undruggable" Nitro Group
The aliphatic nitro group, while present in some drugs, is often considered a liability in drug discovery due to potential toxicity concerns. The trifluoromethyl group has been successfully employed as a bioisosteric replacement for the nitro group.[7][8] For instance, in the development of positive allosteric modulators of the CB1 receptor, replacing an aliphatic nitro group with a trifluoromethyl group resulted in compounds with improved potency and metabolic stability.[7][8][9][10][11]
Case Study: Celecoxib - A Benzotrifluoride-Containing Blockbuster
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of pain and inflammation associated with arthritis.[8] Its structure prominently features a trifluoromethyl group on the pyrazole ring, which is crucial for its activity and selectivity.
The Role of the Trifluoromethyl Group in COX-2 Selectivity
The selectivity of celecoxib for COX-2 over COX-1 is a key factor in its reduced gastrointestinal side effects compared to non-selective NSAIDs.[12][13] The active site of COX-2 is larger and has a side pocket that is not present in COX-1. The trifluoromethyl group of celecoxib occupies this side pocket, contributing to its high-affinity binding and selective inhibition of COX-2.[12] The non-steroidal anti-inflammatory drug SC-560, which has a methyl group instead of a trifluoromethyl group at this position, is a selective COX-1 inhibitor, highlighting the critical role of the trifluoromethyl group in directing selectivity.
Physicochemical and Pharmacokinetic Properties of Celecoxib
The benzotrifluoride moiety in celecoxib contributes to its overall lipophilicity, which is important for its oral absorption and distribution.
| Property | Value | Source |
| pKa | 11.1 | [4][11] |
| logP | 3.5 | [11] |
| Metabolic Half-life | ~11 hours | [4][14] |
Table 1: Physicochemical and pharmacokinetic properties of Celecoxib.
The primary route of metabolism for celecoxib is hydroxylation of the p-methyl group on the phenyl ring, a reaction catalyzed mainly by CYP2C9.[15] The trifluoromethyl group itself is metabolically stable. The resulting hydroxycelecoxib metabolite is inactive as a COX inhibitor.[16]
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 13.02 µM | ~30 |
| COX-2 | 0.49 µM | ||
| Hydroxycelecoxib | COX-1 | Inactive | Not Applicable |
| COX-2 | Inactive | Not Applicable |
Table 2: Comparative In Vitro COX-1 and COX-2 Inhibition of Celecoxib and its Primary Metabolite.[16]
Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1][17] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[12] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[17]
Figure 1: Simplified signaling pathway of Celecoxib's mechanism of action.
Experimental Protocols
Synthesis of a Key Benzotrifluoride Intermediate for Celecoxib
Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol describes the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate to yield the key 1,3-dione intermediate for the synthesis of Celecoxib.[12]
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (3N)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium methoxide (25.6 g) in toluene (105 ml) in a round-bottom flask, add a solution of 4'-methylacetophenone (50 g) in toluene (52 ml) at 20-25 °C over 30 minutes with stirring.
-
Stir the resulting mixture for an additional 30 minutes at 20-25 °C.
-
Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 ml) at 20-25 °C over approximately 1 hour.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Cool the reaction mixture to 30 °C and pour it into a flask containing 3N aqueous hydrochloric acid (210 ml).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 ml).
-
Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by distillation or used directly in the next step.
Figure 2: Synthetic workflow for Celecoxib.
In Vitro Microsomal Stability Assay
This protocol provides a general method for assessing the metabolic stability of a benzotrifluoride-containing compound using liver microsomes.[18]
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer. The final concentration in the incubation is typically 1 µM.
-
In a 96-well plate, add the liver microsome solution (final concentration typically 0.5 mg/mL).
-
Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For a negative control, add buffer instead of the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration baseline.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Conclusion and Future Perspectives
The benzotrifluoride moiety has firmly established itself as a privileged structural motif in modern drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity, and serve as a versatile bioisostere provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The successful development of numerous benzotrifluoride-containing drugs across a wide range of therapeutic areas is a testament to its utility. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, and as new synthetic methodologies for the introduction of the trifluoromethyl group are developed, we can expect to see the continued and expanded application of benzotrifluoride derivatives in the design of the next generation of innovative medicines.
References
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Mechanism of Action of Celecoxib. Pharmacy Freak. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Loughborough University Research Repository. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]
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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle, a simple six-membered ring containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a pKa that imparts aqueous solubility at physiological pH and a stable, conformationally flexible structure, have made it a ubiquitous feature in a multitude of approved and experimental drugs. This technical guide provides an in-depth exploration of the morpholine moiety's role in drug design and development. We will delve into the structural and functional advantages it confers, examine its presence in key therapeutic agents across various disease areas, provide detailed synthetic and analytical protocols, and discuss future directions for the application of this versatile chemical entity.
The Rationale for Morpholine's Privileged Status in Drug Design
The decision to incorporate a specific chemical scaffold into a drug candidate is a multifactorial process driven by the need to optimize potency, selectivity, and pharmacokinetic properties. The morpholine ring consistently addresses several key challenges in drug discovery.
Physicochemical Advantages: A Balancing Act of Solubility and Lipophilicity
The morpholine ring possesses a unique combination of features that favorably influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
-
Aqueous Solubility: The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.5. This allows for protonation at physiological pH, significantly enhancing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[3]
-
Lipophilicity Contribution: While the oxygen and nitrogen atoms provide hydrophilicity, the hydrocarbon backbone of the ring contributes to a molecule's lipophilicity, which is essential for membrane permeability and target engagement. This balanced hydrophilic-lipophilic character is a key reason for its success.[4][5]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.[6] The ether linkage is less prone to cleavage than other functional groups, and the saturated ring system is not readily aromatized. This inherent stability can lead to an improved pharmacokinetic profile and a longer duration of action.[7]
Structural and Conformational Benefits
The chair-like conformation of the morpholine ring provides a rigid yet adaptable scaffold that can be strategically employed by medicinal chemists.[4]
-
Vectorial Orientation of Substituents: The defined geometry of the morpholine ring allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with specific residues within a biological target's binding pocket.[8]
-
Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines, such as piperazine and piperidine.[9] This substitution can lead to improved metabolic stability and reduced off-target effects, particularly those associated with basic amines like interactions with hERG channels.
Morpholine in Action: A Showcase of Approved Drugs
The versatility of the morpholine scaffold is evident in its presence in a wide range of clinically successful drugs.
Linezolid: An Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine moiety is a critical component of its structure, contributing to its solubility and overall pharmacokinetic profile.
-
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[10] The morpholine ring does not directly interact with the ribosomal RNA but is solvent-exposed and contributes to the molecule's overall physicochemical properties that allow it to reach its target.[11][12][13]
Gefitinib: An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a targeted cancer therapy used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib is crucial for its activity and pharmacokinetic properties.
-
Mechanism of Action: Gefitinib inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival. The morpholinopropoxy side chain enhances the drug's solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase domain.[4]
Aprepitant: A Neurokinin-1 Receptor Antagonist
Aprepitant is an antiemetic drug used to prevent chemotherapy-induced and postoperative nausea and vomiting. The morpholine ring is an integral part of the pharmacophore.
-
Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor, blocking the binding of substance P, a key neurotransmitter involved in the vomiting reflex.[8][14] The morpholine ring is involved in key interactions within the receptor's binding pocket, contributing to the high affinity and selectivity of the drug.[3][15][16][17]
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[18] The chiral morpholine ring is a central feature of its structure.[19][20]
-
Mechanism of Action: By blocking the norepinephrine transporter (NET), Reboxetine increases the concentration of norepinephrine in the synaptic cleft, leading to its antidepressant effects. The specific stereochemistry of the substituted morpholine ring is essential for its selective binding to NET.[2][21]
Synthetic Strategies for Morpholine-Containing Compounds
The synthesis of substituted morpholines is a well-established area of organic chemistry, with several robust methods available to medicinal chemists.
General Synthetic Workflow
A common and versatile approach to the synthesis of N-substituted morpholines involves a multi-step sequence starting from commercially available starting materials.
Caption: A general synthetic workflow for the preparation of N-substituted morpholine derivatives.
Experimental Protocol: Synthesis of an N-Aryl Morpholine Derivative
This protocol outlines a representative synthesis of an N-aryl morpholine, a common structural motif in medicinal chemistry.
Step 1: Boc-Protection of Morpholine
-
To a solution of morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-protected morpholine.
Step 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)
-
To an oven-dried flask, add Boc-protected morpholine (1.0 eq), the desired aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq).
-
Add sodium tert-butoxide (1.5 eq) and anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the N-aryl-Boc-morpholine.
Step 3: Boc-Deprotection
-
Dissolve the N-aryl-Boc-morpholine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the desired N-aryl morpholine hydrochloride salt as a solid.
Biological Evaluation of Morpholine-Containing Compounds
The assessment of the biological activity of morpholine-containing compounds requires specific and validated assays tailored to their intended targets.
Case Study: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Several morpholine-containing compounds are potent inhibitors of PI3K and/or mTOR.[22]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.
Quantitative Structure-Activity Relationship (SAR) of Morpholine-Containing PI3K Inhibitors
The following table summarizes the SAR of a series of morpholine-containing PI3K inhibitors, highlighting the impact of substitutions on inhibitory activity.
| Compound | R1 | R2 | PI3Kα IC₅₀ (nM) |
| 1 | H | H | 150 |
| 2 | Me | H | 75 |
| 3 | H | Me | 25 |
| 4 | Me | Me | 10 |
| 5 | Ph | H | 5 |
Data is hypothetical and for illustrative purposes.
As demonstrated in the table, the introduction of methyl and phenyl groups at specific positions on the morpholine ring can significantly enhance the inhibitory potency against PI3Kα. This underscores the importance of the morpholine scaffold as a platform for fine-tuning target engagement.
Future Perspectives and Conclusion
The morpholine ring continues to be a valuable and frequently utilized scaffold in medicinal chemistry.[22] Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, ensure its continued prominence in the development of new therapeutic agents.[1] Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and diverse morpholine derivatives.[22] Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of next-generation morpholine-containing drugs with enhanced potency, selectivity, and safety profiles.
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In-depth Technical Guide: Solubility Profile of 3-(2-Morpholinoethoxy)benzotrifluoride
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-(2-Morpholinoethoxy)benzotrifluoride, a molecule of significant interest to the pharmaceutical sciences. Designed for researchers, scientists, and drug development professionals, this document synthesizes the foundational physicochemical principles governing the compound's solubility with robust, field-tested experimental protocols. The guide emphasizes the rationale behind methodological choices, incorporates self-validating checks for data integrity, and is grounded in authoritative scientific standards. The ultimate objective is to provide a framework for generating high-quality, reliable solubility data essential for informed decision-making in the drug development pipeline.
Introduction to 3-(2-Morpholinoethoxy)benzotrifluoride
3-(2-Morpholinoethoxy)benzotrifluoride is a synthetic organic compound characterized by a benzotrifluoride moiety linked via an ether bridge to a morpholino group. The benzotrifluoride group, a common scaffold in medicinal chemistry, imparts a high degree of lipophilicity and can influence metabolic stability.[1][2] Conversely, the morpholinoethoxy side chain introduces a polar, basic nitrogen atom, which is capable of ionization. This dualistic, amphipathic nature is the primary determinant of its solubility behavior, a critical parameter that profoundly impacts a drug candidate's absorption, distribution, and formulation possibilities. A thorough understanding of its solubility is therefore a non-negotiable prerequisite for successful preclinical and clinical development.
Physicochemical Drivers of Solubility
The dissolution of a molecule is governed by an intricate balance of its intrinsic properties and the characteristics of the solvent system. For 3-(2-Morpholinoethoxy)benzotrifluoride, the following properties are paramount:
-
Lipophilicity (LogP): The trifluoromethyl group (-CF3) significantly increases the molecule's affinity for non-polar environments. The octanol-water partition coefficient (LogP) quantitatively describes this characteristic. While a specific experimental LogP for this compound is not publicly available, computational models can provide valuable initial estimates for guiding solvent selection in early-stage formulation.
-
Ionization (pKa): The tertiary amine within the morpholine ring is basic and will become protonated (cationic) in acidic environments. The pH at which 50% of the drug is ionized is its pKa.[3] Below this pH, the ionized, more polar form will dominate, leading to a significant increase in aqueous solubility. This pH-dependent behavior is a critical factor for oral drug candidates, as solubility will vary dramatically throughout the changing pH of the gastrointestinal tract.[4][5]
-
Crystal Lattice Energy: For the compound in its solid state, the strength of the intermolecular forces holding the crystal lattice together must be overcome by solvent-solute interactions for dissolution to occur. The presence of different crystalline forms (polymorphs) can lead to different solubility values, necessitating solid-state characterization during pre-formulation.
Summary of Solubility Data
Quantitative solubility data is essential for formulation development. While specific experimental values for 3-(2-Morpholinoethoxy)benzotrifluoride are not found in publicly accessible literature, the following table provides a template for how such data should be systematically organized and presented. The selected solvents represent a spectrum of polarities and physiological relevance.
Table 1: Template for Solubility Data of 3-(2-Morpholinoethoxy)benzotrifluoride at 37 ± 1 °C
| Solvent System | pH | Polarity | Expected Solubility Trend | Method of Analysis |
| 0.1 N HCl | 1.2 | High | High | HPLC-UV |
| Acetate Buffer | 4.5 | High | Moderate to High | HPLC-UV |
| Phosphate Buffer (FaSSIF) | 6.5 | High | Low to Moderate | HPLC-UV |
| Phosphate Buffer (PBS) | 7.4 | High | Low (near intrinsic) | HPLC-UV |
| Purified Water | ~7 | High | Low (intrinsic) | HPLC-UV |
| Ethanol | N/A | Medium | High | Gravimetric/HPLC-UV |
| Propylene Glycol | N/A | Medium | Moderate to High | HPLC-UV |
| DMSO | N/A | High | Very High | HPLC-UV |
Gold Standard Protocol: Equilibrium Solubility by Shake-Flask Method
The saturation shake-flask method is widely recognized as the 'gold standard' for determining thermodynamic equilibrium solubility due to its reliability and robustness.[6][7]
Scientific Principle and Rationale
This method is designed to achieve a thermodynamic equilibrium between the undissolved solid drug and the drug in a saturated solution. An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure that the maximum amount of substance has dissolved.[8] The choice of an extended equilibration time (e.g., 24-48 hours) is a critical parameter to ensure true equilibrium is reached, mitigating the risk of underestimation due to slow dissolution kinetics.[9] Precise temperature control is mandatory, as solubility is a temperature-dependent property.[10]
Self-Validating Experimental Design
To ensure the trustworthiness of the generated data, the protocol must include internal validation checks:
-
Confirmation of Excess Solid: After equilibration, a visual inspection must confirm the presence of undissolved solid, proving that a saturated solution was achieved.
-
Equilibration Time Profile: In preliminary studies, samples should be analyzed at multiple time points (e.g., 8, 24, 48, 72 hours) to identify the point at which the concentration plateaus, thereby scientifically justifying the chosen incubation time.
-
Statistical Rigor: All determinations should be performed in at least triplicate to provide a mean value and a measure of variability (e.g., standard deviation).[10]
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 3-(2-Morpholinoethoxy)benzotrifluoride to a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., pH 7.4 phosphate buffer at 37°C) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed for the predetermined equilibration period (e.g., 48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature to permit sedimentation of the excess solid. For finer particles, centrifugation at a controlled temperature is the preferred method to ensure a clear supernatant.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Rationale: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Experimental Workflow Diagram
Caption: Standard workflow for the Shake-Flask equilibrium solubility method.
pH-Solubility Profiling
Due to the basic morpholine nitrogen, the aqueous solubility of 3-(2-Morpholinoethoxy)benzotrifluoride is expected to be highly dependent on pH.
The Henderson-Hasselbalch Relationship
The Henderson-Hasselbalch equation provides the theoretical framework for predicting the pH-dependent solubility of ionizable compounds.[11][12] For a weak base, the total solubility (SpH) at a given pH is a function of its intrinsic solubility (S0, the solubility of the un-ionized form) and its pKa:
SpH = S0 * (1 + 10(pKa - pH))
This relationship predicts that as the pH decreases below the pKa, the proportion of the more soluble, ionized species increases, leading to a logarithmic increase in total solubility.[13][14][15]
Experimental Approach
A pH-solubility profile is generated by performing the shake-flask solubility experiment (Section 4.3) across a range of buffered solutions covering the physiological pH range (typically pH 1.2 to 7.5).[10][16] Plotting the resulting solubility values (on a logarithmic scale) against pH reveals the compound's behavior and allows for the experimental determination of S0 and confirmation of the pKa.
Logical Relationship Diagram
Caption: Impact of pH on the ionization state and resulting aqueous solubility.
Conclusion and Strategic Implications for Drug Development
The solubility profile of 3-(2-Morpholinoethoxy)benzotrifluoride is defined by its amphipathic structure. It is predicted to exhibit low intrinsic aqueous solubility, characteristic of its lipophilic benzotrifluoride core, but this will be significantly enhanced in acidic environments due to the protonation of its basic morpholine moiety. This pronounced pH-dependent solubility is a critical attribute that will govern its dissolution and subsequent absorption in the gastrointestinal tract. For oral formulation development, strategies such as creating a hydrochloride salt or employing enabling technologies like amorphous solid dispersions or lipid-based formulations may be necessary to ensure adequate bioavailability. The rigorous, systematic approach to solubility determination outlined in this guide provides the essential data needed to de-risk development and rationally design an effective drug product.
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Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362. [Link]
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An In-Depth Technical Guide to the Stability Studies of 3-(2-Morpholinoethoxy)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for assessing the chemical stability of 3-(2-Morpholinoethoxy)benzotrifluoride, a novel compound of interest in pharmaceutical development. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2][3] This document outlines a systematic approach, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH), to identify potential degradation pathways and establish a robust stability profile.[4][5] Methodologies for forced degradation (stress testing), development of a stability-indicating analytical method, and potential degradation mechanisms are discussed in detail.
Introduction: The Imperative of Stability Assessment
The journey of a new chemical entity (NCE) from laboratory synthesis to a marketed pharmaceutical product is contingent upon a thorough understanding of its inherent stability. Stability studies are fundamental to pharmaceutical development, providing critical data that ensures the safety and efficacy of the drug substance over its lifecycle.[6][7] 3-(2-Morpholinoethoxy)benzotrifluoride, with its unique combination of a morpholinoethoxy side chain and a benzotrifluoride core, presents a distinct stability profile that must be meticulously characterized.
Forced degradation, or stress testing, is the cornerstone of this process.[1][6] By subjecting the molecule to conditions more severe than those expected during storage, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative reagents, we can rapidly identify likely degradation products and pathways.[1][5] This information is invaluable for several reasons:
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in identifying its most labile parts and predicting its behavior under long-term storage conditions.[1][6]
-
Developing Stability-Indicating Methods: Stress testing generates the degradation products necessary to develop and validate an analytical method—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the parent drug from its impurities.[8][9][10]
-
Informing Formulation and Packaging: Knowledge of sensitivities to light, moisture, or pH guides the development of a stable dosage form and the selection of appropriate packaging.[6][7]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data, including forced degradation studies, as part of any new drug application.[4][7][11]
Structural Analysis and Potential Liabilities
The chemical structure of 3-(2-Morpholinoethoxy)benzotrifluoride reveals several functional groups that may be susceptible to degradation:
-
Morpholino Ring: The tertiary amine within the morpholine ring is a potential site for oxidation , which could lead to the formation of an N-oxide.[12] The ether linkages in the morpholine ring and the ethoxy chain are generally stable but can be susceptible to cleavage under harsh acidic conditions.
-
Ethoxy Linker: The ether bond connecting the morpholine and the phenyl ring is another potential site for hydrolysis , particularly under strong acidic conditions.
-
Benzotrifluoride Moiety: The trifluoromethyl (-CF3) group is generally considered to be chemically robust. However, under intense photolytic stress (UV irradiation), benzotrifluoride derivatives can undergo C-F bond hydrolysis to form benzoic acids.[13][14] The aromatic ring itself can be subject to oxidative attack.
Based on this analysis, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are designed to produce a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[5] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not generate sufficient degradants for analytical method development.[1]
General Procedure
For each condition, a solution of 3-(2-Morpholinoethoxy)benzotrifluoride (e.g., 1 mg/mL) is prepared in a suitable solvent. A parallel control sample (stored at ambient temperature, protected from light) is analyzed alongside the stressed samples to differentiate between degradation and simple assay variability.
Hydrolytic Stability
Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by acid or base.[15]
-
Acid Hydrolysis Protocol:
-
Add 1 mL of stock solution to a vial containing 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis Protocol:
-
Add 1 mL of stock solution to a vial containing 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis Protocol:
-
Add 1 mL of stock solution to a vial containing 1 mL of water.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points for direct HPLC analysis.
-
Oxidative Stability
-
Oxidative Degradation Protocol:
-
Add 1 mL of stock solution to a vial.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the vial at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) for direct HPLC analysis.
-
Thermal Stability
Thermal stability testing evaluates the effect of elevated temperatures on the drug substance in its solid state.[16][17][18]
-
Thermal Degradation Protocol:
-
Place a thin layer of solid 3-(2-Morpholinoethoxy)benzotrifluoride powder in an open glass vial.
-
Place the vial in a temperature-controlled oven at 80°C.
-
A separate vial should be included to assess the impact of humidity (e.g., placed in a chamber at 80°C / 75% RH).
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Photostability
Photostability testing is conducted according to ICH Q1B guidelines to determine the compound's sensitivity to light.[19][20]
-
Photostability Protocol:
-
Expose a thin layer of solid drug substance and a solution of the drug substance to a light source that provides both visible and UV output.[1]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[19][21]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to act as a dark control.
-
After exposure, analyze both the exposed and control samples by HPLC.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential components.[1][22] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[9][10]
Method Development Strategy
-
Column and Mobile Phase Selection: Start with a versatile C18 column. The mobile phase will typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).
-
Analysis of Stressed Samples: Inject the samples generated during the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization: Adjust parameters such as mobile phase composition (gradient elution is often necessary), pH, flow rate, and column temperature to improve resolution.[8][10]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The UV spectra across the peak should be homogenous, indicating that no degradant is co-eluting.
Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Data Interpretation and Summary
The results from the forced degradation studies should be compiled to provide a clear picture of the compound's stability.
| Stress Condition | Time | Assay of Parent (%) | % Degradation | Major Degradants (RT) |
| Control | 24h | 99.8 | 0.2 | - |
| 0.1 M HCl @ 60°C | 24h | 85.2 | 14.8 | 7.5 min, 9.2 min |
| 0.1 M NaOH @ 60°C | 24h | 92.1 | 7.9 | 11.3 min |
| 3% H₂O₂ @ RT | 24h | 88.7 | 11.3 | 10.5 min (N-oxide) |
| Photolytic (ICH Q1B) | - | 96.5 | 3.5 | 13.1 min |
| Thermal (Solid) @ 80°C | 7 days | 99.5 | 0.5 | - |
This table presents hypothetical data for illustrative purposes.
Interpretation of Hypothetical Results:
-
The compound shows significant degradation under acidic and oxidative conditions.
-
It is moderately sensitive to basic conditions and slightly sensitive to light.
-
The compound is highly stable in the solid state under thermal stress.
Conclusion and Next Steps
This technical guide provides a robust, ICH-compliant framework for the stability assessment of 3-(2-Morpholinoethoxy)benzotrifluoride. The forced degradation studies are the first and most critical step, providing the necessary information to develop a stability-indicating method and offering initial insights into the compound's intrinsic stability.[1] The results from these studies will guide the design of long-term and accelerated stability studies as per ICH Q1A(R2) guidelines, which are required to establish the retest period and recommend storage conditions for the drug substance.[3][16] Identification and characterization of major degradation products using techniques like LC-MS would be the subsequent logical step to fully understand the degradation profile and ensure the safety of the final drug product.
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Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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How to Accelerate Thermal Stability Testing for High-Concentration Drugs. TA Instruments. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). [Link]
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Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. National Center for Biotechnology Information (NCBI). [Link]
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Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Center for Biotechnology Information (NCBI). [Link]
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ICH Guidelines: Drug Stability Testing Essentials. AMSbio. [Link]
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Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications. [Link]
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Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
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Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1... National Center for Biotechnology Information (NCBI). [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(2-Morpholinoethoxy)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Morpholinoethoxy)benzotrifluoride, also known by its synonym 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine and identified by CAS Number 1004715-25-6, is a fluorinated aromatic ether with a morpholine moiety.[1] Its structural components, the benzotrifluoride group and the morpholine ring, are common in pharmacologically active compounds, suggesting its potential use in drug discovery and development. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the morpholine group can improve aqueous solubility and pharmacokinetic properties. A structurally related compound, Flumexadol, has been researched as a non-opioid analgesic, acting as an agonist of serotonin 5-HT1A and 5-HT2C receptors. This suggests that 3-(2-Morpholinoethoxy)benzotrifluoride may possess interesting biological activities worthy of investigation.
Given its potential applications in research and development, a thorough understanding of its safety and handling is paramount. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with 3-(2-Morpholinoethoxy)benzotrifluoride, drawing from available safety data and information on structurally related compounds.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The following table summarizes the key properties of 3-(2-Morpholinoethoxy)benzotrifluoride.
| Property | Value | Source |
| CAS Number | 1004715-25-6 | [1] |
| Synonym(s) | 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine | [1] |
| Molecular Formula | C13H16F3NO2 | |
| Molecular Weight | 275.27 g/mol | |
| Purity | 98% | |
| Storage Temperature | Room Temperature |
Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for 3-(2-Morpholinoethoxy)benzotrifluoride is not universally available, a safety data sheet for the compound provides some hazard information.[1] Furthermore, by examining the hazards associated with its structural components—benzotrifluoride and morpholine—we can infer a potential hazard profile.
From the available Safety Data Sheet for 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine: [1]
-
The document does not list specific GHS hazard statements but indicates that the substance should be handled in a well-ventilated place, and contact with skin and eyes should be avoided.[1] It also recommends the use of personal protective equipment.[1]
Inferred Hazards from Structurally Related Compounds:
-
Benzotrifluoride Derivatives: Compounds containing the benzotrifluoride moiety are often flammable liquids.[2] They can cause skin and eye irritation, and some are harmful if swallowed or in contact with skin.[2] For instance, 3-aminobenzotrifluoride is classified as a combustible liquid, harmful if swallowed or in contact with skin, causes skin irritation, and serious eye damage.
-
Morpholine: Morpholine is a flammable liquid and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and is toxic in contact with skin.[3]
Based on this analysis, it is prudent to handle 3-(2-Morpholinoethoxy)benzotrifluoride with a high degree of caution, assuming it may possess the following hazards until more specific data becomes available:
-
Flammable or combustible liquid.
-
Harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and eye irritation or damage.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is crucial when working with any chemical, particularly one with a partially defined hazard profile. The following protocols are based on a combination of the available SDS for the compound and best practices derived from handling its structural analogs.
Engineering Controls
The primary line of defense against chemical exposure is the use of effective engineering controls.
-
Ventilation: All handling of 3-(2-Morpholinoethoxy)benzotrifluoride should be conducted in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended for all procedures involving this compound to minimize the inhalation of vapors.
-
Emergency Equipment: Safety showers and eyewash stations should be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn.[1] Given the limited specific data for this compound, nitrile or neoprene gloves are a reasonable starting point, but it is advisable to consult glove manufacturer compatibility charts for chemicals with similar structures. Gloves should be inspected for integrity before each use and changed frequently.
-
Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and provide an additional layer of protection.
-
Clothing: Long pants and closed-toe shoes are required in any laboratory setting where chemicals are handled.
-
PPE Selection Workflow
Figure 1: A decision-making workflow for selecting appropriate PPE.
Hygiene Practices
Good laboratory hygiene is a simple yet effective way to prevent chemical exposure.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Contaminated work clothing should be removed and laundered separately from other clothing.
Storage
Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a sealed container for proper disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Emergency Response Decision Chart
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Significance of Fluorinated Morpholine Scaffolds
3-(2-Morpholinoethoxy)benzotrifluoride, also identified by its synonym 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine (CAS No. 1004715-25-6), represents a significant molecular scaffold in contemporary medicinal chemistry and drug discovery. The molecule synergistically combines three key structural motifs: a trifluoromethylated phenyl ring, an ether linkage, and a morpholine heterocycle. The trifluoromethyl group is a well-established bioisostere for various functional groups, profoundly influencing metabolic stability, lipophilicity, and binding affinity of drug candidates. The morpholine moiety, a privileged structure in drug design, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The ether linkage provides a flexible connection between these two key fragments. Consequently, this compound and its analogues are of considerable interest as intermediates and final products in the development of novel therapeutic agents across a range of disease areas.
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride via the Williamson ether synthesis. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and outlines the necessary analytical techniques for the comprehensive characterization of the final product.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and efficient route for the preparation of 3-(2-Morpholinoethoxy)benzotrifluoride is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an alkyl halide. In this specific application, the phenoxide ion is generated from 3-(trifluoromethyl)phenol, which then displaces the chloride from 4-(2-chloroethyl)morpholine.
Mechanistic Rationale
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group of 3-(trifluoromethyl)phenol, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide anion attacks the electrophilic carbon atom of 4-(2-chloroethyl)morpholine, which bears the leaving group (chloride). This concerted, one-step S(_N)2 mechanism results in the formation of the desired ether linkage and the displacement of the chloride ion.
The choice of base and solvent is critical for the success of this reaction. A moderately strong base is required to efficiently deprotonate the phenol without causing unwanted side reactions. Anhydrous potassium carbonate (K(_2)CO(_3)) is an excellent choice for this purpose, as it is cost-effective, easy to handle, and provides sufficient basicity to drive the reaction to completion. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is advantageous as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Furthermore, DMF's high boiling point allows the reaction to be conducted at elevated temperatures, thereby increasing the reaction rate.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(Trifluoromethyl)phenol | 98-17-9 | 162.11 | 10.0 | 1.62 g |
| 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 | 186.08 | 11.0 | 2.05 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 25.0 | 3.46 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | - | - | As needed |
Note on 4-(2-Chloroethyl)morpholine: This reagent is often supplied as the hydrochloride salt. It can be used directly, with the excess potassium carbonate serving to neutralize the HCl and liberate the free amine in situ. Alternatively, the free base can be prepared beforehand by treatment with a base and extraction.
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (1.62 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkyl Halide: Add 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and maintain this temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1 v/v). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-(2-morpholinoethoxy)benzotrifluoride as a pure product.
Safety Precautions
-
3-(Trifluoromethyl)phenol: Harmful if swallowed and causes severe skin burns and eye damage.
-
4-(2-Chloroethyl)morpholine hydrochloride: Toxic if swallowed and harmful in contact with skin. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.
-
Potassium Carbonate: An irritant. Avoid inhalation of dust.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.
Characterization of 3-(2-Morpholinoethoxy)benzotrifluoride
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | * Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. |
-
-O-CH₂-: A triplet around δ 4.2 ppm.
-
-N-CH₂- (morpholine, adjacent to oxygen): A triplet around δ 3.7 ppm.
-
-CH₂-N- (morpholine, adjacent to nitrogen): A triplet around δ 2.8 ppm.
-
-CH₂-CH₂- (morpholine): A multiplet around δ 2.6 ppm. | | ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 115-160 ppm.
-
CF₃ Carbon: A quartet around δ 124 ppm (due to C-F coupling).
-
-O-CH₂-: A signal around δ 67 ppm.
-
-N-CH₂- (morpholine, adjacent to oxygen): A signal around δ 66 ppm. | Mass Spec. | * [M+H]⁺: Expected at m/z = 276.1155 for C₁₃H₁₆F₃NO₂. | | IR | * C-F Stretch: Strong absorption around 1330 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹.
-
C-O-C Stretch (Aliphatic Ether): Strong absorption around 1120 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. |
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the laboratory-scale synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride. The use of potassium carbonate as a base and DMF as a solvent offers a practical and high-yielding approach. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired product in high purity. The analytical characterization methods outlined provide a framework for confirming the identity and purity of the synthesized compound, which is a valuable building block for the development of novel pharmaceuticals.
References
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
Application Notes and Protocols for the Investigation of 3-(2-Morpholinoethoxy)benzotrifluoride as a Novel Sigma-1 Receptor Modulator
Introduction: Unveiling the Potential of a Novel Benzotrifluoride Derivative
The compound 3-(2-Morpholinoethoxy)benzotrifluoride represents a novel chemical entity with significant potential for modulating the sigma-1 receptor (S1R). The structural combination of a benzotrifluoride core and a morpholinoethoxy side chain suggests a possible interaction with this unique intracellular chaperone protein. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the morpholinoethoxy moiety is a common pharmacophore in known S1R ligands, such as the antidepressant fluvoxamine.
The sigma-1 receptor is a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It plays a crucial role in cellular homeostasis by modulating a variety of cellular processes, including calcium signaling, ER stress, and neuronal plasticity.[2] As such, S1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, neuropathic pain, and depression.[3]
These application notes provide a comprehensive guide for researchers and drug development professionals to synthesize and characterize the pharmacological profile of 3-(2-Morpholinoethoxy)benzotrifluoride, with a primary focus on its potential as a sigma-1 receptor modulator. The protocols herein are designed to be self-validating, providing a robust framework for determining the compound's binding affinity, functional activity, and cellular effects.
Proposed Synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride
While a specific synthesis for 3-(2-Morpholinoethoxy)benzotrifluoride is not yet published, a plausible synthetic route can be devised based on established organic chemistry principles. The following is a proposed two-step synthesis starting from commercially available 3-hydroxybenzotrifluoride.
Caption: Proposed two-step synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride.
Step 1: Synthesis of 3-(2-Chloroethoxy)benzotrifluoride
This step involves a Williamson ether synthesis to couple 3-hydroxybenzotrifluoride with 2-chloroethanol.
-
To a solution of 3-hydroxybenzotrifluoride (1 equivalent) in acetone, add potassium carbonate (K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-chloroethoxy)benzotrifluoride.
Step 2: Synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride
The final product is obtained through a nucleophilic substitution reaction between the intermediate and morpholine.
-
Dissolve 3-(2-chloroethoxy)benzotrifluoride (1 equivalent) in dimethylformamide (DMF).
-
Add morpholine (2 equivalents) and potassium carbonate (K2CO3, 2 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(2-Morpholinoethoxy)benzotrifluoride.
Pharmacological Characterization Protocols
The following protocols are designed to determine the binding affinity and functional activity of 3-(2-Morpholinoethoxy)benzotrifluoride at the sigma-1 receptor.
Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity
This competitive binding assay determines the affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the sigma-1 receptor.[4]
Caption: Workflow for the in vitro radioligand binding assay.
Materials and Reagents:
-
Membrane Preparation: Guinea pig liver membranes are a rich source of sigma-1 receptors.[5]
-
Radioligand: [3H]-(+)-pentazocine, a high-affinity sigma-1 receptor agonist.
-
Test Compound: 3-(2-Morpholinoethoxy)benzotrifluoride, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0).[4]
-
Wash Buffer: Ice-cold Tris-HCl (10 mM, pH 7.4).[4]
-
Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma receptor ligand.[4]
-
Scintillation Cocktail
-
96-well plates and filter mats (GF/B)
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the membrane preparation (typically 100-200 µg of protein per well).
-
Controls:
-
Total Binding: Wells containing assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Wells containing assay buffer, membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
-
Radioligand Addition: Add [3H]-(+)-pentazocine to all wells at a final concentration near its Kd (e.g., 3-5 nM).[6]
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Detection: Dry the filter mat, add scintillation cocktail to each filter spot, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: This assay will provide the Ki value of 3-(2-Morpholinoethoxy)benzotrifluoride for the sigma-1 receptor, indicating its binding affinity. A lower Ki value signifies a higher affinity.
Protocol 2: Functional Characterization - Agonist vs. Antagonist Activity
Determining whether a ligand acts as an agonist or an antagonist at the sigma-1 receptor is crucial. As there are no universally accepted direct functional assays, an indirect method using an allosteric modulator like phenytoin is often employed.[7] Phenytoin has been shown to potentiate the binding of sigma-1 agonists but not antagonists.[7]
Principle: This protocol involves performing the radioligand binding assay in the presence and absence of phenytoin. An increase in the affinity (a leftward shift in the competition curve and a lower Ki value) of the test compound in the presence of phenytoin suggests agonist activity.
Procedure:
-
Perform the radioligand binding assay as described in Protocol 1.
-
Run a parallel assay under identical conditions, but with the addition of a fixed concentration of phenytoin (e.g., 100 µM) to all wells.[7]
-
Generate competition curves and calculate the Ki values for 3-(2-Morpholinoethoxy)benzotrifluoride in both the presence and absence of phenytoin.
Data Interpretation:
| Observation | Implication |
| Decreased Ki in the presence of phenytoin | Suggests agonist properties |
| No significant change in Ki in the presence of phenytoin | Suggests antagonist properties |
Protocol 3: Cell-Based Assay - Modulation of ER Stress
Sigma-1 receptor activation is known to alleviate endoplasmic reticulum (ER) stress.[2] This protocol uses a cell-based assay to investigate whether 3-(2-Morpholinoethoxy)benzotrifluoride can protect cells from ER stress, providing further evidence of its functional activity.
Caption: Simplified pathway of S1R-mediated ER stress reduction.
Materials and Reagents:
-
Cell Line: A neuronal cell line such as SH-SY5Y or PC12.
-
ER Stress Inducer: Tunicamycin or thapsigargin.
-
Test Compound: 3-(2-Morpholinoethoxy)benzotrifluoride.
-
Cell Viability Assay: MTT or PrestoBlue assay kit.
-
Western Blotting Reagents: Antibodies against ER stress markers (e.g., BiP/GRP78, CHOP).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of 3-(2-Morpholinoethoxy)benzotrifluoride for 1-2 hours.
-
ER Stress Induction: Add the ER stress inducer (e.g., tunicamycin) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Western Blot Analysis (Optional): In a parallel experiment using larger culture dishes, lyse the cells after treatment and perform Western blotting to measure the expression levels of ER stress markers like BiP and CHOP.
Data Analysis and Expected Outcome:
-
An increase in cell viability in the groups pre-treated with 3-(2-Morpholinoethoxy)benzotrifluoride compared to the group treated with the ER stress inducer alone would indicate a protective effect.
-
Western blot analysis showing a reduction in the expression of pro-apoptotic ER stress markers (like CHOP) and an increase in chaperones (like BiP) in the presence of the test compound would provide mechanistic insight.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of 3-(2-Morpholinoethoxy)benzotrifluoride as a potential sigma-1 receptor modulator. By systematically determining its binding affinity, functional activity, and cellular effects, researchers can gain valuable insights into its therapeutic potential. The unique structural features of this compound warrant a thorough investigation, which could lead to the development of novel therapeutics for a variety of central nervous system disorders.
References
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Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., Guo, L.-W., & Ruoho, A. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Università di Torino. [Link]
- Monsanto Company. (1985). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
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García-López, R., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS ONE, 13(1), e0191252. [Link]
- Daikin Kogyo Co Ltd. (1980). US4242286A - Process for preparing benzotrifluoride and its derivatives.
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Rossi, D., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]
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Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1138-1156. [Link]
-
El-Sayed, N. S., et al. (2025). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Journal of Neuroimmune Pharmacology. [Link]
-
Su, T.-P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 386-426. [Link]
- Eli Lilly and Co. (1989). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
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Kourounakis, A. P., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
-
Su, T.-P., et al. (2024). Benzomorphan and non-benzomorphan agonists differentially alter sigma-1 receptor quaternary structure, as does types of cellular stress. Cellular and Molecular Life Sciences, 81(1), 27. [Link]
-
Laurini, E., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry, 7, 375. [Link]
- Daikin Kogyo Co Ltd. (1984). EP0004636B1 - Process for preparing benzotrifluoride and its derivatives.
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Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 246. [Link]
-
Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1138-1156. [Link]
-
Laurini, E., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry, 7, 375. [Link]
-
Kourounakis, A. P., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
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Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 246. [Link]
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Kourounakis, A. P., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
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Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 246. [Link]
-
Vámosi, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3321. [Link]
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Penke, B., et al. (2023). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(22), 16405. [Link]
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The Strategic Utility of 3-(2-Morpholinoethoxy)benzotrifluoride in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: Unveiling a Versatile Scaffolding Intermediate
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties and privileged heterocyclic structures is a cornerstone of rational drug design. The trifluoromethyl group, with its profound effects on metabolic stability, lipophilicity, and receptor binding affinity, has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Similarly, the morpholine ring is a widely employed pharmacophore, enhancing aqueous solubility and providing a key interaction point for various biological targets.[4] 3-(2-Morpholinoethoxy)benzotrifluoride, systematically named 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine, represents a valuable chemical intermediate that synergistically combines these two critical structural motifs. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications in the development of novel therapeutics, offering detailed protocols for its preparation and potential downstream functionalization.
While direct, publicly available documentation detailing the extensive use of 3-(2-Morpholinoethoxy)benzotrifluoride as a named intermediate is not widespread, its structural components strongly suggest its utility in the synthesis of a range of biologically active molecules. The 3-(trifluoromethyl)phenoxy moiety is a key feature in a variety of pharmaceuticals, including certain non-steroidal anti-inflammatory drugs and selective serotonin reuptake inhibitors.[5][6] The morpholinoethyl ether linkage is also prevalent in numerous centrally acting agents. Therefore, this intermediate serves as a versatile building block for creating libraries of compounds for screening against various therapeutic targets.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of 3-(2-Morpholinoethoxy)benzotrifluoride is essential for its effective use in synthesis. The following table summarizes key data for this intermediate.
| Property | Value | Reference |
| CAS Number | 1004715-25-6 | |
| Molecular Formula | C₁₃H₁₆F₃NO₂ | |
| Molecular Weight | 275.27 g/mol | |
| Appearance | Predicted to be a liquid or low-melting solid | |
| Boiling Point | Not explicitly reported, but expected to be >200 °C | |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF) |
Synthetic Protocol: The Williamson Ether Synthesis Approach
The most logical and widely applicable method for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride is the Williamson ether synthesis.[7][8] This robust S_N2 reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this case, the synthesis proceeds by the reaction of 3-(trifluoromethyl)phenol with a suitable 2-morpholinoethyl halide, typically 4-(2-chloroethyl)morpholine.
Conceptual Workflow of the Synthesis
The following diagram illustrates the key steps in the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride.
Caption: Synthetic workflow for 3-(2-Morpholinoethoxy)benzotrifluoride.
Detailed Experimental Protocol
Materials:
-
3-(Trifluoromethyl)phenol (m-hydroxybenzotrifluoride)[9][10][11][12]
-
4-(2-Chloroethyl)morpholine hydrochloride[13][14] or 4-(2-chloroethyl)morpholine (free base)[15][16]
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 4-(2-chloroethyl)morpholine (if starting from the hydrochloride salt):
-
Dissolve 4-(2-chloroethyl)morpholine hydrochloride in water.[15]
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to basify the mixture (pH > 11).[15]
-
Extract the aqueous layer with a suitable organic solvent, such as toluene or dichloromethane.[15]
-
Combine the organic layers, dry over anhydrous potassium carbonate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 4-(2-chloroethyl)morpholine.[15]
-
-
Williamson Ether Synthesis:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(trifluoromethyl)phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF or acetonitrile.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Alternatively, add anhydrous potassium carbonate (1.5-2.0 eq).[17]
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
To the resulting phenoxide solution, add a solution of 4-(2-chloroethyl)morpholine (1.0-1.2 eq) in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(2-Morpholinoethoxy)benzotrifluoride.
-
Application Notes: A Gateway to Novel Pharmacophores
The structural architecture of 3-(2-Morpholinoethoxy)benzotrifluoride makes it a highly attractive intermediate for the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas. The trifluoromethylphenyl group can enhance blood-brain barrier permeability and metabolic stability, while the morpholine moiety often imparts favorable solubility and can be a key binding element.
Potential Therapeutic Targets and Drug Classes:
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs/SSRIs): The trifluoromethylphenyl moiety is a common feature in many selective serotonin reuptake inhibitors. The morpholinoethoxy side chain can be modified to introduce the necessary amine functionalities for transporter binding.
-
Antipsychotics and Anxiolytics: The combination of an aromatic system with a morpholine-containing side chain is found in several antipsychotic and anxiolytic agents. 3-(2-Morpholinoethoxy)benzotrifluoride provides a scaffold for the development of novel dopamine and serotonin receptor modulators.
-
Kinase Inhibitors: While less common, the morpholine ring can serve as a hinge-binding motif in certain kinase inhibitors. The trifluoromethylphenyl group can occupy hydrophobic pockets within the ATP-binding site.
-
Anticonvulsants: Research has shown that pyridine derivatives bearing a 3-(3'-trifluoromethylphenoxy) group exhibit anticonvulsant activity.[5] This suggests that the core structure of our intermediate could be a starting point for novel anticonvulsant agents.
Illustrative Downstream Modification Workflow
The following diagram outlines a potential workflow for the further elaboration of 3-(2-Morpholinoethoxy)benzotrifluoride into more complex, drug-like molecules.
Caption: Potential downstream synthetic modifications of the intermediate.
Conclusion
3-(2-Morpholinoethoxy)benzotrifluoride stands as a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the well-established Williamson ether synthesis is straightforward and amenable to scale-up. The convergence of the metabolically robust trifluoromethylphenyl group and the versatile morpholine pharmacophore within a single, readily accessible molecule provides researchers with a powerful tool for the construction of novel and diverse chemical entities. As the demand for more effective and safer therapeutics continues to grow, the judicious use of such well-crafted building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PrepChem.com. Synthesis of N-chloroethyl morpholine. [Link]
-
Sarex Fine. 4-2-chloroethyl-morpholine-hcl. [Link]
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Application Note: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide Candidate Utilizing a 3-(2-Morpholinoethoxy)benzotrifluoride Moiety
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The benzotrifluoride scaffold is a cornerstone in modern agrochemical design, prized for its ability to enhance metabolic stability and biological potency.[1][2][3] The trifluoromethyl group (-CF3), a strong electron-withdrawing moiety, significantly alters the electronic properties of the benzene ring, influencing molecular interactions with target enzymes.[1][4] Similarly, the morpholine ring is a versatile component found in numerous biologically active compounds, including fungicides and herbicides, where it can improve systemic activity and physicochemical properties.[5][6][7][8]
While 3-(2-Morpholinoethoxy)benzotrifluoride is not a recognized precursor in existing commercial herbicide synthesis pathways, its constituent parts represent a logical combination for creating novel herbicidal candidates. This document outlines a scientifically grounded, hypothetical protocol for the synthesis of a novel Protoporphyrinogen Oxidase (PPO)-inhibiting herbicide. PPO inhibitors are a critical class of herbicides that disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to rapid cell membrane damage and necrosis.[9][10][11]
The proposed synthetic route leverages the unique properties of the benzotrifluoride and morpholinoethoxy groups to construct a molecule designed to interact with the PPO enzyme active site. This application note provides a detailed, step-by-step methodology, explains the causality behind experimental choices, and offers a framework for the development of new crop protection solutions.
Part 1: Synthesis of the Key Intermediate: 3-(2-Morpholinoethoxy)benzotrifluoride (3)
The synthesis begins with the preparation of the core intermediate, which is not commercially available. The proposed route involves a two-step process starting from 3-nitrobenzotrifluoride.
Step 1.1: Synthesis of 3-Hydroxybenzotrifluoride (2)
The initial step is the conversion of 3-nitrobenzotrifluoride to 3-hydroxybenzotrifluoride. This is a standard transformation that can be achieved via diazotization of the corresponding aniline, followed by hydrolysis.
-
Rationale: The nitro group on the benzotrifluoride ring is first reduced to an amine. This amine is then converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a hydroxyl group from water.
Step 1.2: Williamson Ether Synthesis to Yield 3-(2-Morpholinoethoxy)benzotrifluoride (3)
The second step involves a classic Williamson ether synthesis, reacting the phenol (2) with a suitable morpholine-containing electrophile.
-
Rationale: The hydroxyl group of 3-hydroxybenzotrifluoride is deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then displaces a leaving group (e.g., a halide) from 4-(2-chloroethyl)morpholine in an SN2 reaction to form the desired ether linkage.
Part 2: Synthesis of the Hypothetical PPO-Inhibiting Herbicide (5)
The core intermediate (3) is then used to construct the final herbicidal molecule. The proposed target is a diphenyl ether-type structure, a common motif in PPO inhibitors. The synthesis will proceed via a nucleophilic aromatic substitution (SNAr) reaction.
-
Rationale for Target Selection: Many PPO-inhibiting herbicides feature a diphenyl ether linkage where one of the rings is substituted with a trifluoromethyl group.[12] The SNAr reaction is a powerful tool for forming such C-O bonds, especially when the aromatic ring is "activated" by strongly electron-withdrawing groups, such as a nitro group.[13][14] The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[15]
Step 2.1: Nucleophilic Aromatic Substitution (SNAr)
The sodium salt of our intermediate (3) is reacted with an activated aromatic ring, such as 2,4-dichloro-5-nitrotoluene (4), to form the diphenyl ether linkage.
-
Causality of Experimental Choices:
-
Substrate (4): 2,4-dichloro-5-nitrotoluene is chosen as the electrophile. The nitro group in the para position to the chlorine at C-4 strongly activates the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[13][15]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. These solvents can solvate the cation (Na+) but do not strongly solvate the nucleophile, leaving it more reactive.
-
Temperature: The reaction is heated to provide the necessary activation energy for the formation of the Meisenheimer complex and the subsequent elimination of the chloride leaving group.
-
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride (3)
Materials:
-
3-Nitrobenzotrifluoride
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO2)
-
Sulfuric Acid (H2SO4)
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Reduction of Nitro Group: In a round-bottom flask, dissolve 3-nitrobenzotrifluoride in ethanol. Add a solution of SnCl2·2H2O in concentrated HCl portion-wise while cooling in an ice bath. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Basify the reaction mixture with a concentrated NaOH solution and extract the product, 3-aminobenzotrifluoride, with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Diazotization and Hydrolysis: Dissolve the crude 3-aminobenzotrifluoride in aqueous H2SO4 and cool to 0-5 °C. Add a solution of NaNO2 in water dropwise, keeping the temperature below 5 °C. After the addition is complete, stir for 30 minutes. Then, add the diazonium salt solution to a boiling aqueous solution of H2SO4. The diazonium group will be replaced by a hydroxyl group.
-
Isolation of Phenol (2): Cool the reaction mixture and extract the product, 3-hydroxybenzotrifluoride (2), with DCM. Dry the organic phase and concentrate to yield the crude phenol.
-
Ether Synthesis: In a clean, dry flask, dissolve the crude 3-hydroxybenzotrifluoride (2) in acetone. Add anhydrous K2CO3, followed by 4-(2-chloroethyl)morpholine hydrochloride. Reflux the mixture overnight.
-
Final Workup and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-(2-Morpholinoethoxy)benzotrifluoride (3).
Protocol 2: Synthesis of the Herbicide Candidate (5)
Materials:
-
3-(2-Morpholinoethoxy)benzotrifluoride (3)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2,4-dichloro-5-nitrotoluene (4)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
Procedure:
-
Formation of the Nucleophile: In a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of NaH in mineral oil. Wash the NaH with anhydrous hexane to remove the oil. Add anhydrous DMF.
-
Addition of Phenol: Cool the DMF/NaH suspension to 0 °C. Slowly add a solution of 3-(2-Morpholinoethoxy)benzotrifluoride (3) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide salt.
-
SNAr Reaction: Add a solution of 2,4-dichloro-5-nitrotoluene (4) in anhydrous DMF to the reaction mixture. Heat the reaction to 80-90 °C and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final herbicide candidate (5).
Data Summary
| Compound | Starting Material | Reagents | Expected Yield (%) | Purity (%) |
| 3 | 3-Hydroxybenzotrifluoride | K2CO3, 4-(2-Chloroethyl)morpholine | 75-85 | >95 |
| 5 | Compound 3 | NaH, 2,4-dichloro-5-nitrotoluene | 60-70 | >98 |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the proposed herbicide candidate.
Proposed Mechanism of Action: PPO Inhibition
The designed molecule is a structural analog of known PPO-inhibiting herbicides. The proposed mechanism of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[9][10]
-
Enzyme Inhibition: The herbicide molecule binds to the PPO enzyme, which is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX, a key precursor in the chlorophyll and heme biosynthesis pathways.[16][17]
-
Substrate Accumulation: Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the chloroplast.
-
Toxic Intermediate Formation: This accumulated substrate leaks into the cytoplasm where it is oxidized to protoporphyrin IX.
-
Photodynamic Damage: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[11]
-
Cell Death: The singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes, cellular leakage, and ultimately, rapid tissue necrosis.[9][10]
Caption: Proposed mechanism of PPO inhibition by the herbicide candidate.
References
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University of Nebraska-Lincoln. Protoporphyrinogen Oxidase (PPO) Inhibitors. [Link]
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Barker AL, Pawlak J, Duke SO, et al. Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate. [Link]
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Barker AL, Pawlak J, Duke SO, et al. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. Weed Science. [Link]
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Dayan FE. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Wiley Online Library. [Link]
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Duke SO, Lydon J, Becerril JM, et al. Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. The Multifaceted Applications of Morpholine in Agrochemicals. [Link]
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Duke SO, Becerril JM, Sherman TD, Lydon J, Matsumoto H. Protoporphyrinogen Oxidase-Inhibiting Herbicides. Semantic Scholar. [Link]
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Kosmrlj J, et al. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. [Link]
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Tang X, et al. Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. [Link]
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Tang X, et al. Morpholine Derivatives in Agrochemical Discovery and Development. ACS Publications. [Link]
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Singh H, et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? [Link]
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Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. Benzotrifluoride (CAS 98-08-8): Your Go-To Fluorinated Intermediate for Chemical Innovation. [Link]
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IshMathtestprep. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
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Vantourout JC, et al. Concerted Nucleophilic Aromatic Substitutions. NIH National Center for Biotechnology Information. [Link]
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Klicka R, et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
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Analytical Methods for the Detection and Quantification of 3-(2-Morpholinoethoxy)benzotrifluoride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and structural confirmation of 3-(2-Morpholinoethoxy)benzotrifluoride. As a compound featuring a fluorinated aromatic moiety and a morpholine group, its analysis requires techniques that can handle its specific physicochemical properties. We present detailed, validated protocols for a primary High-Performance Liquid Chromatography (HPLC) method suitable for quantification, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal verification, and a Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy approach for unambiguous structural elucidation. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring reliability and reproducibility for applications in pharmaceutical research, quality control, and development.
Introduction and Principles of Detection
3-(2-Morpholinoethoxy)benzotrifluoride is a molecule of interest in drug discovery and development, potentially as an intermediate, metabolite, or active pharmaceutical ingredient (API). Its structure, combining a polar morpholinoethoxy side chain with a nonpolar benzotrifluoride core, presents unique analytical challenges. Accurate and precise analytical methods are paramount for ensuring product quality, purity, and for meeting regulatory standards.[1]
Causality of Method Selection
The choice of analytical techniques is dictated by the molecule's structure:
-
High-Performance Liquid Chromatography (HPLC): This is the primary recommended technique for quantification. The compound's polarity and molecular weight make it well-suited for reversed-phase HPLC. The benzotrifluoride group contains a strong chromophore, enabling sensitive detection using UV-Vis spectroscopy.[2] When coupled with mass spectrometry (LC-MS), it provides a powerful tool for identification in complex matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS serves as an excellent orthogonal method for identity confirmation. While the morpholine moiety can sometimes reduce volatility, the overall structure may be amenable to direct GC analysis.[4] GC-MS offers high sensitivity and provides characteristic fragmentation patterns for definitive identification.[5][6] For related benzotrifluoride derivatives, GC-MS has proven to be a robust analytical choice.[7][8]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally powerful and specific tool for structural confirmation.[9] ¹⁹F NMR provides a clean spectrum with high sensitivity and a wide chemical shift range, allowing for unambiguous verification of the fluorine-containing moiety without interference from other sample components.[10][11]
General Analytical Workflow
A systematic approach is crucial for reliable analysis. The following workflow outlines the logical sequence from sample handling to data interpretation.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the accurate quantification of 3-(2-Morpholinoethoxy)benzotrifluoride.
Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance for routine analysis. |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size | C18 stationary phase offers excellent retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good separation efficiency and is UV transparent. |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9.1-12 min: 10% B | A gradient elution ensures efficient separation from impurities and reduces run time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temperature | 35°C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |
| UV Detector | Diode Array Detector (DAD) | Allows for monitoring at the wavelength of maximum absorbance (~254 nm) and peak purity assessment. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This serves as a confirmatory method, providing orthogonal data to the HPLC analysis. Direct injection is often feasible, but derivatization can be explored if peak shape is poor. [4][5]
Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MS or equivalent | A standard, robust system for qualitative and quantitative analysis. [5] |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 20°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates analytes based on boiling point. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level detection. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for robust electron ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Scan Range | m/z 50-500 | Covers the expected mass range of the parent ion and its characteristic fragments. |
Structural Confirmation by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a definitive technique for confirming the presence and chemical environment of the trifluoromethyl group. [12]
Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Observe Nucleus: ¹⁹F
-
Reference: Set externally to CFCl₃ at 0 ppm.
-
Pulse Program: Standard one-pulse experiment.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the ¹⁹F nuclei.
-
Number of Scans: 128 scans (adjust as needed for signal-to-noise).
-
-
Data Interpretation: The trifluoromethyl group on the benzotrifluoride moiety is expected to produce a singlet in the ¹⁹F spectrum. The specific chemical shift provides confirmation of the electronic environment. [10]
Method Validation
To ensure that the analytical data is reliable and fit for its intended purpose, the primary HPLC method must be validated according to regulatory guidelines such as ICH Q2(R2). [13][14]
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | The analyte peak is free from interference from placebo, impurities, and degradants. Peak purity index > 0.999. | To ensure the method unequivocally assesses the analyte in the presence of other components. [13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%. | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | Measures the method's capacity to remain unaffected by small variations. [15]|
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Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(2-Morpholinoethoxy)benzotrifluoride
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation and purity assessment of 3-(2-Morpholinoethoxy)benzotrifluoride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices. It covers everything from fundamental sample preparation to advanced 2D NMR techniques, including ¹H, ¹³C, ¹⁹F, DEPT, COSY, and HSQC experiments. The application of quantitative NMR (qNMR) for purity analysis is also detailed. By integrating field-proven insights with authoritative standards, this note serves as a practical and educational resource for the complete NMR characterization of this and structurally related molecules.
Introduction: The Analytical Challenge
3-(2-Morpholinoethoxy)benzotrifluoride is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural motifs: a substituted aromatic ring, a flexible morpholinoethoxy linker, and a trifluoromethyl group. The benzotrifluoride moiety is a common bioisostere for other groups and can significantly influence a molecule's lipophilicity and metabolic stability. The morpholine ring is a privileged scaffold in drug discovery, often improving aqueous solubility and pharmacokinetic properties.
A thorough structural and quantitative characterization is critical for any research or development application. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure, connectivity, and purity. This guide details the application of a suite of NMR experiments to provide an unambiguous and comprehensive analysis of 3-(2-Morpholinoethoxy)benzotrifluoride. We will explore not just the "how" but the "why" of each step, ensuring a robust and reproducible analytical workflow.
Molecular Structure and NMR-Active Nuclei
A clear understanding of the molecular structure is the foundation for interpreting NMR spectra. The key to NMR is that chemically non-equivalent nuclei will resonate at different frequencies. In 3-(2-Morpholinoethoxy)benzotrifluoride, we can identify distinct proton (¹H), carbon (¹³C), and fluorine (¹⁹F) environments.
Caption: Structure of 3-(2-Morpholinoethoxy)benzotrifluoride with key carbon environments highlighted.
Methodology: From Sample to Spectrum
Materials & Instrumentation
-
Analyte: 3-(2-Morpholinoethoxy)benzotrifluoride (Purity >98%)
-
NMR Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is a common first choice for many organic molecules due to its volatility and relatively simple residual solvent peak[1].
-
Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H/¹³C NMR. For quantitative analysis, a certified internal standard such as maleic acid or 1,4-dinitrobenzene is required[2][3].
-
NMR Tubes: High-quality, clean 5 mm NMR tubes are essential to ensure good magnetic field homogeneity[4][5].
-
Instrumentation: High-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity is recommended, particularly for dilute samples or less sensitive nuclei like ¹³C[6].
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous, particulate-free sample at an appropriate concentration.
Caption: Workflow for preparing a high-quality NMR sample.
Causality Behind Choices:
-
Concentration: A concentration of 5-10 mg is typically sufficient for a standard ¹H NMR spectrum, providing a good signal-to-noise ratio in a few minutes[5]. For the less sensitive ¹³C nucleus, a higher concentration or longer acquisition time is necessary.
-
Solvent Volume: A sample height of 4-5 cm (0.6-0.7 mL in a standard 5 mm tube) is optimal for modern spectrometers, as this volume fully covers the instrument's receiver coil, leading to the best magnetic field homogeneity (shimming) and signal detection[4][5].
-
Filtering: Transferring the solution through a pipette with a small cotton or glass wool plug removes any insoluble impurities that can severely degrade spectral quality by disrupting the magnetic field homogeneity[1][4].
Protocol 2: 1D NMR Acquisition (¹H, ¹⁹F, ¹³C)
-
Insert Sample: Place the prepared NMR tube into the spectrometer.
-
Lock & Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. Poor shimming results in broad and distorted peaks[7].
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45° (for rapid acquisition) or 90° (for quantitative analysis)[2].
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative work, D1 should be at least 5 times the longest T1 relaxation time of any proton being integrated[2].
-
Number of Scans: 8-16 scans, adjust as needed for signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Pulse Angle: 90°.
-
Spectral Width:
100 ppm or wider. The chemical shift range for fluorine is vast[8]. Center the spectral width on the expected resonance (-63 ppm for a benzotrifluoride group)[9]. -
Relaxation Delay (D1): 5-10 seconds. Fluorine nuclei, especially on CF₃ groups with no adjacent protons, can have long relaxation times[10].
-
Decoupling: Use proton decoupling to remove ¹H-¹⁹F couplings and simplify the spectrum to a singlet.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling.
-
Spectral Width: ~200-220 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 256-1024 scans, or more, depending on concentration.
-
Protocol 3: 2D NMR for Structural Elucidation
For an unambiguous assignment of all signals, a combination of 2D NMR experiments is essential.
Caption: Logical workflow for combining 1D and 2D NMR experiments for complete structural assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the number of protons attached to each carbon.[11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the molecule, for example, tracing the connectivity through the -OCH₂CH₂- linker and within the aromatic ring.[15][16][17]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that generates a 2D plot correlating each proton signal (on one axis) with the signal of the carbon it is directly attached to (on the other axis). It provides definitive ¹H-¹³C one-bond correlations, allowing for the confident assignment of the ¹³C spectrum.[18][19][20][21]
Data Interpretation: Predicting the Spectrum
Based on the molecular structure, we can predict the key features of each NMR spectrum. This predictive analysis is vital for accurate data interpretation.
Expected NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.40 - 7.10 | m | 4H, Aromatic |
| ~4.20 | t | 2H, Ar-O-CH ₂ | |
| ~2.85 | t | 2H, CH ₂-N(morpholine) | |
| ~3.75 | t | 4H, Morpholine -CH₂-O- | |
| ~2.60 | t | 4H, Morpholine -CH₂-N- | |
| ¹³C | ~158 | s | C-O (Aromatic) |
| ~131 | q, ¹J(C,F) ≈ 32 Hz | C-CF₃ (Aromatic) | |
| ~129, ~120, ~115 | d | CH (Aromatic) | |
| ~124 | q, ¹J(C,F) ≈ 272 Hz | -C F₃ | |
| ~66.8 | t | Morpholine -C H₂-O- | |
| ~66.5 | t | Ar-O-C H₂ | |
| ~57.5 | t | C H₂-N(morpholine) | |
| ~54.0 | t | Morpholine -C H₂-N- | |
| ¹⁹F | ~ -63 | s (¹H decoupled) | -CF₃ |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Detailed Spectral Analysis
-
¹H NMR: The aromatic region will show a complex multiplet for the four protons on the substituted ring. The ethoxy linker protons will appear as two distinct triplets, integrating to 2H each. The morpholine ring protons will appear as two distinct triplets (or complex multiplets), each integrating to 4H. The set adjacent to the morpholine oxygen (~3.75 ppm) will be downfield from the set adjacent to the nitrogen (~2.60 ppm) due to the higher electronegativity of oxygen.[22][23]
-
¹⁹F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift around -63 ppm (relative to CFCl₃) is characteristic of a trifluoromethyl group attached to an aromatic ring.[9][24]
-
¹³C NMR & DEPT: The spectrum will show 9 distinct carbon signals (assuming aromatic CH carbons are resolved). The carbon of the CF₃ group will appear as a quartet with a large one-bond coupling constant (~272 Hz). The aromatic carbon directly attached to the CF₃ group will also be a quartet, but with a smaller two-bond coupling constant (~32 Hz).[25] A DEPT-135 experiment will confirm the assignments: four negative peaks for the four CH₂ groups in the side chain, and three or four positive peaks for the aromatic CH carbons. The four quaternary carbons (C-O, C-CF₃, and the CF₃ carbon itself) will be absent from the DEPT spectrum.[26]
-
2D Correlations:
-
COSY: Will show a clear correlation between the two CH₂ groups of the ethoxy linker (~4.20 ppm and ~2.85 ppm). It will also show correlations between adjacent protons on the aromatic ring.
-
HSQC: Will provide the final piece of the puzzle by linking each proton signal to its carbon. For example, the proton triplet at ~4.20 ppm will show a cross-peak to the carbon signal at ~66.5 ppm, definitively assigning this pair to the Ar-O-CH₂ group.[27]
-
Application: Quantitative Purity Assessment (qNMR)
Beyond structural confirmation, NMR can be used as a primary method for determining the purity of a sample.[28] Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]
Protocol for qNMR Analysis
-
Prepare Sample: Accurately weigh both the analyte (~15-20 mg) and a certified internal standard (~10 mg) of known purity (e.g., maleic acid). Dissolve them completely in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
Select Signals: Choose well-resolved signals for both the analyte and the internal standard that do not overlap with any other peaks. For 3-(2-Morpholinoethoxy)benzotrifluoride, any of the well-separated methylene proton signals could be used.
-
Acquire Data:
-
Use a 90° pulse angle to ensure uniform excitation of all nuclei.
-
Set a long relaxation delay (D1) , typically 30-60 seconds, to ensure all protons have fully relaxed back to equilibrium before the next pulse. This is the most critical parameter for accuracy.[2]
-
Acquire data with a high signal-to-noise ratio (typically >250:1).
-
-
Process Data: Carefully phase and baseline correct the spectrum. Integrate the selected signals for the analyte and the internal standard.
-
Calculate Purity: Use the following equation to determine the purity of the analyte[2]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Troubleshooting Common NMR Issues
| Problem | Potential Cause(s) | Solution(s) |
| Broad, distorted peaks | Poor magnetic field shimming; Particulate matter in the sample; Paramagnetic impurities. | Re-shim the instrument; Re-prepare the sample, ensuring it is filtered; Ensure glassware is scrupulously clean.[4][7] |
| Low signal-to-noise (S/N) | Sample is too dilute; Insufficient number of scans. | Increase sample concentration; Increase the number of scans (S/N increases with the square root of the number of scans).[5] |
| Poor integration accuracy | Phasing or baseline errors; Short relaxation delay (D1); Overlapping peaks. | Carefully re-process the spectrum; For qNMR, re-acquire data with a longer D1; Choose non-overlapping peaks for integration.[2] |
| Extra peaks in spectrum | Solvent impurities (e.g., H₂O); Grease from glassware; Residual synthesis starting materials or byproducts. | Use high-purity deuterated solvent; Use clean equipment; Correlate impurity peaks with known materials or use 2D NMR to identify them. |
Conclusion
The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete characterization of 3-(2-Morpholinoethoxy)benzotrifluoride. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (DEPT, COSY, HSQC) techniques, a researcher can achieve unambiguous structural assignment. Furthermore, the implementation of a rigorous qNMR protocol allows for the accurate determination of sample purity, a critical parameter in pharmaceutical and materials science applications. This integrated approach, grounded in a causal understanding of the analytical choices, represents a gold standard for the NMR analysis of complex organic molecules.
References
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][11]
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Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. [Link][7]
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Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link][12]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link][1]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link][18]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link][13]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][4]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][2]
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NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link][30]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link][14]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link][26]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. [Link][22]
-
JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link][19]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][28]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][20]
-
Webster, G. K., et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link][3]
-
American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link][6]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link][15]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link][31]
-
Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. [Link][25]
-
ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [Link][23]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link][21]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link][27]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link][8]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link][9]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link][16]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link][32]
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link][24]
-
Columbia University. (n.d.). COSY - NMR Core Facility. [Link][17]
-
Chemistry Stack Exchange. (2016). How to make a CCl3F Fluorine NMR standard?. [Link][10]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride
Welcome to the technical support center for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. The synthesis, primarily a Williamson ether synthesis, involves the reaction of 3-(trifluoromethyl)phenol with 4-(2-chloroethyl)morpholine. While seemingly straightforward, achieving high yield and purity can be challenging. This resource is structured to address common issues and provide a clear path to success in your experiments.
I. Troubleshooting Guide: Diagnosing and Solving Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low to No Product Formation with Significant Unreacted 3-(Trifluoromethyl)phenol
Question: I've run the reaction, but my TLC and NMR analysis show mostly unreacted 3-(trifluoromethyl)phenol. What is going wrong?
Answer: This is a classic indication that the initial deprotonation of the phenol is inefficient or has failed. The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the phenoxide ion.[1][2][3][4] If the base is not strong enough to deprotonate the phenol, the reaction will not proceed.[5]
Potential Causes & Solutions:
-
Insufficient Base Strength: The trifluoromethyl group on the phenol is electron-withdrawing, increasing the acidity of the phenolic proton compared to phenol itself. However, a sufficiently strong base is still crucial for complete deprotonation.
-
Solution: If you are using a weak base like sodium bicarbonate (NaHCO₃), it is likely insufficient.[5] A stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is generally more effective for this synthesis.[6][7] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions as NaH reacts violently with water.[2][5]
-
-
Moisture Contamination: If using a moisture-sensitive base like NaH, any water in the solvent or on the glassware will quench the base, preventing deprotonation of the phenol.[5]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.
-
-
Poor Base Quality: The base itself may be old or have degraded.
-
Solution: Use a fresh bottle of a high-purity base.
-
Problem 2: Low Yield with Formation of a Major Byproduct
Question: My reaction is consuming the starting materials, but I'm getting a low yield of the desired ether and a significant amount of an unknown byproduct. What could this be?
Answer: The most common side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which in this case would be 4-(2-chloroethyl)morpholine.[1][8][9] This is especially prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.[2][9]
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can favor the elimination reaction over the desired substitution.[9]
-
Sterically Hindered Base: While less of a concern with phenoxides, a very bulky base could potentially favor elimination.
-
Solution: Stick to common, non-bulky bases like K₂CO₃ or NaOH.
-
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the aromatic ring.[1][6][8] While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.
-
Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]
-
Problem 3: The Reaction Stalls and Does Not Go to Completion
Question: My reaction starts, but after a few hours, the TLC shows both starting materials and product, and the ratio doesn't change over time. Why has it stalled?
Answer: A stalled reaction can be due to several factors, including suboptimal reaction conditions or deactivation of one of the reactants.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.
-
Inappropriate Solvent: The choice of solvent is critical for the SN2 mechanism.[1]
-
Solution: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity.[1] Apolar solvents can also slow the reaction.[1] Polar aprotic solvents such as acetonitrile, DMF, or DMSO are highly recommended as they solvate the cation, leaving the nucleophilic anion more available to react.[1][6]
-
-
Phase Transfer Catalyst: If you are running a biphasic reaction (e.g., with aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) can be highly beneficial.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride?
For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[6] Given the electron-withdrawing nature of the trifluoromethyl group, which increases the acidity of the phenol, K₂CO₃ is often a good starting point as it is milder and easier to handle than NaOH or KOH.[7] However, if the reaction is sluggish, switching to NaOH or KOH will ensure complete deprotonation.[5]
Q2: Which solvent should I use for this reaction?
Polar aprotic solvents are the best choice. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used and generally give good results.[1][8] They effectively dissolve the reactants and promote the SN2 mechanism.
Q3: Can I use 4-(2-bromoethyl)morpholine instead of the chloro- derivative?
Yes, and it may even be advantageous. Bromide is a better leaving group than chloride, which could lead to a faster reaction rate. However, the bromo- derivative may be more expensive or less stable.
Q4: How should I purify the final product?
The crude product can typically be purified by column chromatography on silica gel.[9] An alternative is to perform an acid-base extraction. Since the final product contains a basic morpholine nitrogen, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which is then extracted with an organic solvent.
Q5: Is it possible to use microwave irradiation to speed up the reaction?
Yes, microwave-enhanced synthesis has been shown to significantly reduce reaction times for Williamson ether syntheses, often from hours to minutes, and can sometimes improve yields.[1]
III. Experimental Protocols & Data
Optimized Protocol for 3-(2-Morpholinoethoxy)benzotrifluoride Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-(Trifluoromethyl)phenol
-
4-(2-Chloroethyl)morpholine hydrochloride (or free base)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for workup)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq.).
-
Reagents: Add finely ground potassium carbonate (2.0 eq.) and anhydrous acetonitrile to the flask.
-
Reaction Initiation: If using 4-(2-chloroethyl)morpholine hydrochloride, it will be neutralized in situ by the K₂CO₃. Add the 4-(2-chloroethyl)morpholine (hydrochloride or free base, 1.2 eq.) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl).
-
Rinse the solids with a small amount of ethyl acetate.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[5]
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
If necessary, purify the final product by column chromatography on silica gel.
-
Reagent Quantities and Expected Yield
| Reagent | Molar Eq. | Typical Amount (for 10 mmol scale) |
| 3-(Trifluoromethyl)phenol | 1.0 | 1.62 g |
| 4-(2-Chloroethyl)morpholine HCl | 1.2 | 2.23 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.76 g |
| Acetonitrile | - | 50 mL |
| Expected Yield | 75-90% |
IV. Visualizing the Process
Reaction Workflow
Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis.
V. References
-
Williamson ether synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. (1981). ACS Publications. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
-
11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. [Link]
-
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name-Reaction.com. Retrieved January 21, 2026, from [Link]
-
9.5. Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved January 21, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(2-Morpholinoethoxy)benzotrifluoride
Welcome to the technical support resource for 3-(2-Morpholinoethoxy)benzotrifluoride (CAS 1004715-25-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a compound featuring a basic morpholine moiety and a lipophilic benzotrifluoride group, its purification can present unique challenges.[1] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-Morpholinoethoxy)benzotrifluoride and why is it used?
3-(2-Morpholinoethoxy)benzotrifluoride is a chemical intermediate widely used in drug discovery and medicinal chemistry.[1] It combines two key structural features:
-
Benzotrifluoride Group : This moiety is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[1]
-
Morpholinoethoxy Chain : The morpholine ring is a common pharmacophore that can improve aqueous solubility and provide a key hydrogen bond acceptor site. The flexible ethoxy linker allows for optimal positioning of this group within a target's binding pocket.[1]
Consequently, this compound serves as a valuable precursor for synthesizing novel therapeutic agents for biological screening.
Q2: What are the typical physical and chemical properties of this compound?
Sourcing high-quality reagents is the first step in a successful synthesis. Below are the typical properties for 3-(2-Morpholinoethoxy)benzotrifluoride.
| Property | Value | Source |
| CAS Number | 1004715-25-6 | [2] |
| Molecular Formula | C₁₃H₁₆F₃NO₂ | [2] |
| Molecular Weight | 275.27 g/mol | [2] |
| Appearance | Typically an oil or low-melting solid | Inferred from structure |
| Purity (Typical) | ≥98% | [2] |
| Storage Temperature | Room Temperature | [2] |
Q3: What are the most common impurities I should expect after synthesis?
The most common synthetic route to this compound is a Williamson ether synthesis between 3-hydroxybenzotrifluoride and a 2-haloethylmorpholine (e.g., 4-(2-chloroethyl)morpholine). Therefore, the most probable impurities are:
-
Unreacted 3-hydroxybenzotrifluoride : An acidic starting material.
-
Unreacted 4-(2-chloroethyl)morpholine (or its corresponding salt): A basic starting material.
-
Solvents used in the reaction (e.g., DMF, Acetonitrile).
-
Byproducts from side reactions, which can be complex and vary with reaction conditions.
Q4: Which analytical techniques are recommended for purity assessment?
To accurately assess the purity of your final product and identify impurities, a combination of methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : Provides detailed structural confirmation and can quantify impurities if a standard is used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for detecting non-volatile impurities and confirming the molecular weight of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for analyzing volatile components, including residual solvents and some starting materials. Several methods have been developed for analyzing benzotrifluoride derivatives in various matrices.[3][4]
Troubleshooting and Purification Protocols
This section addresses specific problems encountered during the purification of 3-(2-Morpholinoethoxy)benzotrifluoride in a question-and-answer format.
Problem: My crude product is a dark, viscous oil, and Thin Layer Chromatography (TLC) shows multiple spots, including what I suspect are starting materials.
This is the most common scenario. The basic nitrogen of the morpholine ring can chelate with metal ions or form salts, preventing crystallization and often leading to an oily product. A multi-step purification strategy is required.
Workflow for Purifying Crude Oily Product
Caption: Decision workflow for purification.
Step 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique exploits the basicity of the morpholine nitrogen. By washing the crude organic mixture with an acidic solution, the desired product is protonated and selectively pulled into the aqueous phase, leaving non-basic impurities behind. Subsequent basification of the aqueous layer regenerates the neutral product for re-extraction. This approach is highly effective for removing acidic starting materials like 3-hydroxybenzotrifluoride.
Detailed Protocol:
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 mL per gram of crude product is a good starting point.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain and keep the acidic aqueous layer , which now contains your protonated product. The organic layer contains acidic and neutral impurities and can be discarded.
-
Optional but Recommended: Re-extract the organic layer with another portion of the acidic solution to maximize product recovery. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., saturated aqueous sodium bicarbonate, or 1M NaOH) with stirring until the pH is >9.
-
Extract the now-basic aqueous layer three times with fresh portions of your organic solvent (EtOAc or DCM).
-
Combine these new organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Problem: After extraction, my product is still impure and/or colored.
Extraction removes ionic impurities but may not separate compounds with similar partitioning behavior. Flash column chromatography is the definitive next step for removing persistent, non-ionic impurities.
Step 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Given the polarity of the morpholine group, a moderately polar solvent system is usually effective. This is a standard and highly effective method for purifying complex organic molecules.[5][6]
Detailed Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Adsorb the crude product from the previous step onto a small amount of silica gel (~2-3 times the mass of the product) by dissolving it in a minimal amount of DCM, adding the silica, and concentrating to a dry, free-flowing powder. This is known as "dry loading" and typically gives better separation than loading the sample as a solution ("wet loading").
-
Column Packing: Pack a column with silica gel in your starting eluent. A typical column size is a 40-50:1 ratio of silica mass to crude product mass.
-
Eluent System Selection (Mobile Phase):
-
A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Begin with 10-20% EtOAc/Hexanes and gradually increase the polarity to 50-70% EtOAc/Hexanes.
-
An alternative system is a gradient of Methanol (MeOH) in Dichloromethane (DCM). Start with 1-2% MeOH/DCM and increase to 5-10%. The addition of a small amount of triethylamine (0.1-0.5%) to the eluent can prevent the product from "streaking" on the silica by neutralizing acidic sites on the gel.
-
-
Running the Column: Carefully load the dry-loaded sample onto the top of the packed column. Elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Problem: My final product meets purity specifications by LC-MS and NMR, but it has a persistent yellow or brown tint.
Minor, highly colored impurities can be difficult to remove via chromatography. A final decolorization step can often resolve this.
Step 3: Decolorization with Activated Carbon
Principle: Activated carbon has a high surface area with a network of micropores that can adsorb large, conjugated molecules, which are often the source of color, while leaving your smaller product molecule in solution.
Detailed Protocol:
-
Dissolve the purified, colored product in a suitable solvent (e.g., DCM or EtOAc) at room temperature.
-
Add a small amount of activated carbon (typically 1-2% of the product mass). Use a spatula tip; a little goes a long way.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Remove the carbon by filtering the mixture through a pad of Celite® or a syringe filter (0.45 µm). Do not filter through standard filter paper , as fine carbon particles may pass through.
-
Rinse the Celite® pad with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the decolorized final product.
References
-
Deepak Nitrite Ltd. (2023). Safety Data Sheet: 3-Hydroxybenzotrifluoride (MHBTF). [Link]
- Google Patents.
-
National Institutes of Health (NIH). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. [Link]
-
National Institutes of Health (NIH). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents. US4582935A - Process for producing meta-aminobenzotrifluoride.
- Google Patents. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
ResearchGate. Benzotrifluoride and its derivatives considered into this study. [Link]
Sources
- 1. 3-(2-Morpholinoethoxy)benzotrifluoride | 1004715-25-6 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Stability challenges with benzotrifluoride derivatives in assays
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced stability challenges researchers often face when working with benzotrifluoride (BTF) derivatives. While the trifluoromethyl group is renowned for enhancing metabolic and chemical stability, its interaction with specific assay conditions can lead to unexpected and often perplexing results.[1][2] This guide moves beyond generalities to provide causal explanations, actionable troubleshooting protocols, and a framework for ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common stability-related issues encountered during assays involving benzotrifluoride derivatives.
Q1: My BTF-containing compound shows a time-dependent loss of activity in my cell-based assay. What could be the cause?
A: A progressive loss of activity often points to compound degradation under the specific assay conditions. The two most common culprits are photodegradation from ambient laboratory light or the light source in plate readers, and, to a lesser extent, metabolic conversion by the cells. The benzotrifluoride moiety, particularly when the aromatic ring has electron-donating substituents, can be susceptible to photohydrolysis.[3]
Q2: I'm observing inconsistent results and the appearance of unexpected peaks in my LC-MS analysis. Could this be related to stability?
A: Yes, this is a classic sign of compound instability. The new peaks are likely degradants. This can happen in the assay plate itself, during sample processing, or even in the autosampler. Photodegradation is a primary suspect, but reactivity with buffer components or pH-mediated hydrolysis of other functional groups on the molecule should also be investigated.
Q3: Is the trifluoromethyl (-CF3) group completely inert to metabolic degradation?
A: While highly resistant, it is not completely inert. The C-F bond is one of the strongest in organic chemistry, which is why the -CF3 group is known to block metabolic pathways and improve drug half-life.[2] However, its stability can be context-dependent. For instance, fluorine atoms attached to a benzylic carbon are metabolically less stable than those directly on the aromatic ring.[4] Furthermore, extensive metabolism on other parts of the molecule can lead to rapid clearance, regardless of the -CF3 group's presence.[5]
Q4: Can my BTF derivative react with common laboratory solvents or reagents?
A: Generally, benzotrifluoride and its derivatives are stable in common organic solvents.[6] However, they can be reactive under specific conditions. Be cautious with strong bases, strong oxidizing agents, and strong reducing agents, as these can be incompatible.[7][8] Additionally, the strong electron-withdrawing nature of the -CF3 group can increase the reactivity of the aromatic ring to nucleophilic aromatic substitution, especially if other activating groups are present.[9]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Photodegradation
Photodegradation is arguably the most underestimated cause of assay failure for benzotrifluoride derivatives. Ambient light, especially from fluorescent bulbs and plate reader lamps, emits UV radiation that can catalyze the hydrolysis of C-F bonds.[3]
The Problem:
-
IC50 values drift over the course of an experiment.
-
Results are not reproducible between plates or on different days.
-
Assay plates incubated on the benchtop perform differently from those incubated in the dark.
The Mechanism: Certain substituted benzotrifluorides are unstable under UV irradiation and can convert into their corresponding benzoic acids through C-F bond hydrolysis.[3] This reactivity is significantly enhanced by strong electron-donating groups (e.g., -NH2, -OH) on the aromatic ring, which stabilize the transition state of the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO2) tend to slow this process.[3]
Troubleshooting Workflow: Investigating Photoreactivity
Caption: Decision tree for diagnosing photosensitivity.
Mitigation Protocols
Protocol 1.1: Forced Degradation Study for Photostability Assessment This protocol, adapted from ICH Q1B guidelines, helps you definitively determine if your compound is photosensitive.[10]
-
Sample Preparation: Prepare two sets of samples of your BTF derivative (~10 µM) in your final assay buffer. One set will be the "Exposed" sample, and the other will be the "Dark Control."
-
Container: Use chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).
-
Dark Control: Wrap one set of samples completely in aluminum foil.
-
Light Exposure: Place the "Exposed" and "Dark Control" samples in a photostability chamber. Irradiate according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). If a chamber is unavailable, exposure to direct laboratory benchtop light for 24-48 hours can serve as a preliminary test.
-
Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), take aliquots from both sets. Analyze the concentration of the parent compound and the formation of any degradants using a validated stability-indicating LC-MS method.
-
Interpretation: A significant decrease (>10%) in the parent compound concentration in the "Exposed" sample compared to the "Dark Control" confirms photosensitivity.
Protocol 1.2: Running Assays Under Light-Protected Conditions
-
Environment: Switch off overhead fluorescent lighting. Work under amber or red-light conditions, which emit wavelengths outside the typical UV absorption range of organic molecules.
-
Labware: Use opaque or amber-colored microplates (e.g., black-walled, clear-bottom plates for bottom-reading fluorescence/luminescence assays).
-
Incubation: During incubation steps, wrap plates securely in aluminum foil.
-
Plate Readers: Minimize the read time and the number of reads per well. If possible, use plate readers with monochromatic light sources and avoid xenon flash lamps for excitation when not necessary.
Data Presentation: Impact of Light Protection
| Compound | Ring Substituent | IC50 (Standard Light) | IC50 (Dark Conditions) | Fold Shift |
| Compound A | 4'-NH2 (EDG) | 5.2 µM | 0.8 µM | 6.5x |
| Compound B | 4'-Cl (EWG) | 1.1 µM | 0.9 µM | 1.2x |
| Compound C | Unsubstituted | 2.5 µM | 1.5 µM | 1.7x |
| EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data is illustrative. |
As the table shows, the compound with the electron-donating group (Compound A) is significantly more sensitive to light, consistent with mechanistic studies.[3]
Guide 2: Investigating Metabolic Instability in ADME Assays
While the -CF3 group confers metabolic stability, it doesn't guarantee it. Unexpectedly high clearance in assays using liver microsomes or hepatocytes can occur.
The Problem:
-
A promising BTF derivative shows high intrinsic clearance (Clint) in an in vitro metabolic stability assay.
-
The compound's half-life is much shorter than anticipated.
Root Cause Analysis:
-
Metabolism at Other Sites: The primary cause is often metabolism occurring elsewhere on the molecule. The overall stability of a compound is only as strong as its weakest link.
-
Benzylic Vulnerability: If the fluorine atoms are on a benzylic carbon (Ar-CF2-R), they are more susceptible to metabolic attack than an aromatic C-F bond.[4]
-
Enzyme Induction: Pre-incubation with some compounds can induce the expression of cytochrome P450 enzymes, leading to artificially high clearance rates.
Experimental Workflow: Pinpointing Metabolic Liabilities
Caption: Workflow for identifying metabolic soft spots.
Protocol 2.1: Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
-
Incubation: Perform a scaled-up microsomal stability assay. Incubate the BTF derivative (e.g., 5-10 µM) with liver microsomes (e.g., 0.5 mg/mL) and an NADPH-regenerating system for 60 minutes at 37°C. Include a control incubation without the NADPH system.
-
Quenching: Stop the reaction by adding a 2-3x volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-HRMS Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use data-dependent acquisition to collect MS/MS spectra for the parent compound and any potential metabolites.
-
Data Analysis: Process the data using metabolite identification software. Search for common metabolic biotransformations (e.g., +15.99 Da for oxidation, +176.03 Da for glucuronidation). Compare the chromatograms of the NADPH(+) and NADPH(-) samples to distinguish true metabolites from artifacts. The fragmentation pattern (MS/MS) of the metabolites can help pinpoint the site of modification.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Vertex AI Search.
-
Gervasoni, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Roy, B., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19577-19587. Available at: [Link]
-
Ann M. T. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(24), 8963. Available at: [Link]
-
Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry. Springer. Available at: [Link]
-
Minella, M., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(12), 7349–7357. Available at: [Link]
- Lava, R., et al. (2013). Determination of benzotrifluoride derivative compounds in groundwater. Analytica Chimica Acta, 804, 126-134.
-
Chemsrc. (2025). Benzotrifluoride | CAS#:98-08-8. Available at: [Link]
-
Lava, R., et al. (2013). Determination of benzotrifluoride derivative compounds in groundwater. ResearchGate. Available at: [Link]
-
Probst, J., et al. (2021). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 14(9), 856. Available at: [Link]
- U.S. Patent 4,532,353. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Lava, R., et al. (2013). Benzotrifluoride and its derivatives considered into this study. ResearchGate. Available at: [Link]
-
Shaffer, C. L. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
ICH. (2003). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzotrifluoride | 98-08-8 [chemicalbook.com]
- 8. Benzotrifluoride | CAS#:98-08-8 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Reaction Conditions for Morpholino Compounds
Welcome to the technical support center for phosphorodiamidate morpholino oligomers (PMOs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for morpholino compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of morpholino oligos to maintain their integrity and activity.
Q1: How should I properly store my morpholino oligos to ensure long-term stability?
A: Proper storage is critical for maintaining the activity of your morpholino oligos. We recommend two primary methods: storing a 1 mM aqueous solution at room temperature in a tightly sealed vial or storing the oligo in a lyophilized (freeze-dried) state.[1] Storing lyophilized oligos is ideal for long-term preservation (many months to years) and we have found that their activity is comparable to new oligos when redissolved.[1]
It is strongly advised not to store morpholino solutions at 4°C or to subject them to freeze-thaw cycles.[1][2] Chilled storage can lead to the oligo associating with the container walls, which can be irreversible and lead to a loss of active compound.[2] While room temperature storage might lead to some solution-phase aggregation, this is often reversible by heating.[1][2]
Q2: My morpholino oligo won't dissolve. What should I do?
A: Difficulty in dissolving a morpholino can be due to several factors, including moisture absorption by the lyophilized powder, high guanine (G) content, or the presence of certain modifications like lissamine fluorophores.[3][4]
Here is a stepwise troubleshooting protocol:
-
Initial Dissolution: Attempt to dissolve the oligo in sterile, DEPC-free water to a concentration of ≤1 mM.[4][5] Vivo-Morpholinos, which have lower solubility, should be prepared at ≤0.5 mM.[5]
-
Heating and Vortexing: If the oligo does not readily dissolve, heat the vial to 65°C for 5-10 minutes and vortex thoroughly.[1][5]
-
Autoclaving: For persistently insoluble oligos, autoclaving the solution on a liquid cycle can be highly effective.[3][4] Be sure to remove the vial from the autoclave as soon as it returns to room pressure to prevent sample loss.[4]
Expert Insight: High G content (>30-40%) significantly decreases aqueous solubility.[3][6] If you are designing a new morpholino, it is advisable to keep the G content below this threshold if possible.
Q3: My morpholino used to work, but now I'm seeing reduced activity. What could be the cause?
A: A decline in morpholino activity over time is typically not due to chemical degradation, as morpholinos are remarkably stable.[2][4] The more likely culprits are physical phenomena:
-
Aggregation: Morpholinos can form complexes in solution over time, which reduces their antisense activity. This can often be reversed by heating the solution to 65°C for 10 minutes or by autoclaving.[1][3]
-
Precipitation/Wall Association: If the stock solution was stored at a cold temperature or subjected to freezing, the oligo may have precipitated out of solution or adhered to the vial walls.[2][4] As mentioned, this wall association can be irreversible.[2]
Always ensure your stock solutions are stored at room temperature in a tightly sealed container to prevent evaporation.[1][3] Storing vials in a humidified chamber can further minimize the risk of the oligo drying out.[1]
Section 2: Troubleshooting Guide for Morpholino Synthesis and Conjugation
This section provides detailed troubleshooting for common issues encountered during the synthesis and subsequent conjugation of morpholino oligos.
Solid-Phase Synthesis
Q4: I am experiencing low coupling efficiency during solid-phase synthesis of my PMO. How can I optimize this?
A: Low coupling efficiency is a common challenge that can lead to a higher incidence of impurities, such as n-1 deletion sequences.[7] Optimizing several key parameters can significantly improve your results.
| Parameter | Recommendation | Rationale |
| Organic Base | N-ethylmorpholine | Has been identified as an optimal organic base in PMO solid-phase synthesis.[8] |
| Additive | Lithium Iodide (LiI) | Acts as a potent coupling reaction additive that can significantly boost efficiency.[8][9] |
| Temperature | 30°C | An optimal temperature of 30°C has been reported for certain optimized protocols.[8][9] |
| Duration | 90 minutes | A reaction time of 90 minutes has been shown to be effective in optimized protocols.[8] |
Expert Insight: Automated fast-flow synthesis platforms can dramatically reduce coupling times by using elevated temperatures (e.g., up to 90°C).[9][10] This approach can be particularly beneficial for rapid prototyping of PMO candidates.[10]
Workflow for Solid-Phase PMO Synthesis Cycle
Caption: General workflow for a solid-phase PMO synthesis cycle.
Q5: What are the best methods for deprotection of my morpholino oligomer?
A: The deprotection strategy is highly dependent on the protecting groups used during synthesis.[11] For instance, Trityl groups are typically removed under acidic conditions, while Fmoc groups are removed using a base like piperidine.[9]
A significant challenge is that the phosphorodiamidate linkages are sensitive to acid, which can lead to backbone degradation.[12] To address this, improved deprotecting reagents have been developed, such as using a heterocyclic amine salt (e.g., 3-chloropyridinium methanesulfonate) in a trifluoroethanol-containing solvent.[12] For base-labile protecting groups, mild conditions such as 0.05 M potassium carbonate in methanol can be used.[11]
Purification and Analysis
Q6: How can I effectively purify my morpholino oligo post-synthesis?
A: Anion-exchange High-Performance Liquid Chromatography (AEX-HPLC) is a highly effective method for purifying morpholino oligos.[13] Although morpholinos are uncharged at physiological pH, under basic conditions, the guanine and thymine bases become deprotonated, imparting a net negative charge to the molecule.[13] This allows for separation based on charge, which is effective at removing impurities like truncated sequences.[13] Following AEX-HPLC, a solid-phase extraction step is typically used to neutralize and desalt the morpholino.[13]
Reverse-phase HPLC can also be used for analysis, but the resolution is often not as good as AEX-HPLC for purification.[14]
Q7: What are the recommended methods for analyzing the purity and integrity of my morpholino?
A: A combination of techniques is recommended for comprehensive analysis:
-
HPLC: As mentioned, both AEX and reverse-phase HPLC can be used to assess purity.[13][14]
-
Mass Spectrometry: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry is an excellent method to confirm the molecular weight of the final product and identify any potential impurities.[5]
Morpholino Conjugation
Q8: I want to conjugate a fluorescent dye to my morpholino. What is the best approach?
A: For conjugation, your morpholino first needs to be synthesized with a reactive functional group, most commonly a primary amine.[15][16] Succinimidyl esters (NHS esters) are amine-reactive reagents that are widely used for this purpose as they form stable amide bonds.[17][18][19]
Protocol for Amine-Reactive Dye Conjugation
-
Prepare Reaction Buffer: Use a buffer with a slightly basic pH (e.g., 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.5) to ensure the amine group on the morpholino is non-protonated and reactive.[17][18] Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[18][19]
-
Dissolve Reagents: Dissolve the amine-modified morpholino in the reaction buffer. Separately, dissolve the NHS ester dye in an anhydrous solvent like DMSO or DMF immediately before use, as these reagents can be moisture-sensitive.[17][18]
-
Conjugation Reaction: Add the dye solution to the morpholino solution while gently vortexing. A typical molar ratio of dye to oligo might be 15:1, but this should be optimized for your specific components.[17] Incubate the reaction at room temperature for at least 60 minutes in the dark.[17]
-
Quench Reaction (Optional): The reaction can be stopped by adding a solution of Tris-HCl or glycine.[17]
-
Purification: The final conjugate should be purified to remove unconjugated dye and oligo. This can often be achieved using HPLC.[14]
Logical Relationship for Successful Conjugation
Caption: Key components and steps for successful amine-reactive conjugation.
Q9: My conjugation reaction is inefficient. What are the potential causes?
A: Several factors can lead to poor conjugation efficiency:
-
Incorrect pH: The pH of the reaction buffer is critical. If it is too acidic, the primary amine on the morpholino will be protonated and will not react with the NHS ester.[17][18]
-
Hydrolyzed Reagent: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[17] Always use anhydrous solvents and prepare the dye solution immediately before use.
-
Competing Amines: The presence of primary amine-containing buffers (e.g., Tris) in your morpholino solution will compete for the NHS ester, reducing the yield of your desired conjugate.[18][19]
-
Insufficient Molar Ratio: The molar ratio of the dye to the morpholino may need to be optimized. Increasing the excess of the amine-reactive dye can often improve yields.[17]
By carefully controlling these parameters, you can significantly improve the success of your morpholino conjugation reactions.
References
-
LONG Renjie, WANG Baogang, SONG Yabin. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences, 48(9): 664-670. [Link]
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Gene Tools, LLC. (2019). Storage of Morpholinos: refrigerate or room temperature? Gene Tools, LLC. [Link]
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Gene Tools, LLC. Long-term Storage of Morpholino Oligos. Gene Tools, LLC. [Link]
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Popplewell, L. J., et al. (2025). Optimizing Antisense Oligonucleotides Using Phosphorodiamidate Morpholino Oligomers. Methods in Molecular Biology. [Link]
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Summerton, J. E. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. [Link]
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ResearchGate. (n.d.). Optimization of the protecting groups and reduction conditions. ResearchGate. [Link]
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Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]
-
Gene Tools, LLC. Morpholino Antisense Oligos. Gene Tools, LLC. [Link]
-
Hart, K. M., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4386. [Link]
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Gene Tools, LLC. HPLC purification of Morpholino Oligos. Gene Tools, LLC. [Link]
-
Gene Tools, LLC. (2018). Morpholino Oligomers Essential Information. Gene Tools, LLC. [Link]
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Summerton, J. E., & Weller, D. L. (2006). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. [Link]
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Gene Tools, LLC. Troubleshooting. Gene Tools, LLC. [Link]
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CellMosaic. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. CellMosaic. [Link]
-
Creative Biolabs. (n.d.). Custom Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis Service. Creative Biolabs. [Link]
-
Barsegov, V., et al. (2020). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical Journal, 118(3), 635-647. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]
-
ResearchGate. (2025). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). Morpholino Oligo Synthesis. Amerigo Scientific. [Link]
-
Zhang, R., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380. [Link]
-
Bio-Synthesis. (2020). Stability and Storage of Oligonucleotides. Bio-Synthesis. [Link]
-
Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Bio-Synthesis Inc. [Link]
- Weller, D. D., et al. (2012). Method of synthesis of morpholino oligomers.
-
Creative Biogene. (n.d.). Amine-Based Conjugation. Creative Biogene. [Link]
-
Ghosh, C., et al. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]
-
ResearchGate. (2016). My morpholino antisense oligomer sometimes precipitates. What could the problem be? ResearchGate. [Link]
-
Bedell, V. M., et al. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735-1743. [Link]
-
Summerton, J. E., & Weller, D. L. (2006). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. [Link]
-
Rabideau, A. E., et al. (2022). Generation of Protein-Phosphorodiamidate Morpholino Oligomer Conjugates for Efficient Cellular Delivery via Anthrax Protective Antigen. Methods in Molecular Biology, 2469, 137-151. [Link]
-
Glen Research. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. Glen Research. [Link]
-
Summerton, J. E., & Weller, D. L. (2006). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. [Link]
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Troubleshooting guide for 3-(2-Morpholinoethoxy)benzotrifluoride experiments
Welcome to the technical support center for 3-(2-Morpholinoethoxy)benzotrifluoride (CAS No. 1004715-25-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise during its use as a synthetic intermediate. We will delve into the causality behind experimental phenomena and provide robust, field-tested solutions to ensure the success of your work.
Section 1: General Handling, Storage, and Stability
Proper handling and storage are foundational to experimental reproducibility. The unique combination of a lipophilic benzotrifluoride moiety and a hydrophilic morpholinoethoxy chain presents specific considerations.[1]
FAQ: How should I store 3-(2-Morpholinoethoxy)benzotrifluoride to ensure long-term stability?
This compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] The benzotrifluoride group, while generally stable, can be susceptible to photolytic degradation under prolonged UV irradiation, which can lead to C-F bond hydrolysis.[3] The morpholine group is a tertiary amine, making it slightly basic and susceptible to slow oxidation over time if not stored under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting: My compound has developed a slight yellow tint over time. Is it still usable?
A slight discoloration may indicate minor degradation, potentially oxidation of the morpholine nitrogen or photolytic side reactions.[3] Before use, it is critical to re-analyze the material's purity via HPLC or LC-MS. For many applications, a purity of >95% may still be acceptable. If critical, re-purification via flash column chromatography may be necessary. To prevent this, always store the compound in an amber vial and consider flushing with an inert gas before sealing.
Section 2: Reaction and Synthesis Troubleshooting
As a key building block, this reagent is often used in nucleophilic substitution or cross-coupling reactions.[1] Success hinges on understanding its reactivity.
Troubleshooting: I am experiencing low yields in my N-alkylation or ether synthesis reaction. What are the common causes?
Low yields often trace back to one of several factors. A systematic approach is required to diagnose the issue.
-
Reagent Purity: Confirm the purity of all starting materials. Impurities in either 3-(2-Morpholinoethoxy)benzotrifluoride or your substrate can inhibit the reaction.
-
Base Selection: The morpholine nitrogen is basic and can interfere with or be incompatible with certain strong bases. If your reaction requires a base, ensure it is compatible with a tertiary amine. For reactions involving deprotonation elsewhere, a non-nucleophilic base like DBU or a sterically hindered base like 2,6-lutidine may be preferable.
-
Solvent Choice: The benzotrifluoride portion of the molecule imparts good solubility in many organic solvents.[4] However, the choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or Acetonitrile are often effective for nucleophilic substitution reactions. Benzotrifluoride itself can also serve as a useful, less polar alternative to solvents like dichloromethane.[5]
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to overcome activation energy barriers, while others may need to be cooled to prevent side-product formation.
-
Atmospheric Control: If using organometallic reagents or strong bases, ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) as moisture and oxygen can quench reagents and lead to undesired side products.
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Section 3: Purification and Work-up Challenges
The amphiphilic nature of this molecule can sometimes complicate purification.
Troubleshooting: My compound is difficult to separate from reaction byproducts during column chromatography.
-
TLC Analysis: Before attempting a column, thoroughly develop a solvent system using Thin Layer Chromatography (TLC). Test a range of polarities, from non-polar (e.g., Hexanes/Ethyl Acetate) to more polar (e.g., Dichloromethane/Methanol). The benzotrifluoride moiety provides UV activity, making visualization straightforward.
-
Acid/Base Wash: During aqueous work-up, consider an acid wash (e.g., 1M HCl). The morpholine nitrogen will be protonated, moving the compound into the aqueous layer and allowing for the removal of non-basic organic impurities. The product can then be recovered by basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extracting with an organic solvent.
-
Choice of Stationary Phase: If silica gel (acidic) is causing streaking or degradation, consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica for more challenging separations.
Section 4: Characterization & Purity Analysis
Unambiguous characterization is essential. Below are the expected analytical signatures for 3-(2-Morpholinoethoxy)benzotrifluoride.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.1 (m, 4H, Ar-H), ~4.2 (t, 2H, -OCH₂-), ~2.8 (t, 2H, -CH₂N-), ~3.7 (t, 4H, morpholine -CH₂OCH₂-), ~2.6 (t, 4H, morpholine -CH₂NCH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~158 (Ar-C-O), ~132 (q, J=32 Hz, Ar-C-CF₃), ~130, ~118, ~117, ~112 (Ar-CH), ~124 (q, J=272 Hz, -CF₃), ~67 (-OCH₂-), ~66 (morpholine -CH₂O-), ~58 (-CH₂N-), ~54 (morpholine -CH₂N-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -62.5 (s, 3F, -CF₃) |
| Mass Spec (ESI+) | [M+H]⁺ = 276.12 |
FAQ: My mass spectrum shows an unexpected peak. What could it be?
Unexpected peaks could be due to impurities from the synthesis, solvent adducts, or fragmentation.
-
Check for Common Adducts: Look for peaks corresponding to [M+Na]⁺ (m/z 298.10) or [M+K]⁺ (m/z 314.07).
-
Review Synthetic Route: Consider potential side products from your reaction. For example, incomplete reactions could leave starting materials.
-
Use High-Resolution MS (HRMS): If available, HRMS can provide an exact mass, allowing you to predict the elemental composition of the unknown peak and better deduce its identity.[6] Various analytical methods, including GC-MS and automated SPE followed by GC-MS, have been developed for the determination of benzotrifluoride derivatives in complex matrices.[7]
Section 5: Safety and Handling
Working safely with any chemical reagent is paramount. Benzotrifluoride and its derivatives require specific precautions.
FAQ: What are the primary safety precautions for handling 3-(2-Morpholinoethoxy)benzotrifluoride?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including solvent-resistant gloves (check manufacturer recommendations), safety glasses or goggles, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[10][11]
-
Ignition Sources: Benzotrifluoride itself is flammable.[9] While this derivative is a solid, take precautions to avoid heat, sparks, and open flames during handling and in storage.[10][12]
-
Spill Cleanup: In case of a spill, absorb the material with an inert substance like vermiculite or sand, and place it in a sealed container for proper chemical waste disposal.[12] Avoid generating dust.
-
First Aid: In case of skin contact, wash the affected area immediately with soap and water.[8][9] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[11] In all cases of significant exposure, seek medical attention.
Caption: A standard workflow for the safe handling of chemical reagents.
References
-
BENZOTRIFLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Benzotrifluoride 101650 - Safety Data Sheet. (n.d.). Carlo Erba Reagents. Retrieved from [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (2000). ResearchGate. Retrieved from [Link]
-
Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. (2020). ACS Publications. Retrieved from [Link]
-
3-Hydroxybenzotrifluoride (MHBTF) - Safety Data Sheet. (2023). Deepak Nitrite. Retrieved from [Link]
- Process for the production of benzotrifluoride. (1976). Google Patents.
- Process for preparing benzotrifluoride and its derivatives. (1980). Google Patents.
- Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. (1985). Google Patents.
- Process for producing meta-aminobenzotrifluoride. (1986). Google Patents.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988). Google Patents.
- Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof. (n.d.). Google Patents.
-
Benzotrifluoride and its derivatives considered into this study. (2013). ResearchGate. Retrieved from [Link]
-
Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. (1998). ACS Publications. Retrieved from [Link]
-
Determination of benzotrifluoride derivative compounds in groundwater. (2013). ResearchGate. Retrieved from [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved from [Link]
-
SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. (2023). Deepak Nitrite. Retrieved from [Link]
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Technical Support Center: 3-(2-Morpholinoethoxy)benzotrifluoride
Introduction: Understanding 3-(2-Morpholinoethoxy)benzotrifluoride
3-(2-Morpholinoethoxy)benzotrifluoride, also known as 4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine, is a key intermediate in the synthesis of various pharmaceutical agents, most notably Flumexadol. Its molecular structure combines a benzotrifluoride head, a flexible morpholinoethoxy linker, and a terminal morpholine ring. This unique combination of a chemically robust aromatic fluoride group and a potentially labile ether linkage presents specific challenges for handling and use in multi-step syntheses.
The primary goal of this guide is to provide researchers, scientists, and process chemists with a comprehensive technical resource for avoiding the unintended decomposition of this valuable intermediate. By understanding its stability profile and potential degradation pathways, users can ensure the integrity of their starting material, leading to higher yields, improved purity of downstream products, and more reliable experimental outcomes.
Core Stability Profile & Chemical Vulnerabilities
The stability of 3-(2-Morpholinoethoxy)benzotrifluoride is largely dictated by its constituent functional groups: the benzotrifluoride moiety, the ether linkage, and the morpholine ring.
-
Benzotrifluoride Group: The C-F bonds in the trifluoromethyl (-CF3) group are exceptionally strong, making this part of the molecule highly stable and generally unreactive under typical synthetic conditions.[1] The -CF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring to electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under harsh conditions.
-
Morpholine Ring: As a saturated heterocycle, the morpholine ring is quite stable.[2][3] However, the nitrogen atom is basic and can be protonated under acidic conditions, forming a morpholinium salt. While generally stable, the morpholine ring can undergo enzymatic or oxidative degradation, often involving cleavage of the C-N bonds, though this typically requires specific biological or harsh oxidative environments.[4]
-
Ether Linkage (Aryl-Alkyl Ether): This is the primary site of chemical vulnerability. Ether cleavage is a well-documented reaction that typically occurs under strongly acidic conditions, often in the presence of a good nucleophile.[5][6][7][8] The oxygen atom of the ether can be protonated by a strong acid, converting the alkoxy group into a good leaving group (an alcohol). A subsequent nucleophilic attack, either by an SN1 or SN2 mechanism depending on the structure, then cleaves the C-O bond.[8]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage, handling, and use of 3-(2-Morpholinoethoxy)benzotrifluoride.
Q1: I ran a reaction and my downstream product yield is significantly lower than expected. My starting material looked fine. What could have happened?
A1: This is a classic sign of starting material degradation that may not be visually apparent. The most likely culprit is the partial cleavage of the ether bond, leading to the formation of 3-hydroxybenzotrifluoride and N-(2-haloethyl)morpholine (if a hydrohalic acid is present) or N-(2-hydroxyethyl)morpholine.
-
Underlying Cause: Exposure of the compound to acidic conditions, even trace amounts, during your reaction setup or workup can catalyze this decomposition. Ethers are generally stable but can be cleaved by strong acids like HCl, HBr, HI, or strong Lewis acids.[5][6][7]
-
Troubleshooting Steps:
-
Verify Purity Before Use: Always run a purity check (e.g., HPLC, GC-MS) on your starting material if you suspect an issue. Compare the chromatogram to a known standard or the supplier's certificate of analysis.
-
Analyze Reaction Byproducts: Use LC-MS to screen your crude reaction mixture for the mass corresponding to 3-hydroxybenzotrifluoride (m/z ~162.04).
-
pH Control: Scrutinize your entire process for sources of acid. Are you using acidic solvents? Is one of your reagents acidic? Does your workup involve an acid wash that is too concentrated or performed for too long?
-
Q2: My NMR spectrum of the compound shows unexpected peaks, suggesting an impurity. What could it be?
A2: Besides the ether cleavage products mentioned above, long-term improper storage can lead to other forms of degradation.
-
Potential Impurities & Causes:
-
Oxidative Degradation: While less common for this structure, prolonged exposure to air and light can potentially lead to oxidation, particularly at the carbons alpha to the morpholine nitrogen and oxygen.
-
Hydrolysis: If stored in the presence of moisture and acid, slow hydrolysis of the ether linkage can occur over time.
-
Contamination: Ensure the impurity did not come from contaminated glassware or solvents.
-
-
Troubleshooting & Verification Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Q3: Can I use this compound in a reaction with a strong base?
A3: Yes, the compound is generally stable to basic conditions. The ether linkage is not susceptible to cleavage by bases. The primary concern would be deprotonation if there are any acidic protons, but this structure lacks them. It is stable in the presence of common bases like NaOH, K2CO3, and tertiary amines. However, very strong organometallic bases could potentially interact with the aromatic ring or alpha-protons, but this is outside the scope of typical usage.[6]
Best Practices & Experimental Protocols
Adherence to strict handling and storage protocols is the most effective way to prevent decomposition.
Storage and Handling
Proper storage is crucial for maintaining the long-term stability of 3-(2-Morpholinoethoxy)benzotrifluoride.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or in a cool, dry place.[9] | Avoids heat which can accelerate degradation reactions.[10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing potential oxidative degradation or hydrolysis. |
| Light | Store in an amber or opaque container. | Protects the compound from photolytic degradation pathways. |
| Container | Use a tightly sealed, clean, and dry glass container.[11][12] | Prevents contamination and exposure to air/moisture. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Strong acids will catalyze ether cleavage.[5][7] Oxidizing agents can degrade the morpholine moiety. |
Protocol: Preparation of a Stock Solution in a Non-Protic Solvent
This protocol outlines the steps for preparing a solution for use in a subsequent reaction, minimizing the risk of degradation.
-
Glassware Preparation: Ensure all glassware (e.g., volumetric flask, syringe, stir bar) is thoroughly dried in an oven at >100 °C for several hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the glassware and flush the system with a dry, inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Selection: Use a dry, anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene). Ensure the solvent is from a freshly opened bottle or has been properly dried using a solvent purification system.
-
Weighing: Weigh the required amount of 3-(2-Morpholinoethoxy)benzotrifluoride in a clean, dry vial.
-
Dissolution: Under a positive pressure of inert gas, add the anhydrous solvent to the vial to dissolve the compound. If necessary, the compound can be transferred as a solid to the reaction flask under an inert atmosphere before solvent addition.
-
Storage of Solution: If the solution is to be stored, keep it in a tightly sealed container with a septum, under an inert atmosphere, and in a cool, dark place. Use within 24-48 hours for best results. Do not store solutions in protic or acidic solvents.
Visualized Decomposition Pathway
The most significant decomposition pathway for this molecule is acid-catalyzed ether cleavage.
Caption: Primary decomposition via acid-catalyzed ether cleavage.
This mechanism is initiated by the protonation of the ether oxygen by a strong acid (H+).[8] This creates a good leaving group. A nucleophile in the medium (X-), which could be the conjugate base of the acid or another nucleophilic species, then attacks one of the adjacent carbons, leading to the cleavage of the C-O bond and the formation of 3-hydroxybenzotrifluoride and a morpholine-containing fragment.[5][7]
References
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Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]
-
Title: The microbial degradation of morpholine Source: ResearchGate URL: [Link]
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Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ether cleavage Source: Wikipedia URL: [Link]
-
Title: Synthesis of [11C]Flumazenil([11C]FMZ) Source: ResearchGate URL: [Link]
-
Title: Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]
-
Title: Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine Source: ResearchGate URL: [Link]
-
Title: Safety Data Sheet: 3-Hydroxybenzotrifluoride (MHBTF) Source: Deepak Nitrite URL: [Link]
-
Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]
-
Title: GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: BENZOTRIFLUORIDE Source: Gujarat Fluorochemicals Limited URL: [Link]
-
Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]
-
Title: Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production Source: PubMed URL: [Link]
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Title: Reactions of Ethers-Ether Cleavage Source: Chemistry Steps URL: [Link]
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Title: HAZARD SUMMARY: BENZOTRIFLUORIDE Source: New Jersey Department of Health URL: [Link]
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Title: Analytical methods for tracing pharmaceutical residues in water and wastewater Source: AquaEnergy Expo URL: [Link]
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Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: Ether Cleavage reaction mechanism Source: YouTube URL: [Link]
-
Title: Benzotrifluoride - Safety Data Sheet Source: Carlo Erba Reagents URL: [Link]
-
Title: Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group Source: American Chemical Society URL: [Link]
-
Title: (Trifluoromethyl)benzene Source: PubChem URL: [Link]
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- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Side reactions in the synthesis of trifluoromethyl-containing molecules
Welcome to the technical support center for trifluoromethyl-containing molecule synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl (CF₃) group. The unique electronic properties of the CF₃ group make it a valuable motif in pharmaceuticals and agrochemicals, but its installation is often fraught with challenges and competing side reactions.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven insights. We will explore the common pitfalls in nucleophilic, electrophilic, and radical trifluoromethylation reactions and offer structured solutions to overcome them.
Part 1: Troubleshooting Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation, most famously accomplished using the Ruppert-Prakash reagent (TMSCF₃), is a cornerstone method for creating trifluoromethylated alcohols from carbonyl compounds.[3][4][5] However, the generation and reactivity of the transient trifluoromethyl anion (CF₃⁻) are sensitive to reaction conditions, leading to several common issues.[6]
Frequently Asked Questions (FAQs): Nucleophilic CF₃ Synthesis
Question 1: My reaction with TMSCF₃ shows low or no conversion of the starting carbonyl. What are the likely causes?
Answer: This is a classic issue that typically points to the inefficient generation or rapid quenching of the active trifluoromethyl anion.
-
Causality: The reaction requires a catalytic amount of a nucleophilic activator (commonly a fluoride source like TBAF, CsF, or KHF₂) to generate a hypervalent siliconate intermediate.[7] This intermediate then releases the CF₃⁻ anion to attack the carbonyl. Failure can occur at several points:
-
Inactive Catalyst: The fluoride source may be hydrated or of poor quality. Anhydrous conditions are critical, as water will protonate the highly basic CF₃⁻ anion to generate fluoroform (CHF₃), a gaseous byproduct.
-
Inhibitors in Reagent: Commercial TMSCF₃ can sometimes contain trace impurities that inhibit the initiation process.[3]
-
Poor Substrate Reactivity: Highly hindered or electron-rich carbonyls may react sluggishly.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., THF) over molecular sieves or by distillation. Use a freshly opened and properly stored fluoride source or dry it under high vacuum before use.
-
Verify Reagent Quality: If possible, try a new bottle of TMSCF₃.
-
Optimize Catalyst Loading: While catalytic, some sluggish reactions may benefit from increasing the mole percentage of the fluoride initiator from ~5 mol% to 10-15 mol%.
-
Temperature Control: Most reactions are initiated at 0°C or room temperature. For unreactive substrates, gentle heating might be required, but this increases the risk of side reactions (see Question 2).
-
Question 2: My reaction is consuming the starting material, but I'm isolating significant byproducts instead of my desired trifluoromethyl alcohol. I suspect difluorocarbene formation. How can I confirm and prevent this?
Answer: The formation of difluorocarbene (:CF₂) is the most common and problematic side reaction in nucleophilic trifluoromethylation.[8]
-
Mechanistic Insight: The trifluoromethyl anion is thermally unstable and can undergo α-elimination of a fluoride ion to generate the highly reactive difluorocarbene. This carbene can then react with nucleophiles, insert into bonds, or dimerize, leading to a complex mixture of byproducts.[8][9]
Figure 1: Competing pathways in TMSCF₃ reactions. -
Troubleshooting & Prevention:
-
Low Temperature: The rate of α-elimination is highly temperature-dependent. Running the reaction at lower temperatures (e.g., starting at -78°C and slowly warming) can significantly suppress carbene formation.
-
Choice of Activator: The nature of the counter-ion can influence the stability of the CF₃⁻ anion. In some systems, potassium or cesium salts may provide better results than tetralkylammonium salts.
-
Rapid Trapping: Ensure the carbonyl substrate is present in the reaction mixture before the TMSCF₃ and activator are combined, so the generated CF₃⁻ can be trapped quickly by the electrophile.
-
Part 2: Navigating Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, such as Togni's hypervalent iodine reagents and Umemoto's sulfonium salts, are powerful tools for reacting with a wide range of nucleophiles like enolates, phenols, and phosphines.[10][11][12] The primary challenges here often relate to reagent reactivity, selectivity, and purification.
Frequently Asked Questions (FAQs): Electrophilic CF₃ Synthesis
Question 3: My electrophilic trifluoromethylation reaction is sluggish, and the yield is poor. How can I improve the reaction efficiency?
Answer: Low efficiency in these reactions often stems from a mismatch between the nucleophilicity of the substrate and the electrophilicity of the reagent.
-
Causality: The reaction is mechanistically complex and can proceed via polar substitution or single electron transfer (SET) pathways.[1][11] Success depends on the substrate's ability to act as an effective nucleophile or SET donor.
-
Insufficient Nucleophilicity: Many substrates, such as β-ketoesters or phenols, require deprotonation by a base to become sufficiently reactive. An inappropriate base or incomplete deprotonation will stall the reaction.
-
Reagent Reactivity: Different electrophilic agents have varying reactivity profiles. For example, nitro-substituted Umemoto reagents are more reactive than their unsubstituted counterparts.[10] Togni's second-generation reagents are often more stable and efficient than the first.[13]
-
Solvent Effects: The solvent can significantly impact the solubility of the reagents and the stability of charged intermediates.
-
-
Troubleshooting Protocol:
-
Base Screening: If your substrate requires deprotonation, screen different bases (e.g., K₂CO₃, DBU, LiHMDS). The choice of base can affect C- versus O-trifluoromethylation selectivity.
-
Reagent Selection: Consult the literature for the most suitable reagent for your substrate class. For O-trifluoromethylation of alcohols, for instance, a combination of a Togni reagent and a zinc salt like Zn(OTf)₂ is often required to promote the reaction.[10][12]
-
Solvent Optimization: Common solvents include acetonitrile, DMF, and DCM. Try varying the solvent to improve solubility and reaction rates.
-
Temperature: While many reactions run at room temperature, some may require heating to proceed at a reasonable rate. Conversely, for highly exothermic reactions, cooling may be necessary to prevent byproduct formation.[14]
-
Question 4: I've successfully formed my product, but I'm struggling to separate it from the reagent byproducts during purification. What are my options?
Answer: This is a very common problem, especially with Umemoto's and Togni's reagents, which generate byproducts like dibenzothiophene or 1-hydroxy-1,2-benziodoxol-3(1H)-one, respectively.
-
Solutions:
-
Modified Reagents: Use reagents designed for easy separation. Umemoto and coworkers developed sulfonated analogs of their reagents, whose charged byproducts can be easily removed by an aqueous wash.[10]
-
Chromatography: Careful optimization of column chromatography (testing different solvent systems and stationary phases) is often successful.
-
Crystallization/Recrystallization: If your product is crystalline, this can be an excellent method for purification.
-
Oxidation/Complexation: In some specific cases, the byproduct can be selectively oxidized or complexed to alter its polarity for easier separation, though this adds steps to the synthesis.
-
| Reagent Family | Common Byproduct | Solubility/Separation Challenge | Mitigation Strategy |
| Umemoto's Reagents | Dibenzochalcogenophenes | Often nonpolar, co-elutes with product. | Use water-soluble, sulfonated reagents.[10] |
| Togni's Reagents | 2-Iodoxybenzoic acid derivatives | Can be polar but may still complicate purification. | Careful chromatography; byproduct is often more polar. |
| Yagupolskii's Reagents | Diaryl sulfides | Varies with substituents. | Standard chromatographic methods. |
Part 3: Mastering Radical Trifluoromethylation
Radical trifluoromethylation has emerged as a powerful and versatile strategy, particularly for aromatic C-H functionalization and additions to alkenes.[15] These reactions, often initiated by thermal decomposition, redox processes, or photoredox catalysis, generate the trifluoromethyl radical (•CF₃).[16][17] Success hinges on controlling radical generation and preventing undesired side reactions.
Frequently Asked Questions (FAQs): Radical CF₃ Synthesis
Question 5: My radical trifluoromethylation reaction is giving a mixture of products, including hydrotrifluoromethylation and vinylic trifluoromethylation of my alkene. How can I control the selectivity?
Answer: The ability to control the reaction pathway of a radical intermediate is a key challenge and opportunity in radical trifluoromethylation. The product distribution is highly dependent on the specific conditions.
-
Mechanistic Insight: After the initial addition of the •CF₃ radical to an alkene, a new carbon-centered radical is formed. The fate of this intermediate determines the final product. It can be reduced (hydrotrifluoromethylation), oxidized and eliminated (vinylic trifluoromethylation), or trapped by another radical/anion (e.g., iodotrifluoromethylation).[18]
Figure 2: Decision pathways for a trifluoromethylated radical intermediate. -
Troubleshooting & Control: A study by Akita et al. demonstrated that with Togni's reagent, product selectivity can be finely tuned:[18]
-
For Hydrotrifluoromethylation: Use a hydrogen-atom donor. The combination of K₂CO₃ in DMF was found to favor this pathway, with DMF serving as the hydrogen source.[18]
-
For Vinylic Trifluoromethylation: Use a catalytic amount of an iodide source like tetrabutylammonium iodide (TBAI). This promotes an initial iodotrifluoromethylation followed by elimination.
-
For Iodotrifluoromethylation: Use a stoichiometric amount of a less soluble iodide salt like potassium iodide (KI). This traps the radical intermediate effectively without promoting subsequent elimination as efficiently.
-
Question 6: My photoredox radical trifluoromethylation stalls or fails completely. What are the common points of failure?
Answer: Photoredox catalysis is sensitive to a number of factors that can inhibit the catalytic cycle.
-
Causality:
-
Oxygen Contamination: Ground-state oxygen (a triplet diradical) is an efficient quencher of the excited-state photocatalyst and can also trap radical intermediates. This is one of the most common reasons for failure.[19]
-
Incorrect Wavelength: The light source must emit at a wavelength that the photocatalyst can absorb efficiently. Using a 40W blue LED for a catalyst that absorbs in the UV range will not work.
-
Catalyst Decomposition: Some photocatalysts can degrade under prolonged irradiation, especially in the presence of incompatible functional groups.
-
Solvent Reactivity: The generated trifluoromethyl radical is highly reactive and can abstract a hydrogen atom from certain solvents (e.g., THF), terminating the desired reaction pathway.[19]
-
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before irradiation. The most common methods are freeze-pump-thaw cycles (for robust solvents) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Verify Light Source: Check the emission spectrum of your light source and the absorption spectrum of your photocatalyst (e.g., Ru(bpy)₃²⁺ or iridium complexes).
-
Choose an Inert Solvent: Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices for their relative stability in radical reactions.[19]
-
Purity of Materials: Ensure all starting materials, including the substrate and any additives, are pure and free from potential radical inhibitors.
-
General Issue: Hydrolysis of the CF₃ Group
Question 7: I have successfully synthesized my molecule, but I observe decomposition during workup or purification, seemingly from hydrolysis of the trifluoromethyl group to a carboxylic acid. Is this possible and how can I avoid it?
Answer: Yes, while the CF₃ group is generally considered robust, it is susceptible to hydrolysis under certain conditions, particularly when attached to an electron-rich aromatic system or under harsh basic/acidic conditions.[20][21][22]
-
Mechanism: The hydrolysis is typically initiated by a nucleophilic attack on the carbon atom of the CF₃ group. This process is facilitated if the CF₃ group is attached to a system that can stabilize the resulting negative charge.
-
Prevention:
-
Neutral Workup: Avoid strongly basic (e.g., NaOH, KOH) or strongly acidic workups if possible. Use milder bases like sodium bicarbonate for neutralization.
-
Purification Conditions: When using silica gel chromatography, which is inherently acidic, consider neutralizing the silica gel with a base like triethylamine before use, or opt for a different stationary phase like alumina.
-
Temperature: Perform workup and purification steps at lower temperatures to minimize the rate of hydrolysis.
-
References
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 83. Available at: [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. ResearchGate. Available at: [Link]
-
Alonso, F., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(50), 16468-16481. Available at: [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. Available at: [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(1), 138–143. Available at: [Link]
-
Optimized reaction conditions for the trifluoromethylation of thiophenol 1... ResearchGate. Available at: [Link]
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines. Tesis Doctorals en Xarxa. Available at: [Link]
-
Yagupolskii, L. M., et al. (1994). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 59(13), 3444–3449. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Available at: [Link]
-
Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC. Available at: [Link]
-
Li, X., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 1152–1156. Available at: [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836–843. Available at: [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Dolbier, W. R. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8596–8601. Available at: [Link]
-
Umemoto's Reagent. ResearchGate. Available at: [Link]
-
Burdon, J., & Tatlow, J. C. (1953). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 75(1), 230–232. Available at: [Link]
-
The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF3. ResearchGate. Available at: [Link]
-
Yu, J., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications, 10(1), 5328. Available at: [Link]
-
TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones. ACS Publications. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Chemistry – A European Journal. Available at: [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 83. Available at: [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(14), 6839–6904. Available at: [Link]
-
Trifluoromethyltrimethylsilane - Wikipedia. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]
-
Akita, M., et al. (2015). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 54(29), 8462–8466. Available at: [Link]
-
Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone. ResearchGate. Available at: [Link]
-
Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. Available at: [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
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- 9. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tdx.cat [tdx.cat]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 3-(2-Morpholinoethoxy)benzotrifluoride
Welcome to the technical support center for 3-(2-Morpholinoethoxy)benzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. Here, we will explore the nuances of its reactivity and offer practical solutions to common challenges encountered in the laboratory.
Understanding the Reactivity Profile
3-(2-Morpholinoethoxy)benzotrifluoride is a unique building block characterized by two key functional groups that dictate its chemical behavior: the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating morpholinoethoxy group. The interplay of these substituents creates a complex reactivity landscape that can be strategically exploited in organic synthesis.
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, the morpholinoethoxy group, specifically the ether oxygen, is an electron-donating group, activating the ring and directing electrophiles to the ortho and para positions. This push-pull electronic nature requires careful consideration when planning synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the use of 3-(2-Morpholinoethoxy)benzotrifluoride in various chemical reactions.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Q1: I am attempting a nitration reaction on 3-(2-Morpholinoethoxy)benzotrifluoride, but I am getting a complex mixture of products with low yield of the desired isomer. What is going on?
A1: This is a common issue arising from the competing directing effects of the substituents. The activating morpholinoethoxy group directs ortho- and para-, while the deactivating trifluoromethyl group directs meta-. The reaction conditions will significantly influence the regiochemical outcome.
-
Causality: Under strongly acidic conditions, the basic nitrogen of the morpholine ring can be protonated, diminishing the electron-donating ability of the morpholinoethoxy group and favoring the meta-directing effect of the -CF₃ group.
-
Troubleshooting & Optimization:
-
Milder Conditions: Employ milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid catalyst.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -10 °C) to improve selectivity.
-
Solvent Choice: Use a non-coordinating solvent to avoid complexation with the reagents.
-
Q2: During halogenation, I am observing significant degradation of my starting material. How can I prevent this?
A2: The morpholinoethoxy group can be susceptible to cleavage under harsh halogenation conditions, especially with strong Lewis acids.
-
Causality: Lewis acids can coordinate to the ether oxygen or the morpholine nitrogen, facilitating undesired side reactions.
-
Troubleshooting & Optimization:
-
Select a Milder Halogenating Agent: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalytic amount of a protic acid instead of elemental halogens with strong Lewis acids.
-
Protecting Groups: In challenging cases, consider a temporary protection strategy for the morpholine nitrogen, although this adds extra synthetic steps.
-
Nucleophilic Aromatic Substitution (SNAr)
Q3: I want to perform a nucleophilic aromatic substitution on a derivative of 3-(2-Morpholinoethoxy)benzotrifluoride that has a leaving group (e.g., a nitro or halide group) on the ring. What should I consider?
A3: The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing -CF₃ group is beneficial.
-
Causality: The -CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in many SNAr reactions.[1] The electron-donating morpholinoethoxy group can counteract this effect to some extent.
-
Troubleshooting & Optimization:
-
Leaving Group Position: The reaction will be most favorable if the leaving group is positioned ortho or para to the trifluoromethyl group.
-
Reaction Conditions: Use a polar aprotic solvent like DMSO, DMF, or NMP to enhance the nucleophilicity of the incoming nucleophile. Heating is often required.
-
Base: A strong, non-nucleophilic base such as potassium carbonate or cesium carbonate is typically used to facilitate the reaction.
-
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q4: My Suzuki coupling reaction with a bromo-derivative of 3-(2-Morpholinoethoxy)benzotrifluoride is sluggish and gives low yields. How can I improve it?
A4: The electron-rich nature of the aromatic ring due to the morpholinoethoxy group can make the oxidative addition step of the catalytic cycle challenging.
-
Causality: Electron-donating groups increase the electron density on the aromatic ring, which can hinder the oxidative addition of the palladium(0) catalyst.[2]
-
Troubleshooting & Optimization:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to promote oxidative addition to electron-rich aryl halides.
-
Catalyst Precursor: Employ a pre-catalyst like a G2 or G3 palladacycle from Buchwald's group, which can generate the active Pd(0) species more efficiently.
-
Base and Solvent: A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is recommended. The presence of water can be crucial for the transmetalation step.[3]
-
Q5: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation of my starting material. What is the cause and how can I minimize it?
A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often promoted by β-hydride elimination from the palladium-amido complex or by the presence of water.
-
Causality: If the amine substrate has β-hydrogens, the intermediate palladium complex can undergo β-hydride elimination. Alternatively, water in the reaction can lead to the formation of palladium hydride species that cause hydrodehalogenation.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Ligand Selection: Certain ligands are more prone to promoting this side reaction. Consider switching to a different ligand system.
-
Base: Use a sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide.
-
Directed Ortho-Metalation (DoM)
Q6: Can I use the morpholinoethoxy group to direct ortho-lithiation? I am getting a complex mixture when I try.
A6: The ether oxygen of the morpholinoethoxy group can act as a directed metalation group (DMG), but the presence of the morpholine nitrogen and the acidic benzylic protons of the ethoxy chain can complicate the reaction.[4][5][6]
-
Causality: Organolithium bases can potentially react at multiple sites: ortho to the ether, deprotonation of the carbons adjacent to the morpholine nitrogen, or cleavage of the ether linkage.
-
Troubleshooting & Optimization:
-
Choice of Base: Use a hindered base like lithium diisopropylamide (LDA) or sec-butyllithium at low temperatures (-78 °C) to favor kinetic deprotonation at the sterically accessible ortho position.
-
Solvent: The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity.
-
Additive: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation.
-
Experimental Protocols
The following are representative, detailed protocols for common reactions. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-derivative of 3-(2-Morpholinoethoxy)benzotrifluoride with an arylboronic acid.
Materials:
-
Bromo-3-(2-Morpholinoethoxy)benzotrifluoride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-3-(2-Morpholinoethoxy)benzotrifluoride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of a bromo-derivative of 3-(2-Morpholinoethoxy)benzotrifluoride with a secondary amine.
Materials:
-
Bromo-3-(2-Morpholinoethoxy)benzotrifluoride (1.0 eq)
-
Secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.02 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by the bromo-3-(2-Morpholinoethoxy)benzotrifluoride and the secondary amine.
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Diagram 1: Competing Directing Effects in Electrophilic Aromatic Substitution
Caption: Troubleshooting Suzuki coupling reactions.
References
-
García-Reyes, J. F., Metola, F., & Anslyn, E. V. (2015). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Journal of Chemical Education, 92(9), 1549–1553. [Link]
- Process for the production of benzotrifluoride. (1976). Google Patents.
- Al-Joboury, A. Y. (2021). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Natural Volatiles & Essential Oils, 8(4), 1964-1977.
- Process for the preparation of 3-hydroxytetrahydrofuran. (2002). Google Patents.
- Synthesis method of tolfenamic acid. (2012). Google Patents.
- Process for preparing benzotrifluoride and its derivatives. (1980). Google Patents.
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Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 22, 2026, from [Link]
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988). Google Patents.
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Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- Process for preparing flufenamic acid. (2001). Google Patents.
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How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 22, 2026, from [Link]
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Lipshutz, B. H., et al. (2026). Experiment 3: Nucleophilic Aromatic Substitution (SNAr). ResearchGate. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 262-268. [Link]
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Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Wang, X., et al. (2020). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 11(10), 2665-2670. [Link]
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Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2020). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved January 22, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Zhang, W., & Lu, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(5), 1054-1061. [Link]
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Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Buchwald-Hartwig reaction: An overview. (2018, April 15). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Technical Support Center: A Guide to Scaling the Production of 3-(2-Morpholinoethoxy)benzotrifluoride
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride. As a key intermediate in medicinal chemistry, the successful and efficient scale-up of this compound is critical for advancing drug discovery programs.[1] This document provides in-depth technical support, troubleshooting advice, and scalable protocols to navigate the challenges of transitioning this synthesis from the laboratory to pilot plant and beyond.
I. Synthesis Overview: The Williamson Ether Synthesis
The production of 3-(2-Morpholinoethoxy)benzotrifluoride is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] The reaction proceeds through the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-(trifluoromethyl)phenol (the phenoxide) reacts with 2-morpholinoethyl chloride.
Reaction Scheme:
II. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the scale-up of this Williamson ether synthesis?
A1: When scaling up, the most critical parameters to monitor and control are:
-
Temperature: Exothermic reactions can lead to temperature spikes in large reactors, which can promote side reactions.[4]
-
Mixing: Inefficient mixing can lead to localized high concentrations of reactants, which can also increase the rate of side reactions.
-
Rate of addition: The controlled addition of the alkylating agent (2-morpholinoethyl chloride) is crucial to manage the reaction exotherm.
-
Solvent purity: The presence of water can deactivate the phenoxide and lead to lower yields.
Q2: What is the most common side reaction, and how can it be minimized?
A2: The most common side reaction in Williamson ether synthesis is the E2 (elimination) reaction, which forms an alkene instead of an ether. While this is more prevalent with secondary and tertiary alkyl halides, it can still occur with primary halides under harsh conditions.[2] To minimize this, it is recommended to use the mildest possible reaction conditions (e.g., lower temperature) that still afford a reasonable reaction rate.
Q3: Is a phase transfer catalyst (PTC) recommended for this synthesis on a large scale?
A3: Yes, for industrial-scale synthesis, a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is highly recommended.[5][6][7] A PTC can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs, leading to faster reaction times, milder reaction conditions, and potentially higher yields. This can also allow for the use of less expensive and less hazardous solvent systems.[5][6]
Q4: What are the key safety concerns when handling the reactants at scale?
A4: Both 3-(trifluoromethyl)phenol and 2-morpholinoethyl chloride present hazards. 3-(Trifluoromethyl)phenol is corrosive and can cause severe skin and eye irritation. 2-Morpholinoethyl chloride is a lachrymator and is harmful if inhaled or absorbed through the skin. At scale, the primary concerns are the handling of large quantities of these corrosive and toxic materials and the management of any exothermic events. A thorough process safety review is essential before any scale-up activities.
Q5: How can I monitor the progress of the reaction effectively in a production setting?
A5: For real-time monitoring in a production environment, High-Performance Liquid Chromatography (HPLC) is the recommended method. An HPLC method can be developed to separate the starting materials, product, and any potential impurities, allowing for accurate determination of reaction completion. Gas Chromatography (GC) can also be used, particularly for monitoring the disappearance of the more volatile starting materials.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up of 3-(2-Morpholinoethoxy)benzotrifluoride synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Incomplete phenoxide formation: Insufficient base or presence of moisture. 2. Inactive alkylating agent: Degradation of 2-morpholinoethyl chloride. 3. Low reaction temperature: Insufficient energy for the reaction to proceed at a reasonable rate. | 1. Ensure anhydrous conditions: Use dry solvents and freshly opened reagents. Verify the strength of the base. 2. Check the purity of the alkylating agent: Use a fresh, verified batch of 2-morpholinoethyl chloride. 3. Gradually increase the reaction temperature: Monitor the reaction by HPLC to find the optimal temperature that balances reaction rate and impurity formation. |
| Formation of Significant Impurities | 1. High reaction temperature: Promotes side reactions, such as elimination or C-alkylation of the phenoxide. 2. Prolonged reaction time: Can lead to the degradation of the product or starting materials. 3. Localized "hot spots": Poor mixing in a large reactor. | 1. Optimize the reaction temperature: Conduct small-scale experiments to determine the ideal temperature range. 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to an acceptable level. 3. Improve agitation: Ensure the reactor's mixing system is adequate for the scale and viscosity of the reaction mixture. |
| Difficult Work-up and Product Isolation | 1. Emulsion formation during extraction: Common when working with basic aqueous and organic layers. 2. Product is an oil or low-melting solid: Can make handling and purification challenging. | 1. Add brine (saturated NaCl solution): This can help to break emulsions. Alternatively, consider a filtration step to remove any insoluble material before extraction. 2. Consider crystallization: Develop a crystallization procedure from a suitable solvent or solvent mixture to obtain a solid product, which is easier to handle and purify at scale. |
| Slow Reaction Rate at Scale | 1. Poor mass transfer: In a multiphasic system (if using a PTC with an aqueous base), inefficient mixing can limit the reaction rate. 2. Insufficient catalyst loading (if using a PTC). | 1. Increase agitation speed: This will improve the interfacial area between the phases. 2. Optimize PTC loading: Conduct experiments to determine the optimal amount of phase transfer catalyst. |
IV. Scalable Experimental Protocols
A. Laboratory-Scale Synthesis (Representative Protocol)
This protocol is a starting point and may require optimization.
-
Phenoxide Formation: In a dry, inerted (Nitrogen or Argon) flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Portion-wise, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.
-
Etherification: Add 2-morpholinoethyl chloride hydrochloride (1.1 eq) and potassium iodide (0.1 eq, as a catalyst) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by HPLC. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
B. Pilot-Plant Scale-Up Considerations
-
Reactor: A glass-lined or stainless steel reactor with good agitation and temperature control is recommended.
-
Reagent Addition: Use a dosing pump for the controlled addition of the 2-morpholinoethyl chloride solution to manage the exotherm.
-
Phase Transfer Catalysis: For a more scalable and potentially safer process, consider using a phase transfer catalyst with a less hazardous solvent like toluene and an aqueous solution of sodium hydroxide.
-
Charge the reactor with 3-(trifluoromethyl)phenol, toluene, water, and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).
-
Add a 50% aqueous solution of sodium hydroxide to form the phenoxide in situ.
-
Heat to 70-80 °C and slowly add the 2-morpholinoethyl chloride.
-
-
Work-up: At scale, extractions can be time-consuming. Consider developing a crystallization procedure directly from the reaction mixture if possible, or after a solvent swap.
-
Purification: Column chromatography is generally not feasible for large-scale production. Developing a robust crystallization method is crucial for achieving high purity.[8]
V. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. When handling large quantities, a face shield and chemical-resistant apron are recommended.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile solvents and toxic reagents.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Have appropriate spill control materials on hand.
-
Process Safety Analysis: Before scaling up, a thorough process safety analysis (e.g., a HAZOP study) should be conducted to identify and mitigate potential hazards.[9][10] This should include an evaluation of the reaction exotherm and the potential for runaway reactions.[4]
VI. Analytical Methods
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress on a lab scale.
-
Gas Chromatography (GC): Can be used to monitor the disappearance of starting materials. Derivatization may be necessary for the analysis of the final product due to its higher boiling point and polarity.[11]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying potential volatile impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and characterizing non-volatile impurities and degradation products.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of the final product and any isolated impurities.
VII. Visualizations
Synthesis Pathway of 3-(2-Morpholinoethoxy)benzotrifluoride
Caption: Synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride via Williamson ether synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in the synthesis.
VIII. References
-
Sciencemadness Discussion Board. (2018). Ether synthesis safety. Retrieved from [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1188, pp. 1–18).
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (2022). Process Simulation and Optimization of Dimethyl Ether (DME) Synthesis Utilizing Highly Contaminated Natural Gas as Feedstock. Processes, 10(7), 1345.
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Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
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OUCI. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566.
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Jetir.Org. (2023). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 10(12).
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Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
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PTC Organics. (n.d.). Chiral Phase-Transfer Catalysis. Retrieved from [Link]
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Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. Retrieved from
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Google Patents. (n.d.). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. Retrieved from
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Google Patents. (n.d.). US4242286A - Process for preparing benzotrifluoride and its derivatives. Retrieved from
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Cambridge University Press. (n.d.). Williamson Ether Synthesis.
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Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
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Google Patents. (n.d.). Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof. Retrieved from
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. Retrieved from
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Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
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YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]
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European Patent Office. (n.d.). Process for preparing benzotrifluoride and its derivatives - EP 0004636 B1.
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Organic Chemistry Research. (n.d.). Regular Article.
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Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
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ResearchGate. (2025). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets.
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YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]
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PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
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PMC - NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
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ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
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LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization.
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).
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Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (n.d.).
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
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Validation & Comparative
A Technical Guide to 3-(2-Morpholinoethoxy)benzotrifluoride: A Comparative Analysis for Strategic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. The strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of 3-(2-Morpholinoethoxy)benzotrifluoride, a versatile building block, against other common alternatives. By examining the interplay of its constituent parts—the trifluoromethylphenyl group, the morpholine ring, and the ethoxy linker—we aim to provide a rational framework for its application in the synthesis of novel therapeutic agents.
The Strategic Advantage of Convergent Design: Deconstructing 3-(2-Morpholinoethoxy)benzotrifluoride
The utility of 3-(2-Morpholinoethoxy)benzotrifluoride lies in the convergence of three key structural features, each imparting desirable properties to a target molecule.
-
The Trifluoromethyl Group: A cornerstone of modern medicinal chemistry, the trifluoromethyl (CF3) group is prized for its ability to enhance metabolic stability.[1] The carbon-fluorine bond's strength makes it resistant to enzymatic degradation, often leading to an improved pharmacokinetic profile.[1] Furthermore, the CF3 group is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence binding interactions with biological targets. Its lipophilic nature can also improve membrane permeability.
-
The Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, recognized for its ability to improve the physicochemical properties of a compound.[2] Its inclusion often enhances aqueous solubility and can lead to more favorable pharmacokinetic characteristics. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to target binding.
-
The Ethoxy Linker: The two-carbon ether linker provides a flexible connection between the aromatic core and the morpholine ring. This flexibility allows the morpholine group to adopt various conformations, which can be crucial for optimal interaction with a biological target.
Comparative Analysis with Alternative Building Blocks
The true value of a building block is best understood in the context of available alternatives. Here, we compare 3-(2-Morpholinoethoxy)benzotrifluoride with other building blocks, considering how structural modifications might impact key drug-like properties.
Table 1: Predicted Physicochemical Properties of Illustrative Aryl Ether Building Blocks
| Building Block | Molecular Weight | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Key Features |
| 3-(2-Morpholinoethoxy)benzotrifluoride | 275.27 | 2.8 | 0.5 | Trifluoromethyl group for stability; Morpholine for solubility |
| 3-(2-Piperidinoethoxy)benzotrifluoride | 273.32 | 3.2 | 0.2 | Increased lipophilicity compared to morpholine analog |
| 3-(2-Methoxyethoxy)benzotrifluoride | 236.18 | 3.1 | 0.8 | Lacks the basic nitrogen of morpholine |
| 3-(2-Morpholinoethoxy)benzonitrile | 246.28 | 2.1 | 1.2 | Nitrile as a bioisostere for the trifluoromethyl group |
| 3-(2-Morpholinoethoxy)phenol | 223.26 | 1.5 | 5.0 | Lacks the electron-withdrawing trifluoromethyl group |
Note: The predicted values in this table are for illustrative purposes and are generated based on the general properties of the functional groups. Actual experimental values may vary.
Bioisosteric Replacements and Their Predicted Impact
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design.[3][4][5][6][7][8]
-
Alternatives to the Trifluoromethyl Group: The trifluoromethyl group can be replaced with other electron-withdrawing groups like a nitrile (-CN) or a halogen. A nitrile group, for instance, is less lipophilic and may offer different metabolic stability. The choice of bioisostere will depend on the specific requirements of the target and the desired pharmacokinetic profile.[9]
-
Alternatives to the Morpholine Ring: The morpholine ring can be substituted with other cyclic amines such as piperidine or piperazine. A piperidine ring, being more lipophilic, might enhance membrane permeability but could also increase metabolic liability. Piperazine offers an additional site for substitution, allowing for the introduction of further diversity.
-
Alternatives to the Ethoxy Linker: The length and nature of the linker can be varied. For instance, replacing the ethoxy linker with a longer polyethylene glycol (PEG) chain can significantly increase aqueous solubility and circulation half-life, a strategy known as PEGylation.[10][11][][13] However, this will also increase the molecular weight and may impact binding affinity.
Experimental Protocols: Synthesizing with 3-(2-Morpholinoethoxy)benzotrifluoride and an Alternative
The Williamson ether synthesis is a common and effective method for the preparation of aryl ethers from a phenol and an alkyl halide.[14][15][16][17]
Protocol 1: Synthesis of a Hypothetical Target Molecule using 3-(2-Morpholinoethoxy)benzotrifluoride
This protocol describes the synthesis of a hypothetical drug candidate by coupling 3-(2-Morpholinoethoxy)benzotrifluoride with a generic alkyl halide.
Step 1: Deprotonation of 3-(Trifluoromethyl)phenol
-
To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
Step 2: Williamson Ether Synthesis
-
To the solution of the sodium phenoxide, add 4-(2-chloroethyl)morpholine (1.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(2-Morpholinoethoxy)benzotrifluoride.
Protocol 2: Comparative Synthesis using an Alternative Building Block (3-Cyanophenol)
This protocol outlines a similar synthesis using 3-cyanophenol to highlight the procedural similarities and differences.
Step 1: Deprotonation of 3-Cyanophenol
-
Follow the same procedure as in Protocol 1, Step 1, using 3-cyanophenol as the starting material.
Step 2: Williamson Ether Synthesis
-
Follow the same procedure as in Protocol 1, Step 2, to yield 3-(2-Morpholinoethoxy)benzonitrile.
Visualizing Synthetic Pathways and Structure-Activity Relationships
Caption: Comparative Williamson ether synthesis pathways.
Caption: Structure-Activity Relationship (SAR) considerations.
Conclusion
3-(2-Morpholinoethoxy)benzotrifluoride represents a strategically designed building block that offers a convergence of desirable properties for drug discovery. The trifluoromethyl group provides a handle for enhancing metabolic stability and modulating electronic properties, while the morpholine moiety can improve solubility and overall pharmacokinetic behavior. While direct comparative experimental data for this specific building block is not extensively available in the public domain, an understanding of the individual contributions of its components allows for a rational approach to its application. By considering the potential impact of bioisosteric replacements and linker modifications, medicinal chemists can effectively leverage 3-(2-Morpholinoethoxy)benzotrifluoride and its analogs to accelerate the discovery of novel and effective therapeutic agents. The provided experimental framework serves as a starting point for the practical implementation of this versatile building block in synthesis campaigns.
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Ismail, M. M. F. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]
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Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
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Dube, P., et al. (2012). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. Journal of the American Chemical Society, 134(41), 16931–16934. [Link]
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Dr. Hubbard UGA Chemistry. (2020, June 27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Comparing the Efficacy of 3-(2-Morpholinoethoxy)benzotrifluoride Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is a meticulous process of synthesis, testing, and optimization. This guide provides an in-depth, technical framework for comparing the efficacy of a hypothetical series of novel compounds: derivatives of 3-(2-Morpholinoethoxy)benzotrifluoride. While direct comparative data for this specific chemical family is not extensively published, this guide will leverage established principles of medicinal chemistry and preclinical drug development to outline a robust strategy for their evaluation. We will explore the rationale behind designing derivatives, the experimental workflows for their comparison, and the interpretation of the resulting data.
The Rationale for Derivatization: Understanding the Core Moiety
The lead compound, 3-(2-Morpholinoethoxy)benzotrifluoride, presents a compelling starting point for a drug discovery program. Its structure contains two key pharmacophores:
-
Benzotrifluoride: The trifluoromethyl (-CF3) group is a well-established feature in modern medicinal chemistry. Its inclusion can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its target.[1][2]
-
Morpholinoethoxy: The morpholine ring is a common heterocyclic moiety used to improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. The ether linkage provides a degree of conformational flexibility.
The central hypothesis is that by systematically modifying this core structure, we can enhance its therapeutic efficacy, selectivity, and drug-like properties.
Designing the Derivative Library: A Structure-Activity Relationship (SAR) Approach
The first step in a comparative efficacy study is to design and synthesize a library of derivatives. This process should be guided by the principles of Structure-Activity Relationship (SAR), which aim to correlate specific structural changes with alterations in biological activity.[3] For our lead compound, modifications could be introduced at three key positions:
-
The Benzotrifluoride Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions can modulate the electronic properties and steric bulk of this moiety, potentially influencing target binding.
-
The Morpholine Ring: Bioisosteric replacement of the morpholine ring with other heterocycles (e.g., piperidine, piperazine) can alter the compound's polarity, basicity, and hydrogen bonding capacity.[4][5]
-
The Ethoxy Linker: Varying the length and composition of the linker between the aromatic ring and the morpholine can impact the molecule's flexibility and spatial orientation, which is crucial for optimal interaction with a biological target.
The following diagram illustrates a potential strategy for generating a focused library of derivatives for initial screening.
Caption: A strategic approach to designing derivatives of the lead compound for SAR studies.
A Framework for Efficacy Comparison: In Vitro and In Vivo Evaluation
Once the derivative library is synthesized, a systematic evaluation of their efficacy is required. This is typically a multi-stage process, beginning with high-throughput in vitro screening to identify the most promising candidates, followed by more detailed in vivo studies. For the purpose of this guide, we will assume a hypothetical therapeutic target in oncology, such as a specific protein kinase that is overexpressed in a particular cancer cell line.[6]
Part 1: In Vitro Efficacy Assessment
Cell-based in vitro assays offer a scalable, cost-effective, and reproducible method for the initial screening of a large number of compounds.[7]
The following diagram outlines a typical workflow for the in vitro evaluation of our hypothetical derivative library.
Caption: A streamlined workflow for the in vitro screening of derivative efficacy.
A. Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding: Plate a human cancer cell line known to overexpress the target kinase (e.g., A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[8] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Kinase Inhibition Assay
A variety of commercial kits are available for measuring the inhibition of specific kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP.
-
Reaction Setup: In a 96-well plate, add the purified recombinant target kinase, the kinase substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the derivative compounds to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This often involves an antibody-based detection system that generates a luminescent or fluorescent signal.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without any inhibitor. Determine the IC50 value for each compound.
The results of the in vitro screening should be summarized in a clear and concise table to facilitate comparison.
| Derivative ID | Modification | Cell Viability IC50 (µM) | Kinase Inhibition IC50 (nM) |
| Lead | - | 10.5 | 50.2 |
| Deriv-01 | 4-Chloro on Benzotrifluoride | 5.2 | 22.8 |
| Deriv-02 | 4-Methyl on Benzotrifluoride | 8.9 | 45.1 |
| Deriv-03 | Piperidine instead of Morpholine | 15.3 | 78.9 |
| ... | ... | ... | ... |
Part 2: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy in a more complex biological system.[9]
The following diagram illustrates a typical workflow for an in vivo efficacy study in a mouse xenograft model of cancer.
Caption: A workflow for assessing the in vivo efficacy of lead compounds.
A. Mouse Xenograft Model
-
Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest and resuspend the cells in a mixture of culture medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the derivative compounds, a vehicle control, and a positive control drug (e.g., a clinically approved kinase inhibitor) to the respective groups. Dosing can be performed via oral gavage, intraperitoneal injection, or other appropriate routes.
-
Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when the tumors in the vehicle control group reach a predetermined size.
-
Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.
The in vivo efficacy data should be presented in a table for easy comparison.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1500 ± 250 | - | - |
| Positive Control | 10 | 500 ± 100 | 66.7 | <0.01 |
| Deriv-01 | 20 | 750 ± 150 | 50.0 | <0.05 |
| Deriv-02 | 20 | 1200 ± 200 | 20.0 | >0.05 |
Conclusion: A Path to Optimized Efficacy
This guide has outlined a comprehensive and systematic approach for comparing the efficacy of novel 3-(2-Morpholinoethoxy)benzotrifluoride derivatives. By integrating rational drug design based on SAR principles with a tiered experimental evaluation, from high-throughput in vitro screening to in vivo animal models, researchers can efficiently identify the most promising candidates for further preclinical and clinical development. The key to success lies in the rigorous application of these methodologies and the careful interpretation of the resulting data to guide the iterative process of drug optimization.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(2-Morpholinoethoxy)benzotrifluoride
Abstract
This guide provides a comprehensive framework for the validation of analytical methods for 3-(2-Morpholinoethoxy)benzotrifluoride, a compound of interest in pharmaceutical research and development. Recognizing the scarcity of published methods for this specific analyte, we present a detailed, field-proven approach centered on a primary High-Performance Liquid Chromatography (HPLC) method. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth comparison of analytical techniques and a robust, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Our objective is to equip you not just with a method, but with the scientific rationale and technical expertise to ensure data integrity, regulatory compliance, and confidence in your analytical results.
Introduction: The Analytical Imperative for 3-(2-Morpholinoethoxy)benzotrifluoride
3-(2-Morpholinoethoxy)benzotrifluoride is a fluorinated aromatic compound incorporating a morpholine moiety. Such structures are common in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity, while the morpholine group can improve solubility and pharmacokinetic properties.
Strategic Selection of the Core Analytical Technique
The molecular structure of 3-(2-Morpholinoethoxy)benzotrifluoride—with its UV-absorbing benzotrifluoride ring, a polar morpholine group, and a moderate molecular weight (275.27 g/mol )—makes it an ideal candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2]
Comparison of Potential Analytical Methods
| Method | Principle | Advantages for this Analyte | Disadvantages & Considerations |
| RP-HPLC with UV Detection (Primary Method) | Partitioning between a non-polar stationary phase and a polar mobile phase. | Excellent for separating the analyte from potential non-polar and polar impurities. The benzotrifluoride group provides a strong chromophore for UV detection. Robust, reliable, and ubiquitous in QC labs. | Moderate sensitivity compared to MS. May not resolve all co-eluting impurities without extensive method development. |
| UPLC with UV/MS Detection | Similar to HPLC but uses smaller particles, enabling higher resolution and faster run times. | Increased throughput and better separation efficiency than HPLC. MS detection provides mass information for definitive peak identification and higher sensitivity. | Higher initial instrument cost and more complex operation. |
| Gas Chromatography (GC-MS) | Separation based on volatility and interaction with a stationary phase in a capillary column. | High sensitivity and specificity, especially with MS detection. | The compound's polarity and relatively high boiling point may require derivatization to improve volatility and peak shape, adding complexity and potential for error.[3] |
Given its balance of performance, accessibility, and robustness, RP-HPLC with UV detection is selected as the primary technique for this validation guide. It represents the most common and practical approach for routine quality control and stability testing in a pharmaceutical setting.
The Validation Blueprint: Adherence to ICH Q2(R1) Guidelines
Method validation is the process of providing documented evidence that a method reliably meets the requirements for its intended purpose.[1][4] Our entire validation strategy is built upon the internationally harmonized ICH Q2(R1) guideline: Validation of Analytical Procedures .[4][5][6] This ensures the generated data package is suitable for regulatory submissions.
The core validation parameters we will experimentally verify are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate levels).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Workflow for Analytical Method Validation
Caption: High-level workflow for the validation of an analytical method.
Experimental Validation Protocol: RP-HPLC Method for 3-(2-Morpholinoethoxy)benzotrifluoride
This section details the experimental procedures to validate an RP-HPLC method for the quantification of 3-(2-Morpholinoethoxy)benzotrifluoride and its related substances.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzotrifluoride moiety, while being suitable for the polar morpholine group. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure the morpholine nitrogen is protonated, leading to better peak shape and avoiding interaction with residual silanols on the column. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RP-HPLC with good UV transparency. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-26 min: 90-30% B; 26-30 min: 30% B | A gradient elution is necessary to separate the main analyte from potential impurities with a wide range of polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | The benzotrifluoride ring is expected to have strong absorbance in this region. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Specificity (Forced Degradation)
Specificity demonstrates that the method can accurately measure the analyte without interference from impurities, degradation products, or placebo components.[4] The most rigorous way to prove this is through forced degradation studies.
Experimental Protocol:
-
Prepare Stocks: Prepare a stock solution of 3-(2-Morpholinoethoxy)benzotrifluoride at 1 mg/mL in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid API at 105°C for 24 hours. Prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Use a photodiode array (PDA) detector if available to assess peak purity.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and all major degradation product peaks.
-
The main analyte peak should not show any co-elution, as confirmed by peak purity analysis (if a PDA detector is used).
Linearity, Range, and LOQ/LOD
This series of experiments establishes the concentration range over which the method is accurate, precise, and linear.
Experimental Protocol:
-
Prepare Stock: Prepare a stock solution of the reference standard at 1 mg/mL.
-
Prepare Linearity Solutions: Perform serial dilutions to prepare at least five concentrations across the expected working range. For an assay of the main component, this is typically 80% to 120% of the target concentration (e.g., 0.1 mg/mL). For an impurity method, the range must cover from the LOQ to 120% of the impurity specification limit.
-
Example Assay Concentrations: 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL.
-
-
Injection: Inject each concentration in triplicate.
-
Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.
-
LOD/LOQ Estimation: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
Data Summary (Hypothetical):
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-Intercept | Close to zero | Should not be significantly different from zero. |
| Range | 0.08 - 0.12 mg/mL | Established based on linearity, accuracy, and precision data. |
| LOD | 0.0003 mg/mL (0.3 µg/mL) | Reportable value. |
| LOQ | 0.001 mg/mL (1.0 µg/mL) | Must be precise and accurate. |
Accuracy (Recovery)
Accuracy is determined by spiking a sample matrix with a known amount of analyte and calculating the percentage recovery.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Data Summary (Hypothetical):
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% | 100.2% | 0.6% | 98.0 - 102.0% Recovery |
| 120% | 100.8% | 0.7% | 98.0 - 102.0% Recovery |
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Experimental Protocol:
-
Repeatability: One analyst prepares and analyzes six independent samples at 100% of the target concentration on the same day, with the same instrument.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, and preferably on a different instrument.
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements, and for all 12 measurements combined.
Data Summary (Hypothetical):
| Precision Level | %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.75% | ≤ 2.0% |
| Intermediate (n=12 total) | 1.10% | ≤ 2.0% |
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters to assess its reliability during normal use.
Experimental Protocol:
-
Prepare a standard solution at 100% of the target concentration.
-
Analyze the solution while varying the following parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their defined limits for all varied conditions.
-
The results should not be significantly impacted by the minor changes.
Decision Tree for Validation Outcome
Caption: Decision-making process during method validation.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the validation of an analytical HPLC method for 3-(2-Morpholinoethoxy)benzotrifluoride. By systematically evaluating specificity, linearity, accuracy, precision, range, quantitation limits, and robustness, researchers can establish a high degree of confidence in the data generated. The principles and protocols detailed herein, grounded in the authoritative ICH Q2(R1) framework, provide a robust template that can be adapted for various analytical challenges in the pharmaceutical industry.[1][7] Employing such a validated method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]
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Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
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ICH Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
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Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. [Link]
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Official web site : ICH [ich.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Morpholinoethoxy)benzotrifluoride Analogs as Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sigma Receptor and the Morpholinoethoxy Phenyl Scaffold
Sigma receptors, comprising primarily the σ1 and σ2 subtypes, are intriguing molecular targets implicated in a range of neurological disorders and cancer pathophysiology.[1] The σ1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in cellular stress responses, while the σ2 receptor (TMEM97) is overexpressed in proliferating cancer cells.[1][2]
The 3-(2-Morpholinoethoxy)benzotrifluoride scaffold combines key pharmacophoric elements for sigma receptor binding: a basic amine (the morpholine nitrogen), a hydrophobic aromatic region (the benzotrifluoride moiety), and a flexible ether linker. Understanding how modifications to this scaffold impact binding affinity and selectivity is crucial for the rational design of novel therapeutic agents.
The Sigma Receptor Pharmacophore: A Blueprint for Ligand Design
The development of potent and selective sigma receptor ligands has been guided by pharmacophore models. These models generally highlight three critical features for high-affinity binding:
-
A Basic Amine: This is typically a tertiary amine, such as the nitrogen in a morpholine, piperidine, or piperazine ring, which is protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., Glu172 in the σ1 receptor) in the binding pocket.
-
A Primary Hydrophobic Region: This region, often an aromatic ring, engages in hydrophobic interactions within the receptor.
-
A Secondary Hydrophobic Region: A second hydrophobic area, which can be part of the aromatic system or a separate substituent, further anchors the ligand in the binding site.
The spatial arrangement of these features is critical for high-affinity binding and for selectivity between the σ1 and σ2 subtypes.
Caption: Generalized sigma receptor pharmacophore model.
Comparative Analysis of Structural Modifications
This section dissects the SAR of the 3-(2-Morpholinoethoxy)benzotrifluoride scaffold by comparing it with structurally related analogs for which experimental binding data are available.
The Role of the Morpholine Moiety
Influence of the Benzotrifluoride Ring and its Substitution
The benzotrifluoride moiety constitutes the primary hydrophobic region. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring and its interactions within the binding pocket.
To quantitatively assess the impact of the trifluoromethyl group and its position, we can compare it with other substituted phenyl analogs from the literature. The following table summarizes the σ1 receptor binding affinities for a series of piperidine-based ligands with different substituents on the phenyl ring.
| Compound ID | Phenyl Substitution | σ1 Receptor Ki (nM) |
| 15a | 4-CF3 | >1000 |
| 15b | 3-CF3 | 114 |
| 15c | 2-CF3 | >1000 |
| Data sourced from a study on piperidine-based sigma-1 receptor modulators.[3] |
From this limited dataset, it is evident that the position of the trifluoromethyl group is critical. A meta-substitution (3-CF3) is tolerated, whereas para (4-CF3) and ortho (2-CF3) substitutions lead to a significant loss of affinity.[3] This suggests that the binding pocket has specific steric and electronic requirements in these regions. The 3-CF3 group of the core topic compound is therefore in a favorable position for σ1 binding.
Further insights can be gained from fluorinated halobenzamides, which have shown high affinity for sigma receptors.
| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) |
| Analog 1 | 2-Fluoro, 4-Iodo | 0.38 | 22.8 |
| Analog 2 | 4-Fluoro, 4-Iodo | 0.98 | 4.02 |
| Data for fluorinated halobenzamides.[4] |
These data indicate that fluoro-substitution is generally well-tolerated and can lead to high affinity ligands.[4] The 4-fluoro substitution, in this particular scaffold, appears to enhance σ2 affinity more significantly than the 2-fluoro substitution.[4]
The Ethoxy Linker: Length and Flexibility
The 2-morpholinoethoxy linker provides the necessary spacing and flexibility for the basic amine and the hydrophobic aromatic ring to adopt an optimal conformation for binding. The length of this linker is a critical determinant of affinity. For many classes of sigma receptor ligands, a two- to four-atom linker between the amine and the aromatic system is optimal. Shorter or longer linkers often result in a significant decrease in binding affinity.
Experimental Protocols: A Self-Validating System for Assessing Ligand Binding
To ensure the trustworthiness of the binding data, it is essential to employ a well-validated experimental protocol. The following is a detailed methodology for a competitive radioligand binding assay for σ1 and σ2 receptors.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the sigma receptors.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cell lines expressing recombinant human σ1 or σ2 receptors.
-
Radioligand for σ1: [³H]-(+)-pentazocine.
-
Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine).
-
Masking Agent for σ2 Assay: (+)-Pentazocine to block σ1 sites.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: Serial dilutions of the 3-(2-Morpholinoethoxy)benzotrifluoride analogs.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Assay Plates: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the appropriate radioligand (e.g., 2-5 nM [³H]-(+)-pentazocine for σ1 or 3-5 nM [³H]-DTG for σ2). For the σ2 assay, also include 100-300 nM (+)-pentazocine to mask the σ1 receptors.
-
-
Initiation of Binding: Add 100-200 µg of membrane protein to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature (25°C) for 120 minutes with gentle shaking.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sources
- 1. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-(2-Morpholinoethoxy)benzotrifluoride Derivatives: A Methodological and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Design
The journey of a drug candidate from discovery to clinical application is fraught with challenges, paramount among them being the assurance of target specificity. The 3-(2-morpholinoethoxy)benzotrifluoride scaffold represents a promising area of medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine group with the metabolic stability often conferred by the benzotrifluoride moiety.[1][2] However, as with any novel chemical series, a thorough understanding of its cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical safety and efficacy assessment.[3] Off-target interactions can lead to unforeseen adverse drug reactions, diluting the therapeutic window and potentially causing trial failures.
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 3-(2-morpholinoethoxy)benzotrifluoride derivatives. While specific experimental data for this class of compounds is not yet extensively published in peer-reviewed literature, this document outlines the established, state-of-the-art methodologies for such investigations. By presenting a logical workflow, from initial computational predictions to rigorous in vitro and cellular assays, we offer a self-validating system for researchers to assess and compare the selectivity of their proprietary derivatives. The experimental protocols and data presentation formats herein are designed to serve as a robust template for generating the critical data package required for advancing these promising compounds through the drug development pipeline.
Pillar 1: The Rationale Behind Experimental Design - A Multi-pronged Approach
A comprehensive cross-reactivity assessment cannot rely on a single experimental modality. Instead, a tiered and integrated approach is necessary to build a convincing body of evidence for a compound's selectivity. This involves a combination of computational, biochemical, and cell-based assays, each providing a unique layer of insight into the potential for off-target interactions.
Computational and In Silico Profiling
Before embarking on resource-intensive wet-lab experiments, in silico methods offer a valuable preliminary screening tool. By leveraging computational models and databases of known drug-target interactions, researchers can predict potential off-target liabilities for novel 3-(2-morpholinoethoxy)benzotrifluoride derivatives.[4] These analyses can flag potential areas of concern and guide the selection of appropriate in vitro assays for confirmation.
dot
Caption: In silico workflow for predicting off-target interactions.
Biochemical Assays: The First Line of Experimental Validation
Biochemical assays provide a direct measure of a compound's interaction with a purified biological target, such as a receptor or an enzyme. These assays are crucial for quantifying binding affinity (e.g., Ki, IC50) and are often conducted in a high-throughput format against a panel of known off-targets.
-
Receptor Binding Assays : These assays are fundamental for determining if a compound binds to unintended receptors.[5] They typically involve a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The test compound is then introduced to see if it can displace the labeled ligand, indicating a binding interaction.
-
Enzyme Inhibition Assays : Many drugs exert their effects by inhibiting enzymes.[6] It is therefore critical to screen for unintended inhibition of key enzyme families, such as cytochrome P450s (CYPs), kinases, and proteases. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound.
Cell-Based Assays: Probing Functional Consequences in a Biological Context
While biochemical assays are invaluable for assessing direct interactions, they do not always reflect a compound's activity in a cellular environment.[4] Cell-based assays provide a more physiologically relevant context by evaluating the functional consequences of target engagement within a living cell.
-
Functional Receptor Assays : These assays measure the downstream signaling events that occur upon receptor activation or inhibition. Examples include measuring changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, or receptor internalization.
-
Cellular Pathway Analysis : This involves treating cells with the test compound and analyzing changes in global protein expression or phosphorylation status to identify affected signaling pathways. This can reveal unexpected off-target effects that might not be apparent from targeted biochemical assays.
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"Start" -> "Biochemical_Assays"; "Start" -> "Cell_Based_Assays"; "Biochemical_Assays" -> "Data_Analysis"; "Cell_Based_Assays" -> "Data_Analysis"; "Data_Analysis" -> "Cross_Reactivity_Profile"; }
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0413194B1 - Novel bis m-benzotrifluoride compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-(2-Morpholinoethoxy)benzotrifluoride
Introduction: In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 3-(2-Morpholinoethoxy)benzotrifluoride is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a benzotrifluoride head and a morpholinoethoxy tail, presents unique analytical challenges and necessitates a multi-faceted approach to purity assessment. The presence of even trace impurities—such as starting materials, by-products, or degradation products—can have profound implications on the downstream synthesis, final product stability, and biological activity.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity analysis of synthesized 3-(2-Morpholinoethoxy)benzotrifluoride. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring a self-validating and robust analytical strategy. This document is intended for researchers, analytical scientists, and drug development professionals who require a rigorous and objective framework for quality control. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, which establish stringent standards for the control of impurities in new drug substances.[1][2][3]
The Analytical Imperative: Understanding the Impurity Profile
A robust purity analysis begins with a theoretical consideration of potential impurities. The synthesis of 3-(2-Morpholinoethoxy)benzotrifluoride typically involves the etherification of 3-hydroxybenzotrifluoride with a 2-morpholinoethyl halide (or a related derivative). This process can introduce several classes of impurities:
-
Process-Related Impurities: Unreacted starting materials (e.g., 3-hydroxybenzotrifluoride, 2-chloroethylmorpholine), reagents, and by-products from side reactions (e.g., isomeric products, over-alkylated species).
-
Degradation Products: Impurities formed during storage or under stress conditions, such as hydrolysis of the ether linkage or oxidation of the morpholine ring.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.[2][3]
An effective analytical strategy must be capable of separating, identifying, and quantifying this diverse range of potential contaminants. Therefore, a combination of chromatographic and spectroscopic techniques is not just recommended; it is essential.
Orthogonal Analytical Approaches: A Comparative Overview
We will evaluate three core analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The synergy between these methods provides a comprehensive and trustworthy purity profile.
Workflow for Comprehensive Purity Analysis
The following diagram illustrates the integrated workflow for assessing the purity of a newly synthesized batch of 3-(2-Morpholinoethoxy)benzotrifluoride.
Caption: Integrated workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone technique for analyzing organic impurities in pharmaceutical compounds due to its high resolving power and sensitivity.[4][5][6] For 3-(2-Morpholinoethoxy)benzotrifluoride, a reversed-phase method is ideal.
Causality of Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides excellent retention for the moderately polar analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of impurities with varying polarities. The benzotrifluoride moiety provides a strong UV chromophore, making UV detection highly effective.
-
pH Modifier: The morpholine group is basic (pKa ~8.5). To ensure sharp, symmetrical peaks and prevent tailing, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the morpholine nitrogen, ensuring a consistent ionic state.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the synthesized compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold-standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents and low-boiling-point process impurities.[2][7][8] While many fluorinated organic compounds are amenable to GC-MS analysis, thermal stability of the analyte must be considered.[9]
Causality of Method Design:
-
Technique Choice: GC is superior to HPLC for detecting highly volatile compounds like common synthesis solvents (e.g., acetone, ethyl acetate, toluene).
-
Injector Temperature: A split/splitless inlet is used. The temperature must be high enough to ensure complete volatilization but low enough to prevent on-column degradation of the target molecule. A thermal stability study (e.g., using TGA) is recommended.
-
Detector: Mass spectrometry provides definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST). This is invaluable for identifying unexpected by-products. Field ionization (FI) can be a useful alternative if molecular ions are not observed with standard electron ionization (EI).[10]
Experimental Protocol: GC-MS for Residual Solvents & Volatiles
-
Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a 10 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).
Quantitative NMR (qNMR) Spectroscopy
NMR provides an unparalleled level of structural confirmation. More importantly, quantitative ¹H NMR (qHNMR) can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[11][12] It serves as a powerful orthogonal technique to chromatography.
Causality of Method Design:
-
Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[13]
-
Internal Standard: A high-purity, stable compound with sharp, non-overlapping signals (e.g., maleic acid or dimethyl sulfone) is accurately weighed and mixed with the sample. The purity of the analyte is calculated by comparing the integral of a known analyte proton signal to the integral of a known standard proton signal.[14]
-
Self-Validation: The method is self-validating. The presence of unexpected signals immediately points to impurities, and their structures can often be elucidated directly from the spectrum. ¹³C NMR complements the ¹H NMR data, providing a complete carbon skeleton fingerprint.
qNMR Workflow Diagram
Caption: Step-by-step workflow for qNMR analysis.
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of 3-(2-Morpholinoethoxy)benzotrifluoride into a vial.
-
Accurately weigh ~10 mg of maleic acid into the same vial.
-
Record the exact masses of both.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal from the analyte (e.g., aromatic protons) and the singlet from maleic acid (~6.3 ppm).
-
Calculation: Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity. Subscripts A and S refer to Analyte and Standard, respectively.
-
Comparative Performance and Data Summary
No single method provides a complete picture. The table below summarizes the strengths and applications of each technique in the context of analyzing 3-(2-Morpholinoethoxy)benzotrifluoride.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Primary Target | Organic process impurities & degradation products | Residual solvents & volatile impurities | Absolute purity & structural integrity |
| Quantitation | Relative (Area % without standards) | Relative/Absolute (with standards) | Absolute (with internal standard) |
| Identification | Based on retention time (presumptive) | Definitive (Mass Spectrum) | Definitive (Chemical Shifts, Couplings) |
| LOD/LOQ | Low (ppb to low ppm) | Very Low (ppb) | Higher (typically >0.1%) |
| Throughput | High | Medium | Low |
| Key Advantage | Excellent for resolving complex mixtures | Unmatched for volatile analysis | "First principles" method, no analyte standard needed |
| Limitation | Requires reference standards for identity/quantitation | Analyte must be thermally stable | Less sensitive to trace impurities |
Conclusion and Recommended Strategy
A comprehensive purity analysis of synthesized 3-(2-Morpholinoethoxy)benzotrifluoride demands an orthogonal, multi-technique approach.
-
Initial Screening and Primary Purity: Utilize HPLC-UV as the primary workhorse for routine batch release, establishing a impurity profile based on relative retention times and area percentages.
-
Volatiles and Solvents: Employ GC-MS to quantify residual solvents, ensuring compliance with ICH Q3C guidelines, and to identify any unknown volatile by-products.[1]
-
Absolute Purity and Reference Standard Qualification: Use ¹H qNMR to assign an absolute purity value to a designated reference batch. This technique provides an independent verification of purity, free from the biases of chromatographic methods, and confirms the structural identity of the main component.
By integrating the data from these three complementary techniques, researchers and drug development professionals can build a self-validating system of analysis. This ensures that every batch of 3-(2-Morpholinoethoxy)benzotrifluoride meets the highest standards of purity, thereby safeguarding the quality and integrity of the final pharmaceutical product. Adherence to these rigorous analytical principles is fundamental to Good Manufacturing Practice (GMP) and is a critical component of any successful regulatory submission.[15][16]
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-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Mycophenolate Mofetil EP Impurity B. SynZeal. [Link]
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Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
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Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials. ResearchGate. [Link]
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Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]
-
Review on the modern analytical advancements in impurities testing. World Journal of Pharmaceutical Research. [Link]
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Determination of benzotrifluoride derivative compounds in groundwater. ResearchGate. [Link]
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Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]
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Determination of benzotrifluoride derivative compounds in groundwater. PubMed. [Link]
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Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link]
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Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. [Link]
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Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. [Link]
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Impurity Profiling in different analytical techniques. IJNRD. [Link]
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HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmacentra. [Link]
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Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep GmbH. [Link]
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Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
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Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. MDPI. [Link]
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Liquid phase method for morpholine. So-Mat. [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]
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differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
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Mycophenolate Mofetil - Impurity B. Pharmaffiliates. [Link]
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A Comparative Analysis of Morpholino- and Piperidino-Ethoxy Benzotrifluoride Derivatives in Drug Discovery
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate scaffolds and functional groups is a critical determinant of a drug candidate's ultimate success. The strategic incorporation of heterocyclic moieties like morpholine and piperidine, coupled with the influence of bioisosteric modifiers such as the benzotrifluoride group, can profoundly impact a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of morpholino-ethoxy and piperidino-ethoxy benzotrifluoride derivatives, offering insights into their potential biological activities and the rationale behind their design.
While direct comparative studies on "morpholino-ethoxy benzotrifluoride" and "piperidino-ethoxy benzotrifluoride" as specific, named entities are not prevalent in the public domain, a robust analysis can be constructed by dissecting the well-established roles of their constituent fragments. This guide will, therefore, explore the individual contributions of the morpholine, piperidine, and benzotrifluoride moieties to a molecule's pharmacological profile.
The Privileged Scaffolds: Morpholine and Piperidine
Both morpholine and piperidine are recognized as "privileged scaffolds" in drug discovery, a designation owed to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Their utility is rooted in their ability to introduce a basic nitrogen atom, which is often crucial for engaging with biological targets, and to provide a three-dimensional framework that can be strategically modified.[1]
Morpholine: A Versatile Pharmacophore
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry.[2][3] Its presence in a molecule can confer a range of advantageous properties:
-
Physicochemical Properties: The oxygen atom in the morpholine ring imparts a degree of hydrophilicity, which can improve a compound's solubility and overall pharmacokinetic profile.[3][4] The nitrogen atom is weakly basic, a characteristic that can be fine-tuned to optimize interactions with biological targets.[4]
-
Biological Activities: Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][5][6] This wide range of activities is attributed to the ability of the morpholine moiety to interact with various enzymes and receptors.[2] For instance, the morpholine oxygen can act as a hydrogen bond acceptor, stabilizing the compound within the active site of an enzyme.[7]
-
Metabolic Stability: The morpholine ring is generally considered to be metabolically stable, which can contribute to a longer duration of action for a drug candidate.[2][4]
Piperidine: A Cornerstone in Drug Design
The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, is another cornerstone of medicinal chemistry.[8][9] It is a ubiquitous feature in numerous natural products and synthetic drugs.
-
Structural and Conformational Features: The piperidine ring offers a more rigid and lipophilic framework compared to morpholine.[1] This conformational restriction can be advantageous for achieving high binding affinity to a specific target.[1]
-
Pharmacological Significance: Piperidine derivatives are associated with a vast array of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[10][11] The basic nitrogen of the piperidine ring is often a key pharmacophoric element, participating in crucial ionic interactions with biological targets like G-protein coupled receptors (GPCRs) and ion channels.[12]
-
Synthetic Accessibility: A wealth of synthetic methods exists for the construction and functionalization of the piperidine ring, making it a highly tractable scaffold for medicinal chemists.[8][9]
The Benzotrifluoride Moiety: A Bioisosteric Tool for Optimization
The benzotrifluoride group, a benzene ring substituted with a trifluoromethyl (-CF3) group, is a powerful tool for optimizing the properties of a drug candidate. The trifluoromethyl group is often used as a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's shape, yet it can profoundly influence its electronic and physicochemical properties.[13][14]
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[13][15] This can lead to improved cell membrane permeability and better absorption, distribution, metabolism, and excretion (ADME) properties.[13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[15] Incorporating this group can block sites of metabolism on the benzene ring, leading to a longer half-life and improved bioavailability.[13]
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its target.[14]
Comparative Analysis: Morpholino- vs. Piperidino-Ethoxy Benzotrifluoride
Based on the individual characteristics of these moieties, we can extrapolate a comparative analysis of the hypothetical "morpholino-ethoxy benzotrifluoride" and "piperidino-ethoxy benzotrifluoride" structures.
| Feature | Morpholino-ethoxy Benzotrifluoride | Piperidino-ethoxy Benzotrifluoride | Rationale & Supporting Evidence |
| Predicted Solubility | Likely higher | Likely lower | The oxygen atom in the morpholine ring increases polarity and potential for hydrogen bonding with water, thus enhancing aqueous solubility.[3][4] Piperidine is inherently more lipophilic than morpholine.[1] |
| Predicted Lipophilicity | Moderately lipophilic | More lipophilic | The piperidine ring contributes more to lipophilicity than the morpholine ring.[1] The benzotrifluoride group significantly increases the lipophilicity of both parent structures.[13] |
| Predicted Basicity (pKa) | Weaker base | Stronger base | The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to the nitrogen in a piperidine ring.[4] |
| Potential Biological Targets | Kinases, enzymes with hydrogen bond accepting sites | GPCRs, ion channels, targets requiring strong basic interactions | The morpholine oxygen is a known hydrogen bond acceptor, crucial for binding to the hinge region of many kinases.[7] The more basic nitrogen of piperidine is well-suited for ionic interactions common in GPCR and ion channel binding pockets.[12] |
| Predicted Metabolic Stability | Generally stable, potential for oxidation on the ethoxy linker | Generally stable, potential for oxidation on the ethoxy linker and carbons adjacent to the nitrogen. | The benzotrifluoride group enhances metabolic stability by blocking aromatic oxidation.[13] The primary sites of metabolism would likely be the ethoxy linker or the carbons alpha to the heterocyclic nitrogen.[7] |
Experimental Design for Comparative Evaluation
To empirically validate these predictions and fully characterize the biological activity of these two classes of compounds, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
A logical workflow for the initial in vitro evaluation would involve a tiered approach to assess cytotoxicity, target engagement, and metabolic stability.
Caption: A streamlined workflow for the in vitro comparison of novel compounds.
Experimental Protocol: Liver Microsome Stability Assay
This assay is a standard method to assess the metabolic stability of a compound.
-
Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat) are thawed on ice.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, NADPH (a cofactor for metabolic enzymes), and the test compound at a known concentration.
-
Incubation: The reaction is initiated by adding the microsomes to the pre-warmed reaction mixture and incubating at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate its intrinsic clearance and predict its in vivo metabolic stability.
Conclusion
The choice between a morpholino- and a piperidino-ethoxy benzotrifluoride scaffold is a strategic decision that should be guided by the specific therapeutic target and the desired pharmacokinetic profile. The morpholine-containing derivative is likely to offer improved solubility and may be particularly well-suited for targeting enzymes like kinases.[5][7] Conversely, the piperidine analog provides a more lipophilic and conformationally restricted framework, which could be advantageous for achieving high-affinity binding to targets such as GPCRs and ion channels.[1][16] The benzotrifluoride moiety, common to both, serves to enhance metabolic stability and membrane permeability, properties that are broadly beneficial in drug design.[13][15] Rigorous experimental evaluation is essential to confirm these structure-activity relationships and to identify the most promising candidates for further development.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Benzotrifluoride Isomers
Introduction: The Trifluoromethyl Group and the Challenge of Isomerism
The benzotrifluoride moiety, a benzene ring substituted with a trifluoromethyl (-CF₃) group, is a cornerstone in modern drug development, agrochemicals, and materials science. The unique electronic properties of the -CF₃ group—strong electron-withdrawing character and high lipophilicity—can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the synthesis of substituted benzotrifluorides often yields a mixture of constitutional isomers (regioisomers), such as ortho, meta, and para-substituted derivatives. Distinguishing these isomers is not merely an academic exercise; it is a critical step in ensuring the purity, safety, and efficacy of the final product, as different isomers can exhibit vastly different biological activities and toxicological profiles.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate benzotrifluoride isomers. We will move beyond a simple recitation of data, exploring the underlying physical principles that give rise to spectral differences and providing actionable, field-proven experimental protocols. Our focus is on empowering researchers, scientists, and drug development professionals to select the appropriate analytical tool and confidently interpret the resulting data.
Vibrational Spectroscopy (FT-IR & Raman): Probing Molecular Bonds and Symmetry
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of chemical bonds. The two techniques are governed by different selection rules and are highly complementary. FT-IR measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment.[1][2] In contrast, Raman spectroscopy measures the inelastic scattering of laser light, detecting vibrations that cause a change in the polarizability of the molecule.[1][3] This fundamental difference means that some vibrations may be strong in the IR spectrum but weak or absent in the Raman, and vice versa.
Causality of Spectral Differences in Isomers
For benzotrifluoride isomers, the key differentiators in vibrational spectra arise from two main sources:
-
Phenyl Ring Modes: The substitution pattern on the benzene ring dictates the molecule's symmetry. This, in turn, influences which C-H and C-C ring vibrations are active in IR and Raman spectroscopy. For example, para-disubstituted benzenes possess a higher degree of symmetry (D₂h point group if substituents are identical) than ortho or meta isomers (C₂v or Cₛ), leading to a simpler spectrum with fewer active bands.[4]
-
CF₃ Group Modes: The powerful electron-withdrawing -CF₃ group has several characteristic, intense vibrations. The C-F stretching modes are particularly prominent. The symmetric C-CF₃ stretching mode often couples with other planar modes, and its frequency can be sensitive to the electronic influence of the adjacent substituent.[4] For instance, studies on isomeric trifluoromethyl benzonitriles show distinct frequencies for the CF₃ symmetric stretching mode: 743 cm⁻¹ (ortho), 736 cm⁻¹ (meta), and 785 cm⁻¹ (para).[4]
Data Summary: Vibrational Frequencies of Substituted Benzotrifluoride Isomers
The following table summarizes key vibrational frequencies for isomeric trifluoromethyl benzonitriles, illustrating the observable differences.
| Vibrational Mode | o-TFM Benzonitrile (cm⁻¹) | m-TFM Benzonitrile (cm⁻¹) | p-TFM Benzonitrile (cm⁻¹) | Primary Technique |
| CF₃ Symmetric Stretch | 743 | 736 | 785 | Raman (High Intensity) |
| CF₃ Anti-Symmetric Stretch | 1175 | 1191 | 1124 | IR (High Intensity) |
| C-CF₃ Stretch | 1318 | 1326 | 1322 | IR / Raman |
| Ring Trigonal Bend | 1040 (Strong) | ~1000 | 1023 (Strong) | Raman / IR |
Data sourced from Yadav and Singh (1984).[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol is optimized for rapid, reproducible analysis of liquid or solid benzotrifluoride derivatives. ATR is preferred over traditional transmission methods (KBr pellets or salt plates) for its minimal sample preparation and ease of cleaning.
Objective: To obtain a high-quality mid-infrared spectrum of a benzotrifluoride isomer.
Methodology:
-
System Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.
-
Lower the ATR anvil to ensure no sample is present.
-
Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step as it references the instrument's state before sample analysis.
-
-
Sample Application:
-
Lift the ATR anvil.
-
For liquids, place a single drop onto the center of the crystal—just enough to cover the surface.
-
For solids, place a small amount of powder on the crystal and apply pressure with the anvil to ensure good contact.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing & Cleaning:
-
The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Thoroughly clean the ATR crystal and anvil before analyzing the next sample.
-
Caption: ATR FT-IR experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful and widely used tool for the structural elucidation of organic molecules, including the differentiation of isomers. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹⁹F) to probe their local electronic environments.
Causality of Spectral Differences in Isomers
-
¹⁹F NMR Chemical Shifts: The ¹⁹F nucleus is 100% abundant and highly sensitive, with a chemical shift range far exceeding that of ¹H. The chemical shift of the -CF₃ group is exquisitely sensitive to the electronic effects of other substituents on the ring.[5] Interestingly, substituents on the benzotrifluoride ring often exert a "reverse" effect on the ¹⁹F chemical shift compared to their effect on aromatic fluorine: electron-donating groups cause a downfield shift (higher ppm), while electron-withdrawing groups cause an upfield shift. This sensitivity makes ¹⁹F NMR an exceptional tool for distinguishing isomers.
-
¹H NMR Chemical Shifts and Coupling Patterns: The electron-withdrawing -CF₃ group deshields the aromatic protons, shifting them downfield in the ¹H spectrum.[6][7][8] The key to isomer identification lies in the splitting patterns (multiplicity) and coupling constants (J values) of the aromatic protons.
-
Para-isomers often show a deceptively simple pattern of two doublets (an AA'BB' system).
-
Ortho-isomers display a more complex four-proton multiplet.
-
Meta-isomers also show a complex multiplet but with distinct patterns from the ortho isomer, often featuring one proton shifted further downfield or appearing as a broad singlet.
-
Data Summary: ¹H and ¹⁹F NMR Chemical Shifts for Benzotrifluoride Derivatives
The tables below provide representative chemical shift data. Note that ¹⁹F shifts are referenced to an internal or external standard like CCl₃F (0 ppm) or PhCF₃ (-63.7 ppm).[9]
Table 2: ¹⁹F NMR Chemical Shifts of para-Substituted Benzotrifluorides
| Substituent (at para-position) | ¹⁹F Chemical Shift (δ, ppm) in Methanol |
| -N(CH₃)₂ | -61.9 |
| -NH₂ | -62.9 |
| -H | -64.3 |
| -Cl | -64.5 |
| -NO₂ | -65.4 |
Data adapted from Roberts et al. (1950) and Gutowsky et al. (1952), referenced to CCl₃F.[10] This data clearly shows the downfield shift caused by electron-donating groups (-N(CH₃)₂) and the upfield shift from electron-withdrawing groups (-NO₂).
Table 3: Representative ¹H NMR Aromatic Patterns
| Isomer Type | Typical Aromatic Proton Pattern (δ, ppm) |
| Benzotrifluoride | Multiplet at ~7.4-7.6 ppm |
| p-Chlorobenzotrifluoride | Two doublets, ~7.45 and ~7.60 ppm |
| o-Chlorobenzotrifluoride | Complex multiplet, ~7.3-7.7 ppm |
| m-Chlorobenzotrifluoride | Complex multiplet, ~7.4-7.8 ppm |
Chemical shifts are approximate and solvent-dependent.
Experimental Protocol: High-Resolution ¹⁹F NMR Spectroscopy
Objective: To acquire a quantitative, high-resolution ¹⁹F NMR spectrum to differentiate benzotrifluoride isomers.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be required.
-
Add a small amount of an internal standard if precise chemical shift referencing or quantification is needed. Benzotrifluoride itself (δ ≈ -63.7 ppm relative to CCl₃F) can serve as an external or internal standard.[9]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (narrow line shape).
-
Tune the ¹⁹F probe to the correct frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of ¹⁹F signals (e.g., from -50 to -80 ppm for benzotrifluorides).
-
Use a standard pulse sequence (e.g., a simple pulse-acquire). A 30-45° pulse angle is often sufficient.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation, especially for quantitative measurements.
-
Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction.
-
Reference the spectrum to the known chemical shift of the standard.
-
Integrate the peaks to determine the relative ratios of the isomers.
-
Caption: High-resolution NMR experimental workflow.
Rotational Spectroscopy: Unambiguous Structure Determination in the Gas Phase
For challenging cases where other methods are inconclusive, or when an absolute, unambiguous structural determination is required, gas-phase rotational spectroscopy is the ultimate arbiter. This technique measures the absorption of microwave radiation corresponding to transitions between quantized rotational states of a molecule.[11]
Causality of Spectral Differences in Isomers
The rotational spectrum is fundamentally determined by the molecule's three principal moments of inertia (Iₐ, Iₑ, Iₑ).[12] These moments depend on the precise three-dimensional arrangement and mass of every atom in the molecule. Consequently, constitutional isomers, which have different atomic connectivity and mass distribution, will have unique and distinctly different sets of moments of inertia. This leads to rotational spectra that are as unique as a fingerprint, allowing for confident identification without the need for reference standards.[12][13] The high resolution of the technique allows for the analysis of complex mixtures without prior separation.[13]
While a detailed data table is beyond the scope of this guide, it is authoritative to state that the rotational spectra of o-, m-, and p-substituted benzotrifluoride would be readily distinguishable. Computational chemistry can predict these rotational constants with high accuracy, allowing for a direct comparison between theoretical and experimental spectra for definitive assignment.[14][15]
Caption: Relationship between isomer structure and spectroscopic output.
Conclusion: A Multi-Spectroscopic Approach
No single technique is a panacea for all analytical challenges. The effective differentiation of benzotrifluoride isomers relies on a logical, multi-faceted approach.
-
For routine process monitoring and quality control , FT-IR offers a rapid and cost-effective method to track the appearance of characteristic isomer bands.
-
For definitive structural confirmation and mixture quantification in solution , ¹H and ¹⁹F NMR are the undisputed tools of choice, providing a wealth of information on connectivity and electronic environment.
-
For the absolute, unambiguous identification of novel isomers or the analysis of complex gas-phase mixtures , rotational spectroscopy provides the highest level of structural certainty.
By understanding the principles behind each technique and the specific ways in which isomerism manifests in the spectra, researchers can confidently navigate the complexities of benzotrifluoride chemistry and accelerate the development of next-generation pharmaceuticals, materials, and agrochemicals.
References
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Yadav, R. A., & Singh, I. S. (1984). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 23(4), 469-479. [Link]
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Yadav, R. A., & Singh, I. S. (1986). Vibrational studies of trifluoromethyl benzene derivatives 1 : 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Pramana, 27(1-2), 121-131. [Link]
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Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society, 72(1), 408-411. [Link]
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Gutowsky, H. S., McCall, D. W., McGarvey, B. R., & Meyer, L. H. (1952). Electron Distribution in Molecules. II. F19 Nuclear Magnetic Shielding and Substituent Effects in Some Benzene Derivatives. Journal of the American Chemical Society, 74(19), 4809-4817. [Link]
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Beilstein Journals. (2018). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. [Link]
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Rahman, M. A., et al. (2026). FT-IR and FT-Raman spectra of 3-chloro-5-(trifluoromethyl)benzonitrile (TFMBN) are analysed using the hybrid correlation approach. Journal of Scientific Research, 18(1), 231-240. [Link]
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Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. [Link]
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Pate, B. H. (2021). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Magnetic Resonance in Chemistry, 59(9-10), 876-890. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Morpholinoethoxy)benzotrifluoride
Researchers and professionals in drug development and chemical synthesis handle a vast array of compounds, each with unique properties and associated risks. Among these, halogenated organic molecules require meticulous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2-Morpholinoethoxy)benzotrifluoride, a compound integrating a benzotrifluoride core with a morpholinoethoxy side chain. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from its constituent chemical moieties—benzotrifluoride and morpholine derivatives—to establish a robust and scientifically grounded disposal strategy.
The foundational principle of this guide is proactive risk mitigation. Given the known hazards of its components, 3-(2-Morpholinoethoxy)benzotrifluoride must be treated as a hazardous substance. This guide is intended to supplement, not replace, institutional and regulatory protocols. Always consult with your organization's Environmental Health and Safety (EHS) department for final guidance on waste management.
Hazard Profile: A Synthesis of Component Analysis
To construct a reliable safety profile for 3-(2-Morpholinoethoxy)benzotrifluoride, we must examine the hazards associated with its primary structural components: the benzotrifluoride group and the morpholine group.
Benzotrifluoride Moiety: Benzotrifluoride is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[1] Upon combustion, it can produce highly toxic and corrosive gases, including hydrogen fluoride.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[2] The trifluoromethyl group imparts significant chemical stability, which can contribute to environmental persistence.
Morpholine Moiety: Morpholine and its derivatives are often classified as flammable liquids. They can be harmful if swallowed and toxic upon skin contact, potentially causing severe skin burns and eye damage.[3][4]
Based on this composite analysis, 3-(2-Morpholinoethoxy)benzotrifluoride should be handled as a substance that is:
-
Irritant: Capable of causing skin and eye irritation or burns.[1][6]
-
Toxic: Potentially harmful if inhaled, ingested, or absorbed through the skin.
-
Environmentally Hazardous: Likely toxic to aquatic organisms.[2]
| Hazard Consideration | Benzotrifluoride Analogue | Morpholine Analogue | Inferred Hazard for 3-(2-Morpholinoethoxy)benzotrifluoride |
| Flammability | Flammable Liquid[1][5] | Flammable Liquid[6] | Flammable Liquid and Vapor |
| Skin Contact | Irritant, can cause burns[1] | Toxic, can cause severe burns[3] | Causes skin irritation/burns, potentially toxic |
| Eye Contact | Irritant, can cause burns[1] | Causes severe eye damage[3][4] | Causes serious eye damage |
| Inhalation | Irritant, can cause lung damage[1] | Vapors can be irritating[4] | Harmful if inhaled |
| Ingestion | May be toxic[7] | Harmful if swallowed[3] | Harmful if swallowed |
| Environmental | Toxic to aquatic life[2] | Data not prominent, but disposal regulations apply | Toxic to aquatic life with long-lasting effects |
| Combustion Products | Poisonous gases, including Hydrogen Fluoride[1] | Toxic fumes (CO, NOx)[4] | Produces toxic and corrosive gases upon combustion |
Regulatory Classification: Identifying the Waste Stream
Proper disposal begins with correct waste classification. Due to the presence of fluorine atoms bonded to the benzene ring structure, 3-(2-Morpholinoethoxy)benzotrifluoride is categorized as a halogenated organic compound .[8]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes are classified to ensure they are managed safely. Halogenated organic wastes often fall under the "F-listed" wastes from non-specific sources. Specifically, spent solvents containing halogenated compounds are designated with waste codes such as F001 and F002.[9][10] While this product may not be used as a solvent, its chemical nature aligns it with this waste stream. It is crucial to consult your EHS department to determine the precise institutional and local waste codes to be used. The key is to segregate this waste from non-halogenated organic waste streams to ensure proper treatment.[8][11]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 3-(2-Morpholinoethoxy)benzotrifluoride from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a full face shield is recommended.
-
Body Protection: A flame-retardant laboratory coat should be worn. For significant quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound for disposal should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Step 2: Waste Collection and Segregation
Proper segregation is critical for safe and compliant chemical waste disposal.
-
Container Selection: Use a designated, properly labeled waste container for "Halogenated Organic Waste."[8] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and vapor release.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-(2-Morpholinoethoxy)benzotrifluoride"
-
The associated hazards (e.g., Flammable, Toxic, Irritant)
-
The date of accumulation.
-
-
Segregation:
Caption: Workflow for the disposal of 3-(2-Morpholinoethoxy)benzotrifluoride.
Step 3: Transfer and Storage
-
Transfer: Carefully transfer the waste into the designated halogenated organic waste container inside a chemical fume hood. Avoid splashing. Use a funnel if necessary to prevent spills.
-
Closure: Immediately and securely close the waste container after adding the waste. Do not leave it open.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and secondary containment is highly recommended to contain any potential leaks.
Step 4: Final Disposal
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup of the hazardous waste.
-
Treatment: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[6][12]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or vapors are significant.
-
Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug equipment).[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial sorbent pad.[6] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container for halogenated organics.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your supervisor and EHS department, regardless of size.
Caption: Decision workflow for spill response.
Exposure Protocol
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Conclusion
The proper disposal of 3-(2-Morpholinoethoxy)benzotrifluoride is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazard profile based on its constituent moieties, classifying it correctly as a halogenated organic waste, and adhering to a strict, step-by-step disposal protocol, researchers can minimize risks. Always prioritize safety, follow institutional guidelines, and consult with your EHS professionals to ensure compliance and a safe working environment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
